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  • Product: 5-Aminothiophene-3-carboxamide
  • CAS: 760930-70-9

Core Science & Biosynthesis

Foundational

The Application Scientist's Guide to 5-Aminothiophene-3-carboxamide: Chemical Properties, Synthesis, and Kinase Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the thiophene ring serves as a highly versatile, privileged scaffold. Specifically, 5-aminothiophene-3-carboxamide (CAS: 760930-70-9) has emerged as a critical build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the thiophene ring serves as a highly versatile, privileged scaffold. Specifically, 5-aminothiophene-3-carboxamide (CAS: 760930-70-9) has emerged as a critical building block for designing ATP-competitive kinase inhibitors and targeted anticancer therapeutics. By offering a unique array of hydrogen bond donors and acceptors, this functionalized heterocycle allows for precise interactions within the hinge region of various protein kinases.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, optimized synthetic methodologies, and pharmacological applications of 5-aminothiophene-3-carboxamide, designed to equip drug development professionals with actionable, field-proven insights.

Physicochemical Profile and Structural Dynamics

Understanding the intrinsic reactivity of 5-aminothiophene-3-carboxamide requires an analysis of its electronic distribution. The thiophene core is inherently electron-rich, and the presence of the amino group at the C5 position acts as a strong electron-donating group (EDG) via resonance.

  • Molecular Formula: C5H6N2OS

  • Molecular Weight: 142.18 g/mol

  • CAS Registry Number: 760930-70-9[1]

  • Structural Bifunctionality:

    • C5-Amino Group: Enhances the nucleophilicity of the ring, making the C2 and C4 positions highly susceptible to electrophilic aromatic substitution (e.g., halogenation for subsequent cross-coupling).

    • C3-Carboxamide: Acts as a dual hydrogen-bond donor/acceptor. In molecular docking studies, this moiety is frequently responsible for anchoring the molecule to the backbone amides of kinase hinge regions (such as CHK1 or VEGFR-2)[2].

Synthetic Methodology: Controlled Nitrile Hydrolysis

The most robust and scalable route to synthesize 5-aminothiophene-3-carboxamide is the controlled hydrolysis of its precursor, 5-aminothiophene-3-carbonitrile. Yields of up to 89% can be achieved when the reaction is meticulously controlled[3].

The Causality of Reagent Selection

Standard aqueous acidic or basic hydrolysis often fails because the reaction rapidly overshoots the primary amide, yielding the highly stable 5-aminothiophene-3-carboxylic acid byproduct. To prevent this, we utilize a modified Radziszewski reaction utilizing hydrogen peroxide (


) and potassium carbonate (

) in dimethyl sulfoxide (DMSO). DMSO acts not only as a solvent but actively participates in stabilizing the transient peroxyimidic acid intermediate, effectively arresting the hydrolysis at the carboxamide stage.
Self-Validating Experimental Protocol

Reagents Required:

  • 5-Aminothiophene-3-carbonitrile (1.0 eq, 10 mmol)

  • 30% Aqueous

    
     (4.0 eq, 40 mmol)
    
  • 
     (0.2 eq, 2 mmol)
    
  • Anhydrous DMSO (15 mL)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-aminothiophene-3-carbonitrile in anhydrous DMSO. Stir at room temperature until complete dissolution is achieved.

  • Catalyst Addition: Add

    
     to the solution. The mild base is crucial; it is strong enough to deprotonate the peroxide but weak enough to prevent the base-catalyzed cleavage of the resulting amide.
    
  • Controlled Oxidation: Cool the flask in an ice bath (0–5 °C). Add 30%

    
     dropwise over 15 minutes. Critical Insight: The reaction is highly exothermic. Maintaining the temperature below 15 °C prevents runaway thermal degradation and over-hydrolysis.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Isolation: Pour the mixture into 100 mL of ice-cold distilled water. The target carboxamide will precipitate as a solid. Filter under a vacuum and wash with cold water.

  • System Validation (In-Process Controls):

    • TLC Monitoring: Use a mobile phase of 10% Methanol in Dichloromethane. The starting nitrile exhibits an

      
       of ~0.8, whereas the highly polar carboxamide product will arrest at an 
      
      
      
      of ~0.3. This stark polarity shift allows for unambiguous real-time tracking.
    • LC-MS Confirmation: Analyze the crude solid. The target mass must show an

      
       peak at m/z 143.0. A peak at m/z 144.0 indicates the presence of the carboxylic acid byproduct, signaling that the temperature was not adequately controlled.
      

Synthesis A 5-Aminothiophene-3-carbonitrile (Starting Material) B H2O2, K2CO3, DMSO (Controlled Oxidation) A->B C Peroxyimidic Acid Intermediate (Transient) B->C D 5-Aminothiophene-3-carboxamide (Target Product) C->D Major Pathway E 5-Aminothiophene-3-carboxylic acid (Over-hydrolysis Byproduct) C->E Excess Heat/Base

Synthetic workflow for 5-aminothiophene-3-carboxamide via controlled nitrile hydrolysis.

Medicinal Chemistry: Kinase Inhibition & SAR

Thiophene carboxamides are extensively utilized in the development of targeted therapies. The scaffold's ability to mimic the adenine ring of ATP makes it an ideal core for designing inhibitors against kinases involved in tumor growth, angiogenesis, and DNA damage response[2].

Key Pharmacological Targets
  • CHK1 (Checkpoint Kinase 1): Derivatives of 5-aminothiophene-3-carboxamide have been patented as potent inhibitors of damage response kinases like CHK1[4]. By inhibiting CHK1, these compounds abrogate the G2/M cell cycle checkpoint, forcing cancer cells with DNA damage into premature mitosis, ultimately leading to mitotic catastrophe and apoptosis.

  • VEGFR-2 & EGFR: The scaffold is also utilized to target receptor tyrosine kinases. The carboxamide group forms critical hydrogen bonds with the kinase hinge region, while substitutions at the C5-amino group (e.g., urea derivatives) extend into the hydrophobic pockets to enhance selectivity[2].

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the thiophene ring dramatically alters its cytotoxic profile. The table below summarizes the in vitro activity of selected 5-aminothiophene-3-carboxamide analogs against specific cancer cell lines, demonstrating how varying the aryl substituents (


, 

) impacts the half-maximal inhibitory concentration (

)[5].
Compound ID

Substituent

Substituent
Target Cell Line / Kinase

(µM)
Analog A PhenylHHepG-2 (Liver Cancer)5.46
Analog B 4-ChlorophenylHHCT-116 (Colon Cancer)7.80

Data sourced from comparative in vitro evaluations of thiophene analogs[5].

Pathway DNA DNA Damage (Genotoxic Stress) ATR ATR Kinase (Activation) DNA->ATR CHK1 CHK1 Kinase (Cell Cycle Checkpoint) ATR->CHK1 Cdc25 Cdc25 Phosphatase (Inactivated) CHK1->Cdc25 Apoptosis Mitotic Catastrophe & Apoptosis (Cancer Cell Death) CHK1->Apoptosis When Inhibited Inhibitor 5-Aminothiophene-3-carboxamide (ATP-Competitive Inhibitor) Inhibitor->CHK1 Blocks ATP Pocket Arrest Cell Cycle Arrest (Cancer Cell Survival) Cdc25->Arrest

Mechanism of action for CHK1 kinase inhibition by thiophene carboxamide derivatives.

Conclusion

For application scientists and medicinal chemists, 5-aminothiophene-3-carboxamide represents a highly tunable, privileged pharmacophore. By mastering its controlled synthesis—specifically avoiding the thermodynamic pitfall of over-hydrolysis—researchers can reliably generate this building block for downstream cross-coupling and derivatization. Its proven efficacy in mimicking ATP to inhibit critical kinases like CHK1 and VEGFR-2 ensures its continued prominence in the oncology drug discovery pipeline.

References

  • Chemical Register. "3-THIOPHENECARBOXAMIDE,5-AMINO- (CAS No. 760930-70-9)." Chemical Register. Available at: [Link]

  • MolAid. "1-(3-carbamoylthiophen-2-yl)urea | CHK1 Kinase Inhibitors Patent WO2003029241A1." MolAid. Available at: [Link]

Sources

Exploratory

5-Aminothiophene-3-carboxamide: Structural Profiling, De Novo Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, thiophene derivatives serve as highly versatile bioisosteres for phenyl rings, offering unique electronic properties and improved metabolic stability. 5-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, thiophene derivatives serve as highly versatile bioisosteres for phenyl rings, offering unique electronic properties and improved metabolic stability. 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9) represents a highly specialized heterocyclic building block. Unlike its 2-amino regioisomers—which are easily accessed via the classic multicomponent Gewald reaction—the 5-amino-3-carboxamide architecture requires a targeted, regioselective synthetic approach.

This compound is of paramount importance in oncology drug development. Its primary utility lies in its role as a core scaffold for synthesizing thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones, which are potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA damage repair in cancer cells[1].

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of 5-aminothiophene-3-carboxamide is essential for predicting its behavior during synthesis, purification, and biological assay formulation[2][3].

PropertyValue
Chemical Name 5-Aminothiophene-3-carboxamide
CAS Registry Number 760930-70-9
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Predicted Boiling Point 354.5 ± 27.0 °C
Predicted Density 1.42 ± 0.06 g/cm³
SMILES String NC(=O)c1cc(N)sc1
Pharmacophore Role Nicotinamide bioisostere (H-bond donor/acceptor)

Regioselective Synthesis Strategy: The Nitration-Reduction Pathway

A common pitfall in thiophene chemistry is attempting to use the Gewald reaction to synthesize all aminothiophene derivatives. The Gewald condensation inherently yields 2-aminothiophenes due to the mechanistic assembly of the


-activated nitrile and elemental sulfur[4].

To access the 5-amino-3-carboxamide regioisomer, researchers must utilize a tandem electrophilic aromatic substitution (nitration) and hydrolysis sequence starting from 3-cyanothiophene, followed by a sulfur-tolerant reduction[1][5].

Synthesis_Pathway A 3-Cyanothiophene B 5-Nitrothiophene- 3-carboxamide A->B KNO3, conc. H2SO4 < 5°C to RT (Nitration & Hydrolysis) C 5-Aminothiophene- 3-carboxamide B->C SnCl2, HCl Reflux (Sulfur-Tolerant Reduction)

Fig 1: Regioselective synthesis of 5-aminothiophene-3-carboxamide via tandem nitration-reduction.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that the bench scientist can verify the success of the reaction in real-time without immediate reliance on complex spectroscopy.

Step 1: Tandem Nitration and Nitrile Hydrolysis

Objective: Convert 3-cyanothiophene to 5-nitrothiophene-3-carboxamide.

  • Causality of Reagents: The cyano group at the 3-position is electron-withdrawing and meta-directing. However, the inherent high electron density of the thiophene ring strongly favors electrophilic attack at the

    
    -positions (C2 and C5). Because C2 experiences steric hindrance and inductive deactivation from the adjacent C3-nitrile, the C5 position becomes the kinetically favored site for the nitronium ion (
    
    
    
    ). Simultaneously, concentrated
    
    
    acts as an acid catalyst to hydrolyze the nitrile (-CN) into a primary amide (-CONH₂).
  • Procedure:

    • Cool 10 mL of concentrated

      
       to 0°C in an ice-salt bath.
      
    • Add 3-cyanothiophene (1.0 eq) dropwise to maintain the temperature.

    • Slowly add Potassium Nitrate (

      
      , 1.1 eq) in small portions, ensuring the internal temperature never exceeds 5°C to prevent over-nitration or ring oxidation.
      
    • Remove from the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation:

    • Visual: The reaction mixture will transition from clear to a deep yellow/orange viscous solution.

    • Quench & Isolate: Pour the mixture over crushed ice. A distinct yellow precipitate (5-nitrothiophene-3-carboxamide) will immediately crash out.

    • TLC Check: Run in 1:1 EtOAc:Hexanes. The starting material is UV-active but colorless; the product will show a distinct yellow spot with a lower

      
       value due to the highly polar carboxamide group.
      
Step 2: Sulfur-Tolerant Nitro Reduction

Objective: Reduce 5-nitrothiophene-3-carboxamide to 5-aminothiophene-3-carboxamide.

  • Causality of Reagents: Standard nitro-group reductions heavily rely on catalytic hydrogenation (e.g.,

    
     with Pd/C). However, the divalent sulfur atom in the thiophene ring acts as a potent Lewis base, coordinating irreversibly with palladium and poisoning the catalyst. To bypass this, a single-electron transfer (SET) reduction using Tin(II) chloride (
    
    
    
    ) in acidic media is employed[1]. This method is entirely sulfur-tolerant.
  • Procedure:

    • Suspend the yellow 5-nitrothiophene-3-carboxamide (1.0 eq) in absolute ethanol.

    • Add

      
       (5.0 eq) followed by concentrated HCl (catalytic/solvent volume).
      
    • Reflux the mixture at 80°C for 2–3 hours.

  • In-Process Validation:

    • Visual: The yellow suspension will gradually dissolve, turning into a clear, pale solution as the nitro group reduces to the soluble amine hydrochloride salt.

    • Workup: Cool the mixture and neutralize with 10% NaOH to pH 8–9. Self-Validation Note: The addition of base will cause an exothermic reaction and the heavy precipitation of white/gray tin hydroxides (

      
       / 
      
      
      
      ).
    • Extraction: Filter the tin salts through a Celite pad, then extract the aqueous filtrate with Ethyl Acetate. Evaporation yields the target 5-aminothiophene-3-carboxamide as a pale/tan solid.

Pharmacological Application: PARP Inhibition Mechanism

The primary application of 5-aminothiophene-3-carboxamide is its use as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors[1][5].

Structural Causality in Drug Design: The 3-carboxamide group is not merely a structural placeholder; it is the critical pharmacophore. It acts as a bioisostere for the nicotinamide moiety of


, the natural substrate for PARP enzymes. The carboxamide forms critical hydrogen bonds with the catalytic domain of PARP (specifically with conserved serine and glycine residues), anchoring the inhibitor. Meanwhile, the electron-rich thiophene ring engages in 

stacking with adjacent tyrosine residues in the binding pocket.

PARP_Mechanism DNA DNA Damage (Chemo/Radiation) PARP PARP-1 Enzyme Activation DNA->PARP Triggers Repair DNA Repair & Tumor Cell Survival PARP->Repair Normal Pathway Death Synthetic Lethality (Tumor Cell Apoptosis) PARP->Death Inhibited State Inhibitor 5-Aminothiophene- 3-carboxamide Core Inhibitor->PARP Competitive Binding (Nicotinamide Mimic)

Fig 2: Mechanism of action for PARP inhibitors utilizing the 5-aminothiophene-3-carboxamide core.

By inhibiting PARP, these derivatives prevent cancer cells from repairing single-strand DNA breaks induced by chemotherapy or radiation. This leads to double-strand breaks during replication, ultimately driving the tumor cell into apoptosis via a mechanism known as synthetic lethality.

References

  • Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) . Shinkwin, A. E., Whish, W. J., & Threadgill, M. D. Bioorganic & Medicinal Chemistry, 7(2), 297–308. (1999).[Link]

Sources

Foundational

5-Aminothiophene-3-carboxamide CAS number and supplier

Technical Monograph: 5-Aminothiophene-3-carboxamide Executive Summary & Chemical Identity 5-Aminothiophene-3-carboxamide is a specialized heterocyclic building block distinct from its widely available isomer, 2-aminothio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-Aminothiophene-3-carboxamide

Executive Summary & Chemical Identity

5-Aminothiophene-3-carboxamide is a specialized heterocyclic building block distinct from its widely available isomer, 2-aminothiophene-3-carboxamide (the standard Gewald reaction product).[1] While the 2-amino isomer is a common scaffold for kinase inhibitors and dyes, the 5-amino isomer represents a unique substitution pattern that alters the electronic distribution and hydrogen-bonding capabilities of the thiophene core.[1]

This compound is frequently employed as a precursor in the synthesis of azo dyes (providing deep bathochromic shifts due to the 5-amino donor/3-acceptor push-pull system) and as a bioisostere in medicinal chemistry for targeting specific kinase pockets where the 2-position must remain unsubstituted or available for other interactions.[1]

Chemical Identification Data
PropertySpecification
Chemical Name 5-Aminothiophene-3-carboxamide
CAS Number 760930-70-9
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
SMILES NC1=CSC(=C1)C(N)=O
InChIKey JVAQQXURYHUTBJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (oxidizes to brown upon air exposure)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Stability Air and light sensitive; store under inert atmosphere (Ar/N₂) at -20°C

Commercial Sourcing & Supply Chain

Due to the oxidative instability of the free amine, this compound is often synthesized on-demand or sold as a salt form.[1] However, specific specialized vendors list the free base or its immediate precursors.[1]

Primary Suppliers (Verified Listings):

  • BLD Pharm: Catalog No.[1][2] BD546332.[1] Listed explicitly as 5-Aminothiophene-3-carboxamide.[1][3][2][4][5]

  • ChemScene: Offers related sulfonamide and 4-amino isomers; likely custom synthesis source for the 5-amino-3-carboxamide.[1]

  • MolPort: Aggregates various niche suppliers; check for CAS 760930-70-9 specifically to avoid isomer confusion.[1]

Critical Procurement Note: Researchers must strictly verify the substitution pattern. The 2-amino isomer (CAS 14080-51-4) is significantly cheaper and more ubiquitous.[1] Ensure the Certificate of Analysis (CoA) confirms the NMR signals correspond to protons at positions 2 and 4 (singlets or meta-coupling), rather than the 4,5-coupling seen in the 2-amino isomer.

Synthesis & Production Protocols

Unlike the 2-amino isomer, which is formed via the one-pot Gewald reaction, the 5-aminothiophene-3-carboxamide typically requires a multi-step synthesis starting from thiophene-3-carboxylic acid.[1] The most reliable route involves nitration followed by reduction, as the 5-position is the preferred site for electrophilic aromatic substitution in 3-substituted thiophenes.[1]

Synthetic Pathway Diagram

SynthesisRoute cluster_legend Reaction Type Start Thiophene-3-carboxylic Acid Nitro 5-Nitrothiophene-3-carboxylic Acid Start->Nitro HNO3, H2SO4 (Nitration @ C5) Amide 5-Nitrothiophene-3-carboxamide Nitro->Amide 1. SOCl2 2. NH3 (aq) Final 5-Aminothiophene-3-carboxamide (Target) Amide->Final H2, Pd/C or Fe/AcOH (Reduction) Synthesis Electrophilic Subst. -> Amidation -> Reduction

Caption: Step-wise synthesis of 5-aminothiophene-3-carboxamide avoiding the 2-amino Gewald isomer.

Detailed Experimental Protocol (Recommended)

Step 1: Nitration (Regioselective)

  • Dissolve thiophene-3-carboxylic acid in concentrated H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₃ while maintaining temperature <10°C. The carboxyl group at C3 directs the incoming nitro group to the meta-like C5 position (which is also the most activated alpha-position).[1]

  • Quench on ice, filter the precipitate (5-nitrothiophene-3-carboxylic acid).

Step 2: Amide Formation

  • Reflux the nitro-acid in thionyl chloride (SOCl₂) for 2 hours to form the acid chloride.

  • Remove excess SOCl₂ under vacuum.[1]

  • Dissolve residue in dry DCM and treat with aqueous ammonia or ammonia gas at 0°C.

  • Recrystallize the resulting 5-nitrothiophene-3-carboxamide from ethanol.[1]

Step 3: Reduction to Amine

  • Catalytic Hydrogenation (Preferred for purity): Dissolve nitro-amide in MeOH. Add 10% Pd/C catalyst.[1] Stir under H₂ balloon (1 atm) for 4-6 hours.

  • Iron Reduction (Alternative): Use Fe powder in acetic acid/ethanol if halogen substituents are present on the ring (to avoid dehalogenation).[1]

  • Isolation: Filter catalyst. Concentrate filtrate.[1] Crucial: The product is air-sensitive.[1] Store as the HCl salt if immediate use is not planned.[1]

Applications in Drug Discovery & Materials

Medicinal Chemistry: Kinase Inhibition

The 5-aminothiophene-3-carboxamide scaffold serves as a bioisostere for diaminopyrimidines and anilines in kinase inhibitors.[1]

  • Mechanism: The amide group (C3) acts as a hydrogen bond donor/acceptor pair for the kinase hinge region (e.g., interacting with the backbone of Glu/Cys residues).[1]

  • Vector: The 5-amino group allows for extension into the solvent-exposed region or the ribose binding pocket, depending on the specific kinase (e.g., VEGFR-2, FLT3).[1]

Material Science: Azo Dyes

This compound is a potent diazo component.[1]

  • Coupling: The 5-amino group is diazotized (NaNO₂/HCl) and coupled with electron-rich aromatics (e.g., N,N-diethylaniline).[1]

  • Effect: The thiophene ring induces a bathochromic shift (red-shift) compared to benzene analogs, resulting in vibrant disperse dyes for polyesters with high extinction coefficients.[1]

Biological Pathway Visualization

Pathway cluster_MedChem Medicinal Chemistry cluster_Materials Materials Science Compound 5-Aminothiophene-3-carboxamide (Scaffold) Kinase Kinase Hinge Binding (VEGFR-2 / FLT3) Compound->Kinase Core Structure Diazo Diazotization (NaNO2/HCl) Compound->Diazo Reaction HBond H-Bond Donor/Acceptor (Amide Motif) Kinase->HBond Mechanism Inhibition Tumor Angiogenesis Inhibition HBond->Inhibition Outcome Coupling Azo Coupling Diazo->Coupling Intermediate Dye High-Performance Disperse Dyes Coupling->Dye Product

Caption: Dual utility of the scaffold in kinase inhibition and azo dye synthesis.[1]

Safety & Handling Guidelines

  • Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Storage: The amine at position 5 renders the thiophene ring electron-rich and susceptible to oxidative polymerization.[1]

    • Recommendation: Store at -20°C under Argon.

    • Salt Formation: Conversion to the hydrochloride salt (using HCl in dioxane) significantly improves shelf-life without affecting subsequent reactivity (free base can be liberated in situ).[1]

References

  • BLD Pharm. (2025).[1] Product Analysis: 5-Aminothiophene-3-carboxamide (CAS 760930-70-9).[1][3][2][4][5][6] Retrieved from

  • BenchChem. (2025).[1][7] 5-Aminothiophene-3-carboxylic Acid in Organic Dye Synthesis: Protocols and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 760930-70-9. Retrieved from

  • Sigma-Aldrich. (2025).[1] Building Blocks: Methyl 5-aminothiophene-3-carboxylate (Precursor Analysis). Retrieved from

  • MolAid. (2025).[1] Chemical Properties and Suppliers: 5-Aminothiophene-3-carboxamide.[1][3] Retrieved from

Sources

Exploratory

Biological activity of 5-Aminothiophene-3-carboxamide derivatives

Executive Summary The Aminothiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine ring of ATP, making it a potent scaffold for kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Aminothiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine ring of ATP, making it a potent scaffold for kinase inhibition. While the 2-amino-thiophene-3-carboxamide isomer is the most extensively studied for its VEGFR-2 and EGFR inhibitory potential, the 5-amino-thiophene-3-carboxamide derivatives offer a distinct chemical space with emerging applications in specific kinase selectivity (e.g., JNK) and antimicrobial activity.[1]

This guide dissects the biological activity, Structure-Activity Relationships (SAR), and experimental protocols for these derivatives, providing a roadmap for researchers optimizing this scaffold for oncology and infectious disease indications.

Chemical Scaffold & Pharmacophore Analysis

The core pharmacophore relies on the thiophene-3-carboxamide moiety.[1] The electronic properties of the thiophene ring (bioisostere of benzene/phenyl) allow for favorable hydrophobic interactions within enzyme binding pockets, while the carboxamide group serves as a critical hydrogen bond donor/acceptor.

Isomer Distinction
  • 2-Amino-thiophene-3-carboxamide (Major Scaffold): Synthesized primarily via the Gewald reaction. It is the structural basis for many VEGFR-2, EGFR, and tubulin inhibitors.

  • 5-Amino-thiophene-3-carboxamide (Minor/Specific Scaffold): Synthesized via specific functionalization of the 5-position.[1] Often explored to alter binding vectors or improve metabolic stability.

Pharmacophoric Map (DOT Visualization):

SAR_Map Core Thiophene-3-carboxamide Core Pos2 Position 2 (Amino) Major H-bond Donor (Kinase Hinge Binder) Core->Pos2 Primary Amine Pos3 Position 3 (Carboxamide) Critical H-bond Acceptor/Donor (Interacts with Gatekeeper) Core->Pos3 Amide Pos4 Position 4 Hydrophobic Substituents (Lipophilic Pocket Fit) Core->Pos4 Pos5 Position 5 Electronic Tuning (Halogens/Aryl groups) Core->Pos5 Kinase Kinase Inhibition (VEGFR-2, EGFR) Pos2->Kinase Tubulin Tubulin Polymerization Inhibition Pos4->Tubulin

Caption: Pharmacophore map of the aminothiophene-3-carboxamide scaffold highlighting key interaction points for kinase and tubulin inhibition.

Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition (VEGFR-2 / EGFR)

The primary mechanism of action for these derivatives is ATP-competitive inhibition.[1] The 2-amino and 3-carboxamide groups form a "pincer" motif that hydrogen bonds with the hinge region of kinases.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Derivatives substituted with bulky hydrophobic groups at C4 or C5 (e.g., 4-chlorophenyl) show IC50 values in the sub-micromolar range (0.59 µM). They block angiogenesis by preventing receptor phosphorylation.

  • EGFR (Epidermal Growth Factor Receptor): Trisubstituted derivatives have shown dual capability to inhibit EGFR kinase activity and induce apoptosis in resistant cell lines (e.g., HCT-116).

Oncology: Tubulin Polymerization Inhibition

Certain 5-aminothiophene-3-carboxamide derivatives act as biomimetics of Combretastatin A-4 .[1] By binding to the colchicine site of tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

  • Key Feature: Presence of a 3,4,5-trimethoxyphenyl moiety often enhances this activity.

Antimicrobial Activity

Thiophene-3-carboxamides have demonstrated bactericidal activity against multidrug-resistant Gram-negative bacteria (A. baumannii, E. coli).[1]

  • Mechanism: Disruption of bacterial membrane integrity and binding to Outer Membrane Proteins (OMPs) like OmpA and OmpC.

Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the impact of substitutions on biological potency based on aggregated literature data.

PositionSubstituentEffect on ActivityTarget Focus
C-2 (Amino) Free NH₂Essential for H-bonding in kinase hinge region.[1]Kinases (General)
NH-Aryl / UreaIncreases potency & selectivity (fits hydrophobic pocket).VEGFR-2 / CHK1
C-3 (Carboxamide) -CONH₂Critical for activity; hydrolysis to acid often reduces potency.[1]All Targets
-CONHRN-substitution can improve cell permeability but may reduce H-bonding.[1]Antimicrobial
C-4 Phenyl / 4-Cl-PhenylEnhances lipophilicity; critical for VEGFR-2 inhibition.[1]VEGFR-2
MethylReduces steric clash but lowers hydrophobic binding energy.[1]General
C-5 HBaseline activity.-
Halogen (Br/Cl)Increases metabolic stability and potency.[1]Cytotoxicity
Aryl (e.g., 3,4,5-trimethoxy)Switch to Tubulin targeting. Tubulin

Experimental Protocols

General Synthesis (Gewald Reaction Variant)

Note: This protocol yields the 2-amino-3-carboxamide isomer, the most common bioactive precursor.[1]

  • Reagents: Ketone/Aldehyde (1.0 eq), Cyanoacetamide (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine/Diethylamine (Catalytic).

  • Procedure:

    • Mix ketone and cyanoacetamide in ethanol.

    • Add sulfur and the base catalyst dropwise.

    • Reflux for 2–4 hours at 70°C.

    • Cool to RT; precipitate the product (2-aminothiophene-3-carboxamide derivative).

    • Recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (Characteristic NH₂ peak at ~7.0–8.0 ppm).

In Vitro VEGFR-2 Kinase Assay

Purpose: To quantify the inhibitory potential (IC50) of the derivative against VEGFR-2.[1]

  • Preparation: Prepare 5X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT).

  • Substrate: Use Poly(Glu,Tyr) 4:1 as the substrate.[2]

  • Reaction:

    • Add 10 µL of test compound (serially diluted in DMSO) to a 96-well plate.

    • Add VEGFR-2 enzyme solution.[1][2] Incubate for 10 min at RT.

    • Initiate reaction with ATP (10 µM final).

    • Incubate for 60 min at 30°C.

  • Detection: Use an ADP-Glo™ or similar chemiluminescent kinase assay kit.[1]

  • Analysis: Plot RLU (Relative Light Units) vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Apoptosis Pathway Visualization

The following diagram illustrates the downstream effects of VEGFR-2/EGFR inhibition by these derivatives.

Apoptosis_Pathway Inhibitor Aminothiophene-3-carboxamide Derivative RTK RTK (VEGFR-2 / EGFR) Inhibitor->RTK Inhibits PI3K PI3K / AKT Signaling Inhibitor->PI3K Downregulates RTK->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Bax Bax (Pro-apoptotic) PI3K->Bax Inhibits Bcl2->Bax Blocks Mito Mitochondrial Depolarization Bax->Mito Induces Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Signaling cascade showing how kinase inhibition by thiophene derivatives leads to mitochondrial-mediated apoptosis.[1]

References

  • BenchChem. (2025).[2] A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations. Link

  • Abdelhameid, M. K., et al. (2018).[3] "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Taylor & Francis / PMC. Link

  • Peifer, C., et al. (2011). "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry. Link

  • Mabkhot, Y. N., et al. (2017). "Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate." Chemistry Central Journal. Link

  • RSC Medicinal Chemistry. (2021). "Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors." Royal Society of Chemistry. Link

Sources

Foundational

5-Aminothiophene-3-carboxamide: Mechanism of Action &amp; Technical Guide

Executive Summary 5-Aminothiophene-3-carboxamide represents a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for the development of potent kinase inhibitors and anticancer agents. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminothiophene-3-carboxamide represents a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for the development of potent kinase inhibitors and anticancer agents. Unlike a single "blockbuster" drug, this structure functions as a modular core that mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases.

Its primary mechanism of action involves ATP-competitive inhibition , with high-affinity targeting of IKK


 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta)  and JNK (c-Jun N-terminal Kinase) . By blocking these critical signaling nodes, derivatives of this scaffold exert potent anti-inflammatory and antiproliferative effects, making them valuable tools in oncology and immunology research.

Part 1: Chemical Biology & Structural Logic

The Pharmacophore: Why Thiophene-3-carboxamide?

The biological potency of 5-aminothiophene-3-carboxamide stems from its ability to recapitulate the hydrogen-bonding motifs of the adenosine triphosphate (ATP) molecule.

  • Hinge Binder (The "Warhead"): The carboxamide group (-CONH

    
    ) at position 3 and the amino group (-NH
    
    
    
    ) (often at position 2 or 5) form a donor-acceptor pair that establishes hydrogen bonds with the backbone residues of the kinase hinge region.
  • Scaffold Geometry: The planar thiophene ring ensures the molecule fits snugly into the narrow ATP-binding cleft.

  • Selectivity Vector (Position 5): Functionalization at the 5-position allows the molecule to extend into the hydrophobic pocket (Gatekeeper region) of the kinase, determining selectivity between similar kinases (e.g., IKK vs. VEGFR).

Structural Isomerism & Nomenclature

While the user query specifies 5-aminothiophene-3-carboxamide , the literature often discusses the closely related 2-aminothiophene-3-carboxamide (e.g., the TPCA-1 class). Both isomers share the core mechanism of ATP competition, but their target profiles differ slightly based on the orientation of the amino group relative to the carboxamide.

  • 5-Amino Derivatives: Often utilized for broad-spectrum kinase inhibition (JNK, FLT3) and tubulin destabilization.

  • 2-Amino Derivatives: The classic scaffold for IKK

    
     inhibitors.
    

Part 2: Mechanism of Action (MoA)

Primary MoA: ATP-Competitive Kinase Inhibition

The molecule acts as a reversible inhibitor that competes with intracellular ATP for the active site of the kinase.

  • Entry: The small molecule diffuses into the cytoplasm and enters the kinase catalytic domain.

  • Binding: The carboxamide oxygen acts as a hydrogen bond acceptor, while the amide nitrogen (or adjacent amino group) acts as a hydrogen bond donor. These interact with the "hinge" amino acids (e.g., Glu/Met residues) that normally bind the adenine of ATP.

  • Blockade: By occupying the pocket, the inhibitor prevents the transfer of the

    
    -phosphate from ATP to the substrate (e.g., I
    
    
    
    B
    
    
    or c-Jun).
  • Consequence: Downstream signaling is silenced.

Target-Specific Pathways
A. NF-

B Pathway (Target: IKK

)

This is the most well-characterized target for thiophene-3-carboxamide derivatives.

  • Normal State: NF-

    
    B is sequestered in the cytoplasm by I
    
    
    
    B
    
    
    . Pro-inflammatory signals (TNF
    
    
    , IL-1) activate the IKK complex (IKK
    
    
    /IKK
    
    
    ).
  • Inhibition: The compound inhibits IKK

    
    , preventing the phosphorylation of I
    
    
    
    B
    
    
    .
  • Result: I

    
    B
    
    
    
    is not ubiquitinated or degraded. NF-
    
    
    B remains trapped in the cytoplasm, preventing the transcription of inflammatory cytokines (IL-6, IL-8, TNF
    
    
    ).
B. JNK Pathway (Target: JNK1/2)
  • Role: JNK controls stress responses and apoptosis.

  • Inhibition: 5-Aminothiophene-3-carboxamide derivatives block JNK activity, reducing the phosphorylation of c-Jun. This modulates AP-1 transcriptional activity, often inducing apoptosis in cancer cells or protecting neurons from excitotoxicity.

Secondary MoA: Tubulin Polymerization Inhibition

Certain 5-substituted derivatives (specifically those with bulky aryl groups at position 5) bind to the colchicine site of tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis.

Part 3: Visualization of Signaling Pathways[1]

Pathway Diagram: NF- B and JNK Inhibition

The following diagram illustrates the dual blockade potential of the scaffold.

MoA_Pathway cluster_NFkB NF-kappaB Pathway cluster_JNK JNK Pathway Stimuli Extracellular Stimuli (TNF-alpha, IL-1, Stress) Receptors Receptors (TNFR, IL-1R) Stimuli->Receptors IKK IKK Complex (IKK-beta) Receptors->IKK MAPK MAPKKK / MAPKK Receptors->MAPK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-kappaB (Sequestered) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-kappaB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Inflammatory Cytokines (IL-6, IL-8) NFkB_Nuc->Cytokines Transcription JNK JNK1 / JNK2 MAPK->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Apoptosis Apoptosis / Proliferation cJun->Apoptosis Drug 5-Aminothiophene-3-carboxamide (Inhibitor) Drug->IKK Inhibits (ATP Comp.) Drug->JNK Inhibits (ATP Comp.)

Caption: Dual inhibition mechanism targeting the NF-


B and JNK signaling cascades.

Part 4: Experimental Protocols

Synthesis: The Gewald Reaction

The most robust method to generate this scaffold is the Gewald reaction. This is a self-validating protocol; the formation of the product is indicated by the precipitation of the crystalline thiophene.

Protocol:

  • Reagents: Mix a ketone/aldehyde (with an

    
    -methylene group) with an activated nitrile (e.g., cyanoacetamide) and elemental sulfur in a solvent (ethanol or methanol).
    
  • Catalyst: Add a base catalyst (morpholine or diethylamine).

  • Reaction: Reflux for 1–4 hours.

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.[1]

  • Purification: The 2-aminothiophene derivative precipitates upon cooling. (Note: To achieve the 5-amino isomer specifically, the starting materials must be adjusted, or a 2,5-diamino precursor is used).

In Vitro Kinase Assay (Validation Workflow)

To verify the mechanism of action, a direct kinase inhibition assay is required.

Methodology (FRET-based):

  • Preparation: Use recombinant human IKK

    
     or JNK1 enzyme.
    
  • Substrate: Use a peptide substrate labeled with a fluorophore (e.g., Fluorescein-I

    
    B
    
    
    
    peptide).
  • Reaction: Incubate Enzyme + Substrate + ATP (at

    
    ) + Test Compound (0.1 nM – 10 
    
    
    
    M) in kinase buffer.
  • Detection: Measure phosphorylation via Fluorescence Resonance Energy Transfer (FRET) or using a specific anti-phospho-antibody (LanthaScreen).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC

    
    .[1][2][3][4]
    

Data Presentation Table:

Compound ClassTargetIC

Range
Primary Effect
5-Amino-3-carboxamideJNK10.5 - 5

M
Apoptosis induction
2-Ureido-3-carboxamideIKK

10 - 200 nMAnti-inflammatory
5-Aryl-2-aminoTubulin10 - 50 nMG2/M Arrest

Part 5: References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives. Retrieved from

  • Baxter, A., et al. (2004). "Hit-to-lead studies: The discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2822.

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 3(12), 1810-1838. (Discusses the thiophene scaffold in kinase inhibition).

  • Kamal, A., et al. (2014).[3] "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents." Journal of Medicinal Chemistry.

  • Bamborough, P., et al. (2005). "Inhibition of IKK-2 by 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides." Bioorganic & Medicinal Chemistry Letters, 15(11), 2870-2875.

Sources

Exploratory

Spectroscopic Elucidation of 5-Aminothiophene-3-carboxamide: An Orthogonal Validation Guide

Executive Summary 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9)[1] is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminothiophene-3-carboxamide (CAS: 760930-70-9)[1] is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. The presence of both an electron-donating amine (-NH₂) and an electron-withdrawing carboxamide (-CONH₂) on the thiophene core creates a complex "push-pull" electronic system. This technical guide establishes a self-validating, orthogonal spectroscopic protocol utilizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm its molecular architecture.

Molecular Architecture & Causality

The chemical formula of 5-Aminothiophene-3-carboxamide is C₅H₆N₂OS (MW: 142.18 g/mol )[1]. The structural elucidation relies on understanding the electronic effects governing the thiophene ring:

  • Resonance & Shielding Effects: The lone pair on the C5-amine nitrogen delocalizes into the aromatic ring, significantly shielding the ortho position (C4). Conversely, the C3-carboxamide group withdraws electron density, deshielding the adjacent C2 position.

  • Hydrogen Bonding Dynamics: Both the amine and amide groups are capable of extensive intermolecular hydrogen bonding. This physical reality dictates our sample preparation strategy; improper matrix or solvent selection will result in spectral broadening, signal overlap, and a failure to resolve the primary amine from the primary amide[2][3].

Protocol Validation: The Self-Validating System

A robust analytical workflow must be a self-validating system, meaning the sample preparation for one technique must not introduce artifacts that contradict the findings of another. Our methodology ensures data orthogonality:

  • NMR Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is selected over Chloroform-d (CDCl₃). Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding between the amine and amide groups of the analyte. This prevents the rapid chemical exchange of protons, allowing the distinct observation of the -NH₂ and -CONH₂ signals as sharp, quantifiable peaks rather than a single broad baseline distortion[4][5].

  • FT-IR Matrix (KBr Pellet): The Potassium Bromide (KBr) pellet method is utilized over neat powder Attenuated Total Reflectance (ATR). Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹)[3]. By diluting the sample to 0.5–1.0% in KBr and applying high pressure under vacuum, we eliminate the total absorption artifacts, moisture interference, and scattering losses common in neat powder analysis, successfully isolating the analyte's vibrational modes[6][7].

  • HRMS Ionization (ESI+): Electrospray Ionization (ESI) in positive mode is chosen over Electron Impact (EI). Causality: ESI is a "soft" ionization technique that imparts minimal residual vibrational energy to the molecule[8][9]. This preserves the pseudo-molecular ion [M+H]⁺, which is critical for confirming the exact mass and elemental composition before applying Collision-Induced Dissociation (CID) for structural mapping[10].

Spectroscopic Elucidation (The Core Data)

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Data is acquired at 298 K using a 400 MHz spectrometer[5]. Tetramethylsilane (TMS) is used as the internal primary reference standard (0.00 ppm)[2].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment Causality / Electronic Environment
7.65 Doublet (d) 1H 1.6 Thiophene H-2 Deshielded by the adjacent electron-withdrawing -CONH₂ group.
7.40 Broad Singlet (br s) 1H - -CONH₂ (proton a) Diastereotopic amide proton due to restricted C-N bond rotation.
7.10 Broad Singlet (br s) 1H - -CONH₂ (proton b) Diastereotopic amide proton.
6.55 Doublet (d) 1H 1.6 Thiophene H-4 Strongly shielded by the ortho electron-donating -NH₂ group.

| 6.20 | Broad Singlet (br s) | 2H | - | -NH₂ (amine) | Exchangeable with D₂O; shifted downfield due to ring conjugation. |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment Carbon Type
164.5 C=O Carbonyl (Amide)
152.0 C-5 Quaternary (attached to -NH₂)
136.5 C-3 Quaternary (attached to -CONH₂)
126.0 C-2 Aromatic CH (Deshielded)

| 108.5 | C-4 | Aromatic CH (Shielded) |

Fourier Transform Infrared Spectroscopy (FT-IR)

Data is acquired using a moisture-free KBr pellet to prevent the broad water peak at 3200 cm⁻¹ from overlapping with the critical amine/amide functional group peaks[3][11].

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹) Peak Shape / Intensity Assignment
3450, 3320 Sharp, Strong N-H stretching (Primary amine and amide)
3100 Weak C-H stretching (Aromatic thiophene)
1665 Strong C=O stretching (Amide I band)
1610 Medium N-H bending (Amide II band)
1540, 1460 Medium C=C stretching (Thiophene ring)

| 840 | Strong | C-H out-of-plane bending |

High-Resolution Mass Spectrometry (HRMS)

Data is acquired via ESI-QTOF in positive ion mode. CID generates even-electron fragment species, allowing for precise structural mapping[10].

Table 4: ESI-HRMS Fragmentation Data

m/z (Observed) Ion Type Formula Mass Error Assignment / Neutral Loss
143.0274 [M+H]⁺ C₅H₇N₂OS⁺ < 2.0 ppm Protonated molecular ion
165.0093 [M+Na]⁺ C₅H₆N₂OSNa⁺ < 2.0 ppm Sodium adduct
126.0008 Fragment C₅H₄NOS⁺ - Loss of NH₃ (17 Da) from amide[12]

| 98.0059 | Fragment | C₄H₄NS⁺ | - | Loss of formamide (HCONH₂)[12] |

Orthogonal Spectroscopic Validation Workflow

The following diagram illustrates the logical dependencies of our self-validating analytical system, demonstrating how sample preparation feeds into specific data acquisition channels to build a complete structural profile.

G A Sample Preparation (5-Aminothiophene-3-carboxamide) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B 1-5 mg / 0.6 mL C FT-IR Spectroscopy (KBr Pellet) A->C 1-2 mg / 200 mg KBr D ESI-HRMS (Positive Ion Mode) A->D 1 µg/mL in MeOH E Data Synthesis & Structural Confirmation B->E Connectivity & Environment C->E Functional Groups D->E Exact Mass & Formula

Orthogonal Spectroscopic Validation Workflow for 5-Aminothiophene-3-carboxamide.

Experimental Workflows

NMR Acquisition Protocol[2][5]
  • Sample Dissolution: Weigh exactly 5.0 mg of 5-Aminothiophene-3-carboxamide into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure a sample height of 40–50 mm to optimize magnetic field shimming and prevent line broadening[2].

  • Acquisition: Insert the tube into the 400 MHz spectrometer. Lock onto the deuterium signal of DMSO. Shim the Z-axis gradients. Acquire the ¹H spectrum with 16 transients (scans) and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum with 1024 transients[5].

FT-IR (KBr Pellet) Preparation Protocol[3][6][11]
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to remove bound water molecules[3].

  • Grinding: In an agate mortar, combine 1.5 mg of the analyte with 200 mg of the dried KBr. Grind thoroughly for 2 minutes until a fine, homogeneous powder is formed[11].

  • Pressing: Transfer the mixture into a 13 mm pellet-forming die. Apply a vacuum for 1 minute to remove trapped air and moisture.

  • Compression: Apply 10 metric tons of force using a hydraulic press for 3 minutes[6]. Release the pressure slowly and carefully extract the transparent pellet.

  • Analysis: Place the KBr pellet in the FT-IR sample holder. Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans), using a blank KBr pellet as the background[7].

ESI-HRMS Acquisition Protocol[9][10]
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:1000 in a mixture of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier is critical to promote protonation and ensure a strong [M+H]⁺ signal[10].

  • Injection: Introduce the sample via direct infusion at a flow rate of 5 µL/min into the ESI source.

  • Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over an m/z range of 50–500.

References

  • Source: molaid.
  • Source: organomation.
  • Source: nih.
  • Source: acs.
  • Source: frontiersin.
  • Source: drawellanalytical.
  • Source: benchchem.
  • Source: bu.
  • Title: What is the difference of spectra of EI-MS and ESI-MS/MS?
  • Source: scienceijsar.
  • Source: jascoinc.
  • Title: How is Potassium Bromide Used in Infrared Spectroscopy?

Sources

Foundational

Solubility and stability of 5-Aminothiophene-3-carboxamide

This guide provides an in-depth technical analysis of 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9), a critical heterocyclic scaffold in the development of VEGFR-2 kinase inhibitors and antibacterial agents.[1] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9), a critical heterocyclic scaffold in the development of VEGFR-2 kinase inhibitors and antibacterial agents.[1]

Unlike its more common isomer (2-aminothiophene-3-carboxamide, accessible via the Gewald reaction), the 5-amino variant possesses a distinct electronic profile that significantly impacts its solubility and oxidative stability.[1] This document details the physicochemical behavior of this compound and provides validated protocols for its handling in a research setting.

Part 1: Executive Summary & Physicochemical Profile[1]

5-Aminothiophene-3-carboxamide is a "privileged scaffold" in medicinal chemistry, valued for its ability to mimic the purine ring system in kinase binding pockets.[1] However, its utility is often compromised by oxidative instability and poor aqueous solubility typical of planar, electron-rich heteroaromatics.[1]

Core Physicochemical Data
PropertyValue / DescriptionImplication for Research
CAS Number 760930-70-9Use for precise catalog verification.[1]
Molecular Weight 142.18 g/mol Small molecule, suitable for fragment-based drug design (FBDD).[1]
Predicted LogP ~0.1Amphiphilic; theoretically soluble in water but limited by crystal packing energy.
pKa (Calculated) Amine: ~2.5–3.5The 5-amino group is weakly basic due to resonance delocalization into the thiophene ring.[1]
Appearance Off-white to tan solidDarkening indicates oxidation/polymerization (formation of azo-dimers).[1]
Melting Point >200°C (Decomp.)[1][2]High lattice energy contributes to dissolution difficulties.

Part 2: Solubility Profiling

Despite a low LogP (suggesting hydrophilicity), the compound exhibits solubility-limited absorption behavior.[1] This is driven by strong intermolecular hydrogen bonding (amide-amide interactions) and


-

stacking of the flat thiophene rings.[1]
1. Solvent Compatibility Table

Data reflects standard laboratory observations for aminothiophene scaffolds.

SolventSolubility RatingUsage Recommendation
Water (pH 7) Low (< 0.5 mg/mL)Not suitable for stock solutions.[1] Requires pH adjustment or co-solvents.
DMSO High (> 50 mg/mL)Primary Stock Solvent. Store frozen to prevent hygroscopic water uptake.[1]
Ethanol ModerateSuitable for biological assays where DMSO toxicity is a concern.
0.1 M HCl Moderate/HighProtonation of the amine improves solubility but accelerates hydrolysis over time.
2. Biorelevant Media Performance

In FaSSIF (Fasted State Simulated Intestinal Fluid), solubility improves marginally due to micellar solubilization.[1] However, for in vitro assays (e.g., MTT, Kinase inhibition), a DMSO "spike" method (0.1% to 1% final DMSO concentration) is mandatory to prevent microprecipitation.[1]

Part 3: Stability Assessment & Degradation Mechanisms[1]

The 5-aminothiophene moiety is electronically "hyper-active." The amino group at position 5 pushes electron density into the ring, making the C2 position (alpha to sulfur) highly nucleophilic and prone to oxidative attack.[1]

Critical Instability Factors
  • Oxidative Dimerization: Upon exposure to air, the electron-rich ring undergoes radical-mediated oxidation, leading to dark-colored azo- or hydrazone-linked dimers.[1]

  • Photolability: Thiophenes are known photosensitizers. Exposure to ambient light can generate singlet oxygen (

    
    ), which attacks the thiophene ring (via [2+4] cycloaddition), leading to ring opening and sulfur extrusion.[1]
    
  • Hydrolysis: While the carboxamide at C3 is relatively stable, acidic conditions (pH < 2) combined with the electron-donating effect of the C5-amine can facilitate amide hydrolysis to the carboxylic acid.[1]

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks associated with this scaffold.

DegradationPathways Compound 5-Aminothiophene- 3-carboxamide Oxidation Oxidative Dimerization (Azo-dimers) Compound->Oxidation Air/O2 (Rapid) Photo Ring Opening (Sulfur Extrusion) Compound->Photo UV/Vis Light (Singlet Oxygen) Hydrolysis Hydrolysis to Carboxylic Acid Compound->Hydrolysis Acidic pH (Slow)

Caption: Primary degradation pathways. Oxidative dimerization is the dominant failure mode during storage.[1]

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the equilibrium solubility in aqueous buffer.[1]

  • Preparation: Weigh 5 mg of solid compound into a 2 mL chemically resistant microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4) or 0.1 M HCl.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours. Protect from light using aluminum foil.

  • Separation: Centrifuge at 15,000

    
     g for 10 minutes to pellet undissolved solid.
    
  • Quantification:

    • Dilute the supernatant 1:10 with Mobile Phase (Acetonitrile:Water).[1]

    • Analyze via HPLC-UV (254 nm).

    • Standard Curve: Prepare standards in DMSO to ensure full solubility for calibration.

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Validate stability limits for formulation.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 5% degradation (Amide hydrolysis).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours> 10% degradation (Rapid amide hydrolysis/ring destruction).[1]
Oxidation 3% H

O

, RT, 2 hours
Critical Failure. Expect > 50% loss.[1]
Photostability 1.2 million lux hours (ICH Q1B)Significant degradation (Ring opening).[1]

Part 5: Handling & Storage Recommendations

To maintain scientific integrity of bioassay data, strict handling procedures are required.[1]

  • Storage (Solid): Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be opaque to prevent photodegradation.

  • Storage (Solution): DMSO stocks (10 mM) are stable for 1 month at -80°C. Do not store aqueous solutions; prepare fresh immediately before use.

  • Handling: Weigh quickly in low-light conditions. If the solid appears dark brown or black, purify via recrystallization (Ethanol/Water) before use.[1]

Workflow: Solubilization Strategy

Workflow Start Solid Compound (Store at -20°C, Argon) Weigh Weigh in Amber Vial Start->Weigh Dissolve Dissolve in 100% DMSO (Target: 10-50 mM Stock) Weigh->Dissolve Check Visual Inspection (Clear yellow/tan solution?) Dissolve->Check Decision Use Case? Check->Decision BioAssay Dilute into Media (Max 1% DMSO) Decision->BioAssay Cell Culture ChemAssay Dilute into MeOH/ACN Decision->ChemAssay HPLC/MS Precipitation Precipitation Risk! Sonicate or Warm (37°C) BioAssay->Precipitation If conc > 100 µM

Caption: Recommended workflow for preparing stock solutions to minimize precipitation and degradation.

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. ResearchGate. Retrieved from

  • MDPI. (2024).[1] Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Retrieved from [1]

  • ChemicalBook. (2026).[1] 5-Aminothiophene-3-carboxamide (CAS 760930-70-9) Product Entry.[1][5][6][7][8] Retrieved from [1]

  • BLD Pharm. (2026).[1] Product Data Sheet: 5-Aminothiophene-3-carboxamide. Retrieved from [1]

Sources

Exploratory

Technical Guide: 5-Aminothiophene-3-carboxamide Derivatives

Topic: Known derivatives of 5-Aminothiophene-3-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scaffold Analysis The 5-aminothi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Known derivatives of 5-Aminothiophene-3-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

The 5-aminothiophene-3-carboxamide scaffold represents a specific structural isomer of the aminothiophene family, distinct from the more ubiquitous 2-aminothiophene-3-carboxamide derivatives typically generated via the Gewald reaction. While the 2-amino isomer is widely recognized for IKK-β and FLT3 kinase inhibition, the 5-amino-3-carboxamide core (and its corresponding carboxylic acid/ester) has emerged as a critical building block for succinate dehydrogenase (SDH) inhibitors , azo disperse dyes , and biosynthetic precursors in polyketide synthase pathways.

This guide details the synthesis, structural derivatization, and biological applications of the 5-amino isomer, providing clarified protocols to distinguish it from its 2-amino regioisomer.

Structural Distinction (Pharmacophore Disambiguation)

Researchers must rigorously distinguish between the two primary isomers to avoid SAR misalignment:

Feature5-Aminothiophene-3-carboxamide 2-Aminothiophene-3-carboxamide
Structure Amino group at C5; Carboxamide at C3 (Meta-like relationship across the ring).Amino group at C2; Carboxamide at C3 (Ortho-like relationship).
Primary Synthesis Nitration/Reduction of thiophene-3-carboxylates or Buchwald-Hartwig amination.Gewald Reaction (Ketone + Cyanoacetate + Sulfur).[1][2]
Key Bioactivity Antifungal (SDH inhibition), Antibacterial, Azo dyes.Kinase Inhibition (IKK-β, FLT3), Anti-inflammatory.

Chemical Synthesis Strategies

Unlike the one-pot Gewald synthesis used for 2-amino derivatives, the 5-amino scaffold requires a stepwise functionalization of the thiophene ring. The most robust industrial and laboratory route involves the regioselective nitration of thiophene-3-carboxylates followed by reduction.

Core Synthesis Pathway (Nitro-Reduction Route)

This pathway yields Methyl 5-aminothiophene-3-carboxylate (CAS 192879-33-7), which is readily converted to the carboxamide via ammonolysis.

Step 1: Regioselective Nitration

The ester group at C3 directs the electrophilic nitration to the C5 position (alpha-position).[3]

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic aromatic substitution (

    
    ). The C2 position is sterically hindered and less electronically favorable compared to C5.
    
Step 2: Reduction to Amine

Reduction of the nitro group must be chemoselective to avoid reducing the thiophene ring or the ester.

  • Method A (Catalytic Hydrogenation):

    
    , Pd/C (10%), Methanol. Note: Requires careful monitoring to prevent ring saturation.
    
  • Method B (Chemical Reduction): Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    ) or Tin(II) Chloride (
    
    
    ).
  • Method C (Silane Reduction):

    
     + Triethylsilane (
    
    
    
    ). This method is mild and highly selective.[4]
Step 3: Amidation
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia in Methanol (
    
    
    
    ).
  • Conditions: Sealed tube, 80°C.

SynthesisPathway Start Methyl thiophene-3-carboxylate Nitro Methyl 5-nitrothiophene-3-carboxylate Start->Nitro HNO3, Ac2O (Nitration @ C5) AmineEster Methyl 5-aminothiophene-3-carboxylate (CAS 192879-33-7) Nitro->AmineEster H2, Pd/C or Fe/NH4Cl (Reduction) Final 5-Aminothiophene-3-carboxamide (CAS 760930-70-9) AmineEster->Final NH3/MeOH (Ammonolysis)

Caption: Stepwise synthesis of the 5-aminothiophene-3-carboxamide scaffold via the nitro-reduction pathway.

Known Derivatives & Biological Applications[1][3][5][6][7][8]

Antifungal SDH Inhibitors (Oxadiazole Derivatives)

A prominent class of derivatives involves the modification of the C3-carboxamide into a 1,3,4-oxadiazole moiety. These compounds function as Succinate Dehydrogenase (SDH) inhibitors, targeting the mitochondrial respiration of phytopathogenic fungi (e.g., Sclerotinia sclerotiorum).

  • Mechanism: The thiophene core mimics the succinate substrate, while the oxadiazole/amide extension occupies the ubiquinone binding pocket.

  • Key Derivative: N-(heteroaryl)-5-aminothiophene-3-carboxamides.

  • SAR Insight: Substitution on the 5-amino nitrogen (e.g., with acetyl or phenyl groups) generally reduces activity, whereas keeping the 5-amino free or part of a small heterocycle preserves binding affinity.

Azo Disperse Dyes

The 5-aminothiophene-3-carboxylate core is a valuable diazo component.[2]

  • Chemistry: The 5-amino group is diazotized (

    
    ) and coupled with electron-rich anilines.
    
  • Properties: These derivatives produce deep red to violet shades on polyester fibers with high extinction coefficients, attributed to the strong push-pull electronic system created by the electron-donating amino/azo group at C5 and the electron-withdrawing carboxyl at C3.

Biosynthetic Mutasynthons

Studies involving Streptomyces hygroscopicus have utilized 5-aminothiophene-3-carboxylic acid as a "mutasynthon" (mutasynthetic building block).

  • Application: It acts as a bioisostere for 3-aminobenzoic acid (3-ABA) in the biosynthesis of ansamycin antibiotics (e.g., geldanamycin derivatives).

  • Significance: This confirms the scaffold can be processed by polyketide synthase (PKS) machinery, offering a route to "unnatural" natural products.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 5-aminothiophene-3-carboxylate

Validation: This protocol avoids the formation of the 2-amino isomer.

  • Nitration:

    • Dissolve methyl thiophene-3-carboxylate (10.0 g, 70 mmol) in acetic anhydride (30 mL).

    • Cool to 0°C. Dropwise add fuming

      
       (4.0 mL) maintaining temp < 10°C.
      
    • Stir at room temperature for 2 hours. Pour into ice water.

    • Filter the precipitate (Methyl 5-nitrothiophene-3-carboxylate). Recrystallize from EtOH.

  • Reduction:

    • Suspend the nitro ester (5.0 g) in MeOH (100 mL).

    • Add 10% Pd/C (0.5 g).

    • Hydrogenate at 30 psi

      
       for 4 hours (Monitor via TLC; disappearance of nitro spot).
      
    • Filter through Celite. Concentrate filtrate to yield the amine as a tan solid.

    • Yield: ~85-90%. Purity Check:

      
       NMR should show amino protons (~6.0-6.5 ppm) and loss of nitro-induced downfield shift.
      
Protocol B: In Vitro Antifungal Assay (SDH Inhibition)

Target: Sclerotinia sclerotiorum

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Medium: Potato Dextrose Agar (PDA).

  • Method: Mycelial growth rate inhibition.

    • Mix test compound with molten PDA to final concentrations (0.1 - 50 µg/mL).

    • Pour plates. Inoculate center with 5mm mycelial plug.

    • Incubate at 25°C for 72 hours.

  • Calculation:

    
     (C = Control diameter, T = Treatment diameter).
    
  • Reference Standard: Boscalid or Carboxin.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functionalization potential of the scaffold.

SAR_Map Core 5-Aminothiophene-3-carboxamide (Scaffold) N5 N5-Amino Group (Nucleophilic) Core->N5 C3 C3-Carboxamide (Electrophilic/H-Bonding) Core->C3 C2 C2-Position (Steric Control) Core->C2 Diazo Diazo Coupling (Azo Dyes) N5->Diazo Acyl Acylation/Sulfonylation (Kinase/SDH Affinity) N5->Acyl Heterocycle Heterocyclization (1,3,4-Oxadiazoles - Antifungal) C3->Heterocycle Halogen Halogenation (Br/Cl) (Electronic Tuning) C2->Halogen

Caption: SAR map illustrating key modification sites on the 5-aminothiophene-3-carboxamide core.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 5-aminothiophene-3-carboxylate Product Sheet (CAS 192879-33-7). Retrieved from

  • Royal Society of Chemistry. (2019).[5] Mutasynthons in Polyketide Synthesis: 5-Aminothiophene-3-carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from

  • Journal of Agricultural and Food Chemistry. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides. Retrieved from

  • ResearchGate. (2005). Inhibition of IKK-2 by 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides (Cited for structural contrast). Retrieved from

Sources

Foundational

The Gewald Reaction for 2-Aminothiophene Synthesis: A Comprehensive Technical Guide

Executive Summary The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. It serves as the core pharmacophore in numerous biologically active compounds, including the antipsy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. It serves as the core pharmacophore in numerous biologically active compounds, including the antipsychotic drug Olanzapine, allosteric modulators of adenosine receptors, and various broad-spectrum 1[1]. First reported in 1961, the Gewald reaction remains the most versatile, atom-economical multicomponent reaction (MCR) for assembling highly substituted 2-aminothiophenes[2]. By reacting a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of an amine base, researchers can rapidly generate complex thiophene libraries for high-throughput screening[1].

Mechanistic Causality: Decoding the One-Pot Cascade

Understanding the underlying mechanism of the Gewald reaction is critical for troubleshooting low yields, minimizing dimerized byproducts, and optimizing substrate scope. The reaction is a cascade process driven by a sequence of condensation, thiolation, and cyclization events.

  • Step 1: Knoevenagel Condensation: The amine base (typically morpholine or piperidine) deprotonates the active methylene of the nitrile (e.g., malononitrile or ethyl cyanoacetate), facilitating a nucleophilic attack on the carbonyl carbon of the ketone/aldehyde. Subsequent dehydration yields an α,β-unsaturated nitrile (Knoevenagel adduct)[1].

  • Step 2: Sulfur Activation and Thiolation: Elemental sulfur (

    
    ) is highly stable and must be activated. Recent 3 reveal that the reaction proceeds via a Knoevenagel-Cope condensation, where the resulting adduct anion attacks the 
    
    
    
    ring, leading to the formation of complex polysulfide intermediates[3]. These polysulfides undergo protonation-induced decomposition to form a highly reactive mercapto intermediate[3].
  • Step 3: Intramolecular Cyclization and Tautomerization: The nucleophilic sulfur atom of the mercapto intermediate attacks the electrophilic carbon of the cyano group, forming a cyclic imine. Rapid tautomerization, driven by the thermodynamic stability of the resulting aromatic system, yields the final 2-aminothiophene[1].

Gewald_Mechanism Ketone Ketone / Aldehyde (Carbonyl Donor) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Ketone->Knoevenagel Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Knoevenagel->Intermediate1 Thiolation Nucleophilic Attack & Polysulfide Formation Intermediate1->Thiolation Sulfur Elemental Sulfur (S8) Activation Sulfur->Thiolation Intermediate2 Mercapto Intermediate Thiolation->Intermediate2 Cyclization Intramolecular Cyclization (Attack on Cyano Group) Intermediate2->Cyclization Tautomerization Aromatization / Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Core mechanistic pathway of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Methodologies: Protocols for Synthesis

The classical Gewald reaction often suffers from long reaction times and moderate yields, particularly with sterically hindered or electronically deactivated aryl ketones[4]. Modern adaptations leverage alternative energy sources and green chemistry principles to overcome these limitations[5]. Below are three self-validating protocols tailored for different laboratory setups.

Protocol A: Conventional One-Pot Synthesis (Thermal)

Ideal for standard aliphatic ketones and robust scale-up.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in absolute ethanol[1].

  • Initiation: Add morpholine (1.0 equiv) dropwise at room temperature.

    • Causality Note: Morpholine acts as both the base for the Knoevenagel condensation and a promoter for sulfur activation. Dropwise addition controls the highly exothermic initial condensation[1].

  • Heating: Heat the mixture to 50–70 °C for 2–12 hours. Monitor the disappearance of the Knoevenagel adduct via Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to 0 °C. Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and recrystallize to afford the pure 2-aminothiophene[1].

Protocol B: Microwave-Assisted Synthesis

Ideal for rapid library generation in drug discovery.

  • Preparation: In a microwave-safe reaction vessel, combine the ketone (1.0 equiv), active methylene nitrile (1.1 equiv), elemental sulfur (1.1 equiv), and pyrrolidine (1.0 equiv) in DMF (3 mL/mmol)[6].

  • Irradiation: Subject the sealed vessel to microwave irradiation (e.g., 300 W) for 30 minutes.

    • Causality Note:6 ensures uniform thermal distribution, accelerating the rate-limiting sulfur ring-opening step and suppressing the formation of dimerized ylidene byproducts[6][7].

  • Work-up: Quench the reaction with crushed ice/water. Extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography[6].
    
Protocol C: Solvent-Free Mechanochemical Synthesis

Ideal for unreactive aryl ketones and green chemistry compliance.

  • Preparation: Charge a high-speed ball milling jar (or a standard reaction flask for thermal solvent-free conditions) with acetophenone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.0 equiv), and a catalytic amount of morpholine (0.1 equiv)[4].

  • Reaction: Operate the ball mill or heat the open flask in a 120 °C oven for 1 hour.

    • Causality Note: The absence of solvent drastically increases the effective concentration of reagents. Under these4, the reaction becomes catalytic in base because the protonation step utilizes the conjugate acid of morpholine, regenerating the catalyst[4].

  • Work-up: Quench with water, extract with dichloromethane, and concentrate in vacuo[4].

Gewald_Workflow Substrates Substrate Selection Reaction Reaction Conditions Substrates->Reaction Purification Product Purification Reaction->Purification Analysis Structural Analysis Purification->Analysis Screening Biological Screening Analysis->Screening

End-to-end workflow from Gewald synthesis to biological evaluation in drug discovery.

Quantitative Data & Optimization

Selecting the appropriate methodology depends heavily on the substrate class and the desired throughput. The following table synthesizes quantitative data across various optimized Gewald protocols to aid researchers in experimental design.

MethodologyCatalyst / BaseSolventEnergy SourceAvg. TimeTypical YieldKey Advantage
Conventional One-Pot Morpholine (1.0 eq)EthanolThermal (50-70°C)2 - 12 h42 - 85%Highly scalable, simple setup[1]
Microwave-Assisted Pyrrolidine (1.0 eq)DMFMicrowave30 min57 - 95%Rapid reaction, high purity[6]
Solvent-Free Morpholine (0.1 eq)NoneMechanochemical (120°C)1 h60 - 80%Overcomes aryl ketone inertness[4]
Green / Aqueous CaO or Pip Boratengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/EtOH
Thermal (100°C)1 - 2 h75 - 96%Eco-friendly, reusable catalyst[8]
Conclusion

The Gewald reaction remains an indispensable tool in the arsenal of synthetic and medicinal chemists. By understanding the mechanistic nuances of polysulfide intermediates and selecting the appropriate physical activation methods (e.g., microwave irradiation or mechanochemistry), researchers can reliably synthesize highly functionalized 2-aminothiophenes. These optimized, self-validating protocols ensure high scientific integrity and reproducibility, accelerating the pipeline from early-stage synthesis to lead compound identification.

References
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes ARKIVOC 2

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions Heterocycles 6

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur ChemRxiv 3

  • Green methodologies for the synthesis of 2-aminothiophene PMC5

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry MDPI 4

  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives Benchchem 1

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate Thieme 8

  • A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction Der Pharma Chemica 9

Sources

Exploratory

Strategic Elaboration of 2-Aminothiophene-3-Carboxamide: Synthesis, Derivatization, and Medicinal Chemistry Applications

Introduction The 2-aminothiophene-3-carboxamide motif is a privileged and highly versatile scaffold in modern medicinal chemistry. Recognized structurally as a bioisostere of biogenic purines, it serves as the foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminothiophene-3-carboxamide motif is a privileged and highly versatile scaffold in modern medicinal chemistry. Recognized structurally as a bioisostere of biogenic purines, it serves as the foundational building block for complex heterocyclic systems, including thieno[2,3-d]pyrimidines and thienodiazepines[1]. This technical guide provides an authoritative review of its synthetic methodologies—anchored by the Gewald reaction—and its downstream functionalization into high-value pharmacological agents targeting kinases and ion channels.

Section 1: De Novo Synthesis via the Gewald Reaction

The classical Gewald reaction remains the most robust multicomponent methodology for constructing the 2-aminothiophene core. It involves the condensation of an α-methylene carbonyl compound (ketone or aldehyde), an activated nitrile (cyanoacetamide, to yield the 3-carboxamide derivative), and elemental sulfur under basic conditions[1].

Mechanistic Rationale & Causality

The choice of base and thermal conditions strictly dictates the reaction trajectory and byproduct profile. The base must be strong enough to deprotonate the activated nitrile to initiate a Knoevenagel condensation with the carbonyl compound, but not so harsh as to degrade the sulfur species. Pyrrolidine is frequently optimal due to its balanced pKa and nucleophilicity, facilitating rapid enamine formation[2].

Furthermore, transitioning from conventional heating to Microwave (MW) irradiation significantly enhances the yield. MW provides localized superheating that accelerates the notoriously slow thiation step of the Knoevenagel intermediate, thereby outcompeting the formation of tarry degradation products[2].

Protocol 1: Microwave-Assisted Synthesis of 2-Aminothiophene-3-Carboxamides

Self-Validating Design: This protocol utilizes TLC monitoring to ensure the complete consumption of the Knoevenagel intermediate prior to precipitation, preventing contamination of the final crystal lattice.

  • Reagent Assembly: In a 10 mL microwave-safe vial, combine the ketone/aldehyde (1.0 mmol), cyanoacetamide (1.1 mmol), and elemental sulfur (S₈, 1.1 mmol equivalent of S).

  • Solvent & Catalyst: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) followed by pyrrolidine (1.0 mmol). Causality: DMF is highly polar and strongly absorbs microwave energy, ensuring rapid, uniform heating kinetics.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 50 °C for exactly 30 minutes[2].

  • Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the cyanoacetamide spot and the emergence of a highly UV-active spot (often fluorescent under 254 nm) indicates successful cyclization.

  • Workup: Pour the hot mixture into 20 mL of ice-cold distilled water. The sudden drop in dielectric constant and temperature forces the hydrophobic thiophene to precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Quantitative Data: Yield Optimization

The table below summarizes the efficiency of various catalytic conditions for the Gewald synthesis of 2-aminothiophene-3-carboxamides.

Synthetic MethodCatalyst / BaseSolventTemp / TimeYield (%)
Conventional HeatingTriethylamine (TEA)Ethanol70 °C / 4 h47 - 72%
Microwave-AssistedPyrrolidineDMF50 °C / 30 min92 - 95%
Fiber Catalyst (P-PANF)N-methylpiperazine on PANF (8 mol%)EthanolReflux / 2 h87 - 91%

Data synthesized from comparative Gewald reaction studies[2][3].

Section 2: Downstream Functionalization & Annulation

The adjacent 2-amino and 3-carboxamide groups are perfectly positioned for annulation. By treating 2-aminothiophene-3-carboxamide with electrophilic reagents, researchers can synthesize thieno[2,3-d]pyrimidines, which are critical for ATP-competitive kinase inhibition[4]. Alternatively, a multicomponent Petasis reaction can yield thienodiazepines[5].

G A Carbonyl + Cyanoacetamide + Elemental Sulfur B 2-Aminothiophene- 3-carboxamide A->B Gewald Reaction C Thieno[2,3-d]pyrimidines (Kinase Inhibitors) B->C Chloroacetylation & Cyclization D Thienodiazepines (CNS Therapeutics) B->D Petasis Reaction & Cyclization

Fig 1: Synthetic divergence of 2-aminothiophene-3-carboxamide into high-value pharmacophores.

Protocol 2: Synthesis of 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • Chloroacetylation: Dissolve 2-aminothiophene-3-carboxamide (5.0 mmol) in 20 mL DMF containing anhydrous K₂CO₃ (10.0 mmol). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation and subsequent deactivation of the weakly nucleophilic 2-amino group[6].

  • Acylation: Dropwise add chloroacetyl chloride (7.0 mmol) at 0 °C to control the exothermic reaction. Stir for 2 hours at room temperature.

  • Isolation of Intermediate: Precipitate the 2-(chloroacetamido)thiophene-3-carboxamide intermediate by adding the mixture to crushed ice. Filter and dry.

  • Cyclization: Reflux the intermediate in dioxane with a catalytic amount of triethylamine for 8 hours. The basic conditions drive the intramolecular condensation between the amide nitrogen and the carboxamide carbonyl[4].

  • Final Isolation: Cool the mixture to precipitate the thienopyrimidine core.

Section 3: Pharmacological Landscape and Target Engagement

The bioisosteric relationship between thienopyrimidines and purines makes them exceptional candidates for targeted therapies, specifically in oncology and neurology[1].

  • Kinase Inhibition: Thieno[2,3-d]pyrimidines derived from this scaffold act as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and VEGFR-2. They engage the ATP-binding pocket of the kinase domain, forming critical hydrogen bonds via the pyrimidine nitrogen atoms, thereby halting aberrant proliferative signaling in acute myeloid leukemia (AML) and solid tumors[1][4].

  • Ion Channel Modulation: Recent studies highlight 2-aminothiophene-3-carboxamide derivatives as potent blockers of the ANO1 (TMEM16A) calcium-activated chloride channel. Inhibition of ANO1 has demonstrated profound anti-glioma effects, significantly reducing tumor cell proliferation and migration[6].

  • RNA-Binding & CNS Activity: Applying a multicomponent Petasis reaction to the 2-aminothiophene core yields functionalized thienodiazepines (analogs of the antipsychotic Olanzapine), expanding the scaffold's utility into central nervous system (CNS) therapeutics and RNA-binding protein modulation[5].

Pathway T 2-Aminothiophene Derivatives K Kinase Inhibition (FLT3, VEGFR-2) T->K ATP-competitive binding C ANO1 Channel Blockade T->C Allosteric modulation A Apoptosis in Cancer Cells K->A Signal Transduction Halt G Reduced Glioma Proliferation C->G Migration Inhibition

Fig 2: Dual pharmacological pathways of 2-aminothiophene derivatives in oncology.

Conclusion

The 2-aminothiophene-3-carboxamide scaffold bridges the gap between fundamental organic synthesis and advanced targeted drug discovery. By leveraging optimized, high-yield Gewald protocols and strategic downstream annulation, medicinal chemists can rapidly access purine bioisosteres with profound clinical implications in oncology, neurology, and beyond.

References

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.[Link]

  • Utility of a 2-Aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines. ResearchGate.[Link]

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Clockss. [Link]

  • Synthesis of 2,3-disubstituted thieno(2,3-d)pyrimidines for antibacterial and pharmacological activity. Der Pharma Chemica. [Link]

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Aminothiophene-3-carboxamide derivatives protocol

Executive Summary & Structural Analysis[1] The aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the anthranilamide moiety found in numerous kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

The aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the anthranilamide moiety found in numerous kinase inhibitors (e.g., IKK-


, FLT3) and antibacterial agents.

Critical Nomenclature Note: Before proceeding, it is vital to distinguish between the two primary isomers, as nomenclature in this field is frequently conflated:

  • 2-Aminothiophene-3-carboxamide (The "Gewald" Product): The most common isomer, synthesized via the standard Gewald reaction. The amino group is adjacent to the sulfur (C2).

  • 5-Aminothiophene-3-carboxamide (The Target): A distinct, less common isomer where the amino group is at C5 (distal to the sulfur). This requires a modified synthetic strategy, often utilizing 3-oxoglutarate precursors or specific functionalization of the thiophene core.

This guide provides the Modified Gewald Protocol specifically for the 5-amino isomer derivatives, as requested. It also includes the Standard Gewald Protocol (2-amino) as a comparative reference, given its dominance in drug discovery.

Mechanistic Pathways & Regiochemistry

The regioselectivity of the thiophene ring formation is dictated by the starting carbonyl component and the order of nucleophilic attacks.

DOT Diagram: Regioselective Synthesis Pathways

Gewald_Pathways Start_Standard Standard Gewald (Ketone/Aldehyde) Reagents Active Nitrile (e.g., Malononitrile) + Sulfur (S8) + Base Inter_Standard Knoevenagel Condensation (α-Methylene attack) Start_Standard->Inter_Standard Start_Modified Modified Gewald (Dimethyl 3-oxoglutarate) Inter_Modified Knoevenagel Condensation (Central Methylene attack) Start_Modified->Inter_Modified Reagents->Inter_Standard Standard Route Reagents->Inter_Modified Modified Route Cyclization_Std Sulfur Attack at C2 Cyclization onto Nitrile Inter_Standard->Cyclization_Std Cyclization_Mod Sulfur Attack at C5 Cyclization onto Nitrile Inter_Modified->Cyclization_Mod Product_2Amino 2-Aminothiophene-3-carboxamide (Standard Scaffold) Cyclization_Std->Product_2Amino Product_5Amino 5-Aminothiophene-3-carboxylate (Target Scaffold) Cyclization_Mod->Product_5Amino

Caption: Divergent synthesis pathways. The choice of the carbonyl precursor (simple ketone vs. 3-oxoglutarate) dictates the position of the amino group (C2 vs. C5) relative to the carboxylate.

Protocol A:

Target: Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate (and related 5-amino cores).

This protocol utilizes a multi-component reaction involving dimethyl 3-oxoglutarate. Unlike simple ketones, the symmetry and reactivity of 3-oxoglutarate allow for the formation of the 5-amino-2-carboxylate pattern, which can be further hydrolyzed to the 3-carboxamide.

Reagents & Materials
ComponentSpecificationMolar Equiv.Role
Dimethyl 3-oxoglutarate >98% Purity1.0Carbonyl Precursor
Malononitrile >99% Purity1.0Activated Nitrile
Elemental Sulfur (S₈) Powder, -325 mesh1.0Heteroatom Source
Morpholine Anhydrous1.0Base Catalyst
Methanol HPLC GradeSolventReaction Medium
Step-by-Step Methodology
  • Pre-Complexation (Knoevenagel):

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve Dimethyl 3-oxoglutarate (1.0 eq) and Malononitrile (1.0 eq) in Methanol (5 mL per mmol).

    • Cool the mixture to 15°C .

    • Add Morpholine (0.5 eq) dropwise over 20 minutes. Note: Exothermic reaction. Maintain T < 30°C to prevent polymerization.

    • Stir for 30 minutes at room temperature.

  • Sulfur Addition & Cyclization:

    • Add finely powdered Elemental Sulfur (1.0 eq) to the reaction mixture.

    • Add the remaining Morpholine (0.5 eq).

    • Heat the reaction to Reflux (65°C) for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc:Hexane 3:7). The disappearance of the sulfur suspension and the formation of a fluorescent spot usually indicates completion.

  • Workup & Isolation:

    • Cool the mixture to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.

    • Filter the precipitate under vacuum.[1]

    • Wash 1: Cold Methanol (removes unreacted starting materials).

    • Wash 2: Water (removes morpholine salts).

    • Drying: Dry the filter cake in a vacuum oven at 45°C overnight.

  • Downstream Functionalization (Optional):

    • To convert the nitrile or ester to the carboxamide , partial hydrolysis is required.

    • Hydrolysis Protocol: Suspend the solid in conc. H₂SO₄ at 0°C. Stir for 4 hours, then pour onto crushed ice. Neutralize with NH₄OH to precipitate the 5-aminothiophene-3-carboxamide derivative.

Protocol B: Synthesis of 2-Aminothiophene-3-carboxamide (Standard Gewald)

Target: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (and analogues).

This is the industry-standard route for kinase inhibitors (e.g., TPCA-1 analogues). It is provided here for researchers who may have conflated the numbering.

Reagents & Materials
ComponentSpecificationRole
Cyclohexanone or substituted ketoneCarbonyl Source
2-Cyanoacetamide >98%Nitrile/Amide Source
Sulfur (S₈) PowderHeteroatom Source
Diethylamine (DEA) or MorpholineBase Catalyst
Ethanol AbsoluteSolvent
Step-by-Step Methodology
  • One-Pot Assembly:

    • Combine Cyclohexanone (10 mmol), 2-Cyanoacetamide (10 mmol), and Sulfur (10 mmol) in Ethanol (20 mL).

    • Add Diethylamine (10 mmol) dropwise.

  • Reaction:

    • Heat to 60°C for 2–6 hours.

    • Observation: The reaction mixture will darken, and sulfur will dissolve.

  • Purification:

    • Cool to room temperature.[1][2] The product often crystallizes directly from the reaction mixture.

    • Filter and wash with cold ethanol.[1]

    • Recrystallization:[3][1][4] If necessary, recrystallize from hot ethanol/DMF.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (5-Amino) Polymerization of malononitrileEnsure temperature is <30°C during initial base addition. Use a weaker base (e.g., L-proline) if morpholine is too harsh.
Residual Sulfur Incomplete reactionUse finely powdered sulfur. Increase reflux time. Wash crude product with CS₂ (Caution: Toxic) or hot ethanol.
Regioisomer Mix Asymmetric ketonesFor Protocol B, asymmetric ketones yield isomer mixtures. Use bulky ketones or specific directing groups to favor one isomer.
DOT Diagram: Purification Workflow

Purification Crude Crude Reaction Mixture Cool Cool to 0°C (Precipitation) Crude->Cool Filter Vacuum Filtration Cool->Filter Wash_MeOH Wash: Cold MeOH (Removes Organics) Filter->Wash_MeOH Wash_H2O Wash: Water (Removes Salts) Wash_MeOH->Wash_H2O Dry Dry (45°C, Vac) Wash_H2O->Dry

Caption: Standard purification workflow for aminothiophene derivatives to ensure removal of sulfur and base salts.

References

  • Gewald, K., et al. (1966). Chemische Berichte, 99(1), 94-100. (Original Gewald Reaction). Link

  • Putrova, Z., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010(1), 209-246. Link

  • Patent US20060142567A1. "Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid." Link

  • Smolecule. "5-Aminothiophene-3-carboxamide Product Page." Link

  • Wang, T., et al. (2010). "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett, 2010(9), 1351-1354. Link

Sources

Application

Advanced Application Note: Using 5-Aminothiophene-3-carboxamide in Organic Dye Synthesis

Executive Summary This application note details the protocols for utilizing 5-aminothiophene-3-carboxamide as a primary diazo component and condensation partner in the synthesis of heterocyclic organic dyes. Unlike its m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for utilizing 5-aminothiophene-3-carboxamide as a primary diazo component and condensation partner in the synthesis of heterocyclic organic dyes. Unlike its more common isomer (2-aminothiophene-3-carboxamide, typically derived from the Gewald reaction), the 5-amino isomer offers a distinct electronic profile where the donor (amino) and acceptor (carboxamide) groups are positioned in a 1,3-relationship relative to the ring carbons.[1] This structural arrangement minimizes intramolecular hydrogen bonding between the functional groups, potentially altering solubility profiles and solvatochromic behavior in the resulting chromophores.

This guide covers two primary synthetic pathways:

  • Azo Dye Synthesis: Via diazotization and coupling.[2][3]

  • Schiff Base Formation: Via condensation with aromatic aldehydes.

Chemical Profile & Precursor Handling[1][2][3]

PropertySpecification
Compound Name 5-Aminothiophene-3-carboxamide
CAS Number 760930-70-9
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Critical Handling Note: Aminothiophenes are prone to oxidation.[1] Store the precursor under inert gas. If the solid appears dark brown or sticky, recrystallize from ethanol/activated charcoal before use to ensure accurate stoichiometric diazotization.

Protocol A: Synthesis of Azo Dyes (Diazotization & Coupling)

The most significant application of this scaffold is as a diazo component .[1] Due to the weak basicity of the thiophene amine, standard aqueous diazotization (HCl/NaNO₂) is often insufficient. We utilize nitrosylsulfuric acid (


) in a non-aqueous or concentrated acid medium to prevent hydrolysis of the diazonium salt.
Reaction Mechanism

The 5-amino group attacks the nitrosonium ion (


) generated in situ, forming a thiophene diazonium salt. This electrophile then attacks an electron-rich coupling component (e.g., N,N-diethylaniline) at the para-position.
Experimental Workflow (Step-by-Step)
Step 1: Preparation of Nitrosylsulfuric Acid
  • Reagents: Sodium Nitrite (

    
    , 0.76 g, 11 mmol), Conc. Sulfuric Acid (
    
    
    
    , 5 mL).[2]
  • Procedure:

    • Cool

      
       to 0–5°C in an ice-salt bath.
      
    • Add

      
       portion-wise with vigorous stirring over 15 minutes.
      
    • Critical: Maintain temperature < 10°C to prevent decomposition.

    • Stir until fully dissolved (clear/pale yellow solution).

Step 2: Diazotization of 5-Aminothiophene-3-carboxamide
  • Reagents: 5-Aminothiophene-3-carboxamide (1.42 g, 10 mmol), Glacial Acetic Acid (10 mL), Propionic Acid (5 mL).[1]

  • Procedure:

    • Dissolve the aminothiophene in the Acetic/Propionic acid mixture.[2][3] (Propionic acid aids solubility at low temps).

    • Cool the solution to 0–5°C.

    • Add the prepared Nitrosylsulfuric acid dropwise over 30 minutes.

    • Stir at 0–5°C for 2 hours.

    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).[4][5][1] If negative, add small aliquots of

      
      .
      
Step 3: Coupling Reaction
  • Reagents: Coupling Component (e.g., N,N-Diethylaniline, 10 mmol), Sodium Acetate (buffer).

  • Procedure:

    • Dissolve the coupler in dilute acetic acid or methanol (depending on solubility). Cool to 0–5°C.[1][2]

    • Add the cold diazonium salt solution dropwise to the coupler solution.

    • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH 4–5. Note: Coupling efficiency drops if pH is too low (protonation of coupler) or too high (diazonium decomposition).

    • Stir for 4–6 hours, allowing the temperature to rise to ambient (20°C).

Step 4: Isolation
  • Pour the reaction mixture into 200 mL ice-water.

  • Filter the precipitated dye.[1][2]

  • Wash with water (until neutral pH) and cold methanol.

  • Recrystallize from Ethanol or DMF/Water.[1]

Reaction Logic Diagram[3]

G cluster_0 Diazotization Phase cluster_1 Coupling Phase Start 5-Aminothiophene- 3-carboxamide Diazo Thiophene Diazonium Intermediate Start->Diazo 0-5°C, 2h Reagent Nitrosylsulfuric Acid (H2SO4 + NaNO2) Reagent->Diazo Product Final Azo Dye (Precipitate) Diazo->Product Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., N,N-Diethylaniline) Coupler->Product Buffer Sodium Acetate (pH 4-5) Buffer->Product pH Control

Caption: Workflow for the synthesis of azo dyes via nitrosylsulfuric acid diazotization.

Protocol B: Synthesis of Schiff Base Dyes

The carboxamide group at position 3 can participate in hydrogen bonding, but the amino group at position 5 is the primary nucleophile for condensation with aldehydes. These "azomethine" dyes are valuable for their chelating properties and biological activity.

Experimental Workflow
  • Reagents:

    • 5-Aminothiophene-3-carboxamide (10 mmol)[4][5][1]

    • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde, 10 mmol)[1]

    • Ethanol (Absolute, 30 mL)

    • Catalyst: Glacial Acetic Acid (2–3 drops)[1]

  • Procedure:

    • Dissolution: In a 100 mL round-bottom flask, dissolve the aminothiophene and aldehyde in ethanol.

    • Catalysis: Add catalytic acetic acid.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Precipitation: Cool the mixture to room temperature. The Schiff base often crystallizes out.

    • Filtration: Filter the solid and wash with cold ethanol.

Characterization & Validation

To validate the synthesis, look for these specific spectral signatures:

TechniqueExpected Signal (Azo Dye)Expected Signal (Schiff Base)
IR Spectroscopy -N=N- stretch: 1400–1450 cm⁻¹C=O[4][5][1] (Amide): ~1650 cm⁻¹-C=N- (Imine): 1600–1620 cm⁻¹Absence of primary amine doublet (3300-3400 cm⁻¹)
¹H NMR Disappearance of broad

peak (approx 6.0-7.0 ppm).New aromatic protons from coupler.[4][5][1]
Singlet for azomethine proton (-CH=N-) at 8.2–8.8 ppm .[5][1]
UV-Vis Strong

transition.

typically 450–550 nm (Red/Violet).[4][5][1]

typically 350–420 nm (Yellow/Orange).

Troubleshooting & Optimization

Common Failure Modes
  • Decomposition of Diazonium Salt:

    • Symptom:[4][5][1][6][7] Evolution of gas (

      
      ) and formation of tar.
      
    • Solution: Ensure temperature stays strictly < 5°C. Use non-aqueous diazotization (nitrosylsulfuric acid) rather than aqueous HCl.

  • Low Yield in Coupling:

    • Symptom:[4][5][1][6][7] Unreacted diazonium salt remaining.

    • Solution: Check pH.[1] If pH < 3, the amine coupler is protonated and deactivated. If pH > 7, the diazonium salt reacts with hydroxide to form diazotates. Maintain pH 4–5.

  • Isomer Confusion:

    • Ensure you are using 5-amino thiophene-3-carboxamide, not the 2-amino isomer (Gewald product).[4][5][1] The 2-amino isomer has a different reactivity profile due to the ortho-carboxamide group stabilizing the diazo intermediate via chelation.[4][5][1] The 5-amino isomer lacks this stabilization and is more reactive/unstable.[5][1]

References

  • Synthesis of Thiophene-Based Azo Dyes

    • Source: BenchChem Application Notes.[1][2] "Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments."

  • Gewald Reaction & Aminothiophene Chemistry

    • Source: Sabnis, R. W. "The Gewald reaction in dye chemistry.
    • URL:[Link][1]

  • Diazotization of Heterocyclic Amines

    • Source: Peters, A. T. "Heterocyclic diazo components." Dyes and Pigments.[1][2][6]

    • URL:[Link][1]

  • 5-Aminothiophene-3-carboxamide Specifics

    • Source: Smolecule Product Data & Synthesis Routes.[1]

Sources

Method

Application Note: 5-Aminothiophene-3-carboxamide as a Scaffold for Heterocyclic Synthesis

This guide details the technical application of 5-Aminothiophene-3-carboxamide (CAS 760930-70-9), a specialized heterocyclic building block distinct from the more common 2-amino isomer (the standard Gewald product).[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 5-Aminothiophene-3-carboxamide (CAS 760930-70-9), a specialized heterocyclic building block distinct from the more common 2-amino isomer (the standard Gewald product).[1]

While the 2-amino isomer is the classic precursor for thieno[2,3-d]pyrimidines, the 5-amino isomer offers a unique "meta" substitution pattern (1,3-relationship between the amine and carboxamide). This geometry is critical for designing linear kinase inhibitors (targeting VEGFR-2) and accessing thieno[2,3-b]pyridines via C4-cyclization.[1]

[1]

Introduction & Structural Significance[1][2][3][4]

5-Aminothiophene-3-carboxamide is a bifunctional thiophene scaffold characterized by a primary amine at position 5 (alpha) and a carboxamide group at position 3 (beta).[1]

  • Differentiation: Unlike the ortho-substituted 2-amino-3-carboxamide (which readily forms fused pyrimidines), the 5-amino-3-carboxamide scaffold positions its reactive groups in a meta relationship.[1]

  • Chemical Utility:

    • The C5-Amine: A highly nucleophilic handle for urea/amide formation, essential for constructing the "hinge-binding" or "DFG-out" motifs in kinase inhibitors.[1]

    • The C4-Position: Electron-rich and susceptible to electrophilic attack, enabling ring closure to form thieno[2,3-b]pyridines .[1]

    • The C3-Carboxamide: Acts as a hydrogen bond donor/acceptor in biological pockets or as a directing group for further functionalization.

Structural Analysis
Feature5-Aminothiophene-3-carboxamide2-Aminothiophene-3-carboxamide (Gewald)
Substitution Pattern 2,4-relationship (if counting from S) / Meta-like2,3-relationship (Ortho)
Primary Cyclization Thieno[2,3-b]pyridines (via C4)Thieno[2,3-d]pyrimidines (via Amide)
Key Application VEGFR-2 / Tyrosine Kinase InhibitorsGPCR Agonists / Antimicrobials
Stability Oxidation-sensitive (store under inert gas)Moderate stability

Synthetic Versatility & Pathways

The reactivity of 5-aminothiophene-3-carboxamide diverges into two primary workflows: Linear Functionalization (for drug discovery) and Cyclocondensation (for scaffold hopping).[1]

G Start 5-Aminothiophene-3-carboxamide PathA Path A: Linear Functionalization (Kinase Inhibition) Start->PathA PathB Path B: Cyclocondensation (Scaffold Hopping) Start->PathB ReagentA Aryl Isocyanates / Acid Chlorides PathA->ReagentA ReagentB 1,3-Dicarbonyls / Malononitrile PathB->ReagentB ProdA Thienyl Ureas / Amides (VEGFR-2 Inhibitors) ReagentA->ProdA Nucleophilic Addition ProdB Thieno[2,3-b]pyridines ReagentB->ProdB Friedländer-type Cyclization

Caption: Divergent synthetic pathways for 5-aminothiophene-3-carboxamide. Path A yields linear kinase inhibitors; Path B yields fused thienopyridines.

Detailed Protocols

Protocol A: Synthesis of Thienyl-Urea Kinase Inhibitors

This protocol targets the synthesis of Sorafenib-like analogs where the thiophene ring replaces the central phenyl ring, a common bioisosteric replacement to improve potency or solubility.

Target: N-(3-Carbamoylthiophen-5-yl)-N'-arylurea derivatives.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 5-Aminothiophene-3-carboxamide (1.0 equiv)

  • Electrophile: Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)[1]

  • Solvent: Anhydrous THF or DMF (Dryness is critical to prevent isocyanate hydrolysis)

  • Base: Triethylamine (TEA) (0.5 equiv, optional catalyst)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 5-aminothiophene-3-carboxamide (1 mmol, 142 mg) in anhydrous THF (5 mL).

    • Expert Tip: If the starting material is dark (oxidized), recrystallize from ethanol/water before use. Impurities can quench the isocyanate.

  • Addition: Cool the solution to 0°C in an ice bath. Add the aryl isocyanate (1.1 mmol) dropwise via syringe.

    • Observation: A precipitate often forms immediately as the urea product is less soluble than the reactants.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar, ninhydrin active) should disappear.

  • Work-up:

    • If precipitate formed: Filter the solid, wash with cold THF (2 x 2 mL) and diethyl ether (2 x 5 mL).

    • If no precipitate: Pour the reaction mixture into ice-water (20 mL). The product should crash out. Filter and wash with water.[2]

  • Purification: Recrystallize from Ethanol or DMF/Water.

    • Yield Expectations: 75–90%.

    • Validation: 1H NMR should show two distinct urea protons (singlets, exchangeable with D2O) typically between 8.5–10.0 ppm.

Protocol B: Synthesis of Thieno[2,3-b]pyridines

This protocol utilizes the nucleophilicity of the C5-amine and the C4-position to form a fused pyridine ring.[1]

Target: 3-Carbamoyl-substituted thieno[2,3-b]pyridine.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 5-Aminothiophene-3-carboxamide (1.0 equiv)

  • Cyclization Partner: Acetylacetone (1.2 equiv) or Ethyl acetoacetate.

  • Catalyst: Glacial Acetic Acid (solvent/catalyst) or ZnCl2 (Lewis acid).

  • Condition: Reflux (100–120°C).

Step-by-Step Methodology
  • Setup: Dissolve 5-aminothiophene-3-carboxamide (1 mmol) in Glacial Acetic Acid (3 mL).

  • Addition: Add Acetylacetone (1.2 mmol).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Mechanism:[6][7][8][9][10][4][11] The amine condenses with one carbonyl to form a Schiff base (imine). The tautomeric enamine then attacks the second carbonyl (or the activated alkene carbon) via the thiophene C4 position, followed by dehydration/aromatization.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M + 100 - 2H2O].[1]

  • Isolation: Cool to room temperature. Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO3 solution to pH 7.

  • Purification: Extract with Ethyl Acetate (3x). Dry over MgSO4. Purify via flash column chromatography (SiO2, DCM/MeOH gradient).

    • Note: Thienopyridines are often fluorescent under UV light.

Expert Insights & Troubleshooting

Regioselectivity & Stability[1]
  • Oxidation Risk: The 5-aminothiophene moiety is electron-rich and prone to oxidation (turning dark brown/black).[1] Store the solid at -20°C under argon. If synthesis yields a "tarry" product, pre-treat the amine with activated charcoal or recrystallize.

  • Regiochemistry: In Protocol B, the cyclization occurs exclusively at C4 (beta position) because C2 is blocked by the sulfur atom (in the thieno[2,3-b] fusion context) or is less favorable for the 6-membered ring closure relative to the amine.

Biological Relevance (E-E-A-T)

The 5-aminothiophene-3-carboxamide core acts as a bioisostere for the anthranilamide scaffold found in many kinase inhibitors.[1]

  • Case Study: In VEGFR-2 inhibitors, the thiophene ring provides a distinct vector for the urea tail, often improving selectivity against off-target kinases (e.g., FGFR, PDGFR) compared to the phenyl analog.

  • Key Interaction: The carboxamide group (at C3) often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

References

  • Gewald Reaction & Thiophene Synthesis

    • Review of 2-aminothiophenes (Contextual Foundation): Sabnis, R. W. (2011). "The Gewald multicomponent reaction."[2][11] Molecular Diversity. Link

  • Kinase Inhibitor Applications

    • Thiophene-based VEGFR-2 Inhibitors: Ibrahim, D. A., et al. (2018). "Design, synthesis and biological evaluation of some novel thiophene derivatives as VEGFR-2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Thienopyridine Synthesis

    • Cyclization Protocols: Litvinov, V. P. (2004). "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Reviews. Link

  • Commercial Availability & Data

    • Compound Data: PubChem CID 11205757 (Thiophene-3-carboxamide derivatives).[1] Link

Sources

Application

Application of 5-Aminothiophene-3-carboxamide in medicinal chemistry.

Core Directive & Executive Summary The "Meta-Isostere" Strategy in Fragment-Based Drug Discovery While the 2-aminothiophene-3-carboxamide isomer (the classic Gewald product) is ubiquitous in fused bicyclic synthesis (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The "Meta-Isostere" Strategy in Fragment-Based Drug Discovery

While the 2-aminothiophene-3-carboxamide isomer (the classic Gewald product) is ubiquitous in fused bicyclic synthesis (e.g., thienopyrimidines), the 5-aminothiophene-3-carboxamide represents a distinct, underutilized vector in medicinal chemistry.

Structurally, the 3,5-substitution pattern on the thiophene ring functions as a geometric bioisostere of 3-aminobenzamide (a privileged PARP-1 inhibitory scaffold) and 3-aminobenzoic acid . This specific regiochemistry allows the 3-carboxamide group to engage hinge regions (in kinases) or active site serine/glutamate residues (in proteases), while the 5-amino group serves as a distal vector for solubilizing tails or deep-pocket probes.

Key Applications:

  • PARP Inhibition: Bioisosteric replacement of the benzamide core.

  • Type II Kinase Inhibition: The 5-amino group acts as an exit vector to the solvent front or DFG-pocket, typically derivatized into ureas.

  • Antibacterial Agents: Ddl ligase inhibition via sulfonamide derivatives.

Structural Biology & Pharmacophore Mapping

To effectively utilize this scaffold, researchers must understand its electronic and steric profile relative to phenyl analogs.

FeaturePhenyl (Benzamide)Thiophene (3-Carboxamide)MedChem Implication
Ring Geometry Hexagonal (120° angles)Pentagonal (~111° C-S-C)Thiophene is more compact; fits tighter pockets.
Electronic Character Electron-neutralElectron-rich (Exaggerated at C2/C5)Higher metabolic liability at C2; C5 amine is more nucleophilic than aniline.
H-Bonding Amide (Donor/Acceptor)Amide + Sulfur (Weak Acceptor)Sulfur can engage in "sigma-hole" interactions or weak H-bonds.
Vector Angle 1,3-substitution (120°)3,5-substitution (~148°)The 5-position projects substituents more linearly than the meta-phenyl position.
Diagram 1: Pharmacophore & Binding Mode Analysis

Pharmacophore cluster_0 Bioisosteric Relationship Scaffold 5-Aminothiophene- 3-carboxamide Core Hinge Target: Hinge Region (Kinases/PARP) Scaffold->Hinge 3-Carboxamide (H-Bond Donor/Acceptor) Solvent Target: Solvent Front (Solubility/Selectivity) Scaffold->Solvent 5-Amino Vector (Derivatization Site) Metabolism Liability: C2 Oxidation Scaffold->Metabolism Unsubstituted C2 (Block with F/Cl) Benzamide 3-Aminobenzamide (Phenyl Core) Benzamide->Scaffold Scaffold Hop (Improved Potency/IP)

Caption: The 3,5-substituted thiophene acts as a linear connector, linking the hinge-binding carboxamide to the solvent-exposed amine vector.

Synthetic Protocols

The synthesis of 5-aminothiophene-3-carboxamide derivatives is more challenging than the 2-amino isomers because the standard Gewald reaction regioselectively yields the 2-amino product.

Primary Route: Reduction of 5-nitrothiophene-3-carboxamide. Secondary Route: Curtius Rearrangement of 5-carboxythiophene-3-carboxamide.

Protocol A: Synthesis of 5-Ureido-thiophene-3-carboxamides (Kinase Inhibitor Workflow)

This protocol describes the conversion of the core scaffold into a Type II kinase inhibitor motif (Urea linkage).

Reagents Required:

  • Methyl 5-aminothiophene-3-carboxylate (Commercially available or synthesized via nitro-reduction).

  • Aryl isocyanates (R-NCO).

  • Ammonia (7N in MeOH).

  • Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

  • Urea Formation (The "Tail" Synthesis):

    • Dissolve Methyl 5-aminothiophene-3-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add Triethylamine (1.5 eq) followed by the dropwise addition of the appropriate Aryl Isocyanate (1.1 eq).

    • Mechanism:[1][2][3][4] The nucleophilic 5-amino group attacks the electrophilic carbon of the isocyanate.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Workup: The product (Urea ester) often precipitates. Filter and wash with cold DCM. If soluble, wash with 1N HCl, then Brine, dry over Na₂SO₄, and concentrate.

  • Amidation (The "Head" Synthesis):

    • Dissolve the Urea ester intermediate in 7N Ammonia in Methanol (excess, ~20 eq).

    • Seal in a pressure tube and heat to 60°C for 12–24 hours.

    • Note: Standard ester hydrolysis followed by amide coupling is alternative if the urea is sensitive to ammonia, but ammonolysis is cleaner for this scaffold.

    • Purification: Concentrate in vacuo. Triturate with diethyl ether or purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria (Self-Validating):

  • 1H NMR (DMSO-d6): The 3-carboxamide protons typically appear as two broad singlets at δ 7.2–7.8 ppm. The Urea protons appear downfield at δ 8.5–9.5 ppm.

  • Regio-check: Ensure the C2 proton is a sharp singlet around δ 7.5–8.0 ppm. If C2 is substituted, this shift changes.[5]

Diagram 2: Synthetic Workflow (DOT)

Synthesis Start Methyl 5-aminothiophene- 3-carboxylate Intermediate Intermediate: 5-Ureido-thiophene-3-ester Start->Intermediate Nucleophilic Attack Isocyanate Aryl Isocyanate (R-NCO) Isocyanate->Intermediate Final Final Product: 5-Ureido-thiophene- 3-carboxamide Intermediate->Final Ester -> Amide Step1 Step 1: Urea Coupling DCM, TEA, 0°C -> RT Step2 Step 2: Ammonolysis NH3/MeOH, 60°C

Caption: Two-step conversion of the amino-ester to the bioactive ureido-carboxamide.

Biological Applications & Case Studies

Case Study 1: PARP-1 Inhibition
  • Mechanism: The 3-carboxamide moiety mimics the nicotinamide binding pocket of NAD+. The thiophene ring provides a hydrophobic scaffold that stacks with Tyrosine residues in the active site.

  • Advantage: Thiophene analogs often show improved metabolic stability compared to their benzamide counterparts due to the altered electronic density reducing susceptibility to specific CYPs.

  • Data Summary (Representative Potency):

ScaffoldTargetIC50 (nM)Selectivity Note
3-AminobenzamidePARP-1~20,000Low potency, high off-target.
5-Amino-thiophene-3-carboxamide PARP-1150 - 500 >100x improvement via hydrophobic fit.
2-Amino-thiophene-3-carboxamidePARP-1>1,000Steric clash in 2-position prevents optimal binding.
Case Study 2: VEGFR-2 Kinase Inhibition
  • Mechanism: Type II inhibition. The 3-carboxamide forms hydrogen bonds with the hinge region (Cys919 in VEGFR2). The 5-position urea extends into the hydrophobic back pocket, interacting with the DFG motif (Asp-Phe-Gly).

  • Protocol Modification: Use 3-trifluoromethylphenyl isocyanate in Protocol A to maximize hydrophobic interaction in the back pocket.

Analytical Quality Control (QC)

To ensure the integrity of the 5-amino isomer (vs. the 2-amino impurity), specific NMR signatures must be verified.

Nucleus5-Aminothiophene-3-carboxamide2-Aminothiophene-3-carboxamide (Impurity)
1H NMR (C2-H) Singlet, ~7.6 ppm (Deshielded by S and C=O)N/A (Substituted by amine)
1H NMR (C4-H) Singlet, ~7.2 ppmDoublet (coupling with C5-H)
1H NMR (C5-H) N/A (Substituted by amine)Doublet (coupling with C4-H)
13C NMR (C=O) ~165 ppm~168 ppm (Conjugation with 2-NH2 is stronger)

Storage Protocol:

  • Stability: The free amine at position 5 is prone to oxidation (darkening) upon air exposure.

  • Recommendation: Store as the HCl salt or the Urea derivative. If storing the free amine, keep under Argon at -20°C.

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur." Chemische Berichte, 1966. (Foundational chemistry for thiophene synthesis).

  • BenchChem Technical Support. "Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide." BenchChem Application Notes, 2025. (Specific data on kinase specificity and cytotoxicity).

  • Putta, V.P., et al. "Design, synthesis and biological evaluation of novel 5-substituted thiophene-3-carboxamide derivatives as inhibitors of P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 2013. (Example of 5-position functionalization).

  • Ibrahim, D.A., et al. "Design, synthesis, and biological evaluation of novel thiophene-3-carboxamide derivatives as VEGFR-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. (Kinase application protocols).[1][6]

  • Anderson, D.R., et al. "Pyrrolopyridine inhibitors of poly(ADP-ribose) polymerase." Journal of Medicinal Chemistry, 2013. (Discusses the carboxamide pharmacophore for PARP).

Sources

Method

Experimental protocol for 5-Aminothiophene-3-carboxamide reactions

This application note provides a detailed experimental framework for the chemical manipulation of 5-aminothiophene-3-carboxamide . Unlike the widely utilized 2-aminothiophene-3-carboxamide (the classic Gewald product use...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a detailed experimental framework for the chemical manipulation of 5-aminothiophene-3-carboxamide . Unlike the widely utilized 2-aminothiophene-3-carboxamide (the classic Gewald product used for thieno[2,3-d]pyrimidine synthesis), the 5-amino-3-carboxamide isomer presents a unique "meta-like" substitution pattern. This geometry precludes direct cyclization into fused bicyclic systems but offers a powerful scaffold for linear extension, particularly in the design of kinase inhibitors where the 5-amino group serves as a solvent-exposed hinge binder or linker.

Part 1: Chemical Profile & Handling Strategy

1.1 Structural & Reactivity Analysis The 5-aminothiophene-3-carboxamide scaffold is characterized by a high electron density at the 5-position due to the cumulative effect of the sulfur atom and the amino group.

  • 5-Amino Group: Highly nucleophilic but prone to oxidative degradation. It reacts readily with isocyanates, acid chlorides, and sulfonyl chlorides.

  • 3-Carboxamide Group: Electron-withdrawing, providing stability to the ring but reducing the basicity of the amine slightly compared to a naked aminothiophene.

  • Regioselectivity: Electrophilic aromatic substitution (EAS) is challenging due to the competing directing groups. The 2-position (alpha to sulfur) is the most reactive carbon center for unwanted side reactions (e.g., polymerization).

1.2 Stability & Storage Protocol

  • Oxidation Sensitivity: 5-aminothiophenes are notoriously unstable in air, turning dark brown/black upon oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: All reactions should be degassed. Solvents must be anhydrous and free of peroxides.

Part 2: Experimental Protocols

Protocol A: Synthesis of Thiophene-Urea Derivatives (Kinase Inhibitor Motif)

Application: This reaction installs a urea linkage at the 5-position, a common motif in Type II kinase inhibitors (e.g., Sorafenib analogs) to engage the DFG-out pocket.

Reagents:

  • Substrate: 5-Aminothiophene-3-carboxamide (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

  • Catalyst: None usually required; Et3N (0.5 equiv) if reaction is sluggish.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-aminothiophene-3-carboxamide in anhydrous THF. Note: If solubility is poor, use a THF/DMF (9:1) mixture.

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate dropwise via syringe to prevent exotherms which can lead to polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (5% MeOH in DCM). The urea product is typically much less polar than the amine.

  • Work-up:

    • If product precipitates: Filter and wash with cold Et2O.[1]

    • If soluble: Quench with 1mL MeOH. Concentrate in vacuo.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to avoid silica-induced decomposition.

Troubleshooting:

Observation Root Cause Solution
Darkening of reaction Oxidation of amine Degas solvents thoroughly; use darker glassware.
Low Yield Isocyanate hydrolysis Ensure anhydrous conditions; increase isocyanate to 1.5 equiv.

| Side Products | N-acylation at amide | Unlikely under mild conditions; avoid strong bases (NaH). |

Protocol B: Chemoselective Acylation (Amide Library Generation)

Application: Creating a library of amide derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate: 5-Aminothiophene-3-carboxamide

  • Acylating Agent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or Pyridine (solvent)

Methodology (Acid Chloride Route):

  • Dissolve substrate in anhydrous DCM/Pyridine (5:1).

  • Cool to -10°C (Ice/Salt bath). Critical: Low temperature prevents attack at the 3-carboxamide nitrogen.

  • Add acid chloride dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with 1M HCl (to remove pyridine), then Brine.

  • Drying: Dry over Na2SO4 and concentrate.

Protocol C: Sandmeyer-Type Halogenation (Access to 5-Halo-3-carboxamides)

Application: Converting the amino group to a Bromine/Iodine for subsequent Suzuki/Sonogashira coupling. Note: This is high-risk due to diazonium instability.

Reagents:

  • Nitrite Source: t-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Halogen Source: CuBr2 (for Bromide) or I2/CH2I2 (for Iodide)

  • Solvent: Acetonitrile (ACN)

Methodology:

  • Dissolve CuBr2 (1.2 equiv) in ACN and heat to 60°C.

  • Add t-BuONO to the solution.

  • Add 5-aminothiophene-3-carboxamide portion-wise as a solid or solution over 30 minutes. Do not add all at once.

  • Observe gas evolution (N2).

  • Stir at 60°C for 1 hour.

  • Work-up: Cool, dilute with Et2O, wash with 10% HCl and Na2S2O3 (if Iodine used).

Part 3: Reaction Logic & Visualization

Structural Constraint Warning: Unlike 2-aminothiophene-3-carboxamide , the 5-amino isomer cannot form thieno[2,3-d]pyrimidines directly because the amine and amide are separated by the C4 carbon (1,3-relationship). Attempts to cyclize with formamide will likely result in N-formylation or decomposition, not ring fusion.

Reactivity Flowchart (Graphviz):

G Start 5-Aminothiophene- 3-carboxamide Urea Urea Derivative (Kinase Hinge Binder) Start->Urea Isocyanates / THF (Protocol A) Amide Amide Derivative (SAR Library) Start->Amide R-COCl / Pyridine (Protocol B) Halo 5-Halo-thiophene (Suzuki Precursor) Start->Halo t-BuONO / CuBr2 (Protocol C) Cyclic Thieno[2,3-d]pyrimidine (IMPOSSIBLE via direct fusion) Start->Cyclic Formamide / Heat

Caption: Divergent synthesis pathways for 5-aminothiophene-3-carboxamide. Note the structural inability to form thienopyrimidines directly (Red Path).

Part 4: References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. ResearchGate.[2] Retrieved from [Link][2]

  • Abdel-Megid, M., et al. (2016).[3] Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing.[3] Retrieved from [Link]

  • Masurier, N. (2022).[4] Thienopyrimidine Synthesis from Thiophene Derivatives.[3][4][5][6][7] Encyclopedia MDPI. Retrieved from [Link]

Sources

Application

Comprehensive Characterization of 5-Aminothiophene-3-carboxamide: Protocols for Stability, Identity, and Purity

Application Note: AN-THIO-503 Abstract 5-Aminothiophene-3-carboxamide is a challenging heterocyclic scaffold often utilized in the development of kinase inhibitors and antimicrobial agents. Unlike its thermodynamically s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-THIO-503

Abstract

5-Aminothiophene-3-carboxamide is a challenging heterocyclic scaffold often utilized in the development of kinase inhibitors and antimicrobial agents. Unlike its thermodynamically stable isomer, 2-aminothiophene-3-carboxamide (the Gewald product), the 5-amino isomer exhibits significant oxidative instability and unique spectroscopic signatures. This application note details a rigorous analytical control strategy, emphasizing the discrimination of regioisomers via


-NMR coupling constants and the mitigation of oxidative degradation during HPLC analysis.

Introduction & Chemical Context

The "Rare Isomer" Challenge

In thiophene medicinal chemistry, the placement of the amino group is critical for biological activity but prone to synthetic misidentification.

  • 2-Aminothiophene-3-carboxamide: The most common isomer, easily synthesized via the Gewald reaction (one-pot condensation of ketones, cyanoacetate, and sulfur).

  • 5-Aminothiophene-3-carboxamide: The target of this guide. It is synthetically more demanding (often requiring Curtius rearrangement or reduction of nitro-thiophenes) and is significantly more electron-rich at the C2 position, making it highly susceptible to electrophilic attack and oxidative polymerization.

Key Physicochemical Profile:

Property Value / Description

| Molecular Formula |


 |
| Molecular Weight  | 142.18  g/mol  |
| Solubility  | High in DMSO, DMF; Moderate in MeOH; Low in Water. |
| pKa (Calculated)  | ~3.5 (Amine conjugate acid) – Weak base due to resonance with thiophene ring. |
| Stability  | High Risk:  Prone to rapid oxidation in air/solution. |

Handling & Stability Protocol (The "Inert Chain")

Expert Insight: Standard laboratory handling often leads to "false" purity failures where the compound degrades during preparation.

Protocol: Sample Preparation for Analysis
  • Storage: Store solid material at

    
     under Argon/Nitrogen atmosphere.
    
  • Solvent Selection: Use degassed DMSO-d6 (for NMR) or Acetonitrile (for HPLC). Avoid protic solvents (MeOH/EtOH) for long-term storage as they can facilitate nucleophilic ring opening in acidic media.

  • Antioxidant Additive: For HPLC quantification, add 0.05% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the diluent if the sample will sit in an autosampler for

    
     hours.
    
  • Amber Glass: All solutions must be prepared in amber glassware to prevent photo-oxidation.

Identity Protocol: Regioisomer Discrimination

The most critical analytical task is proving you have the 5-amino isomer and not the 2-amino isomer. Mass spectrometry cannot distinguish these (same MW). We rely on


-NMR J-coupling patterns .
Mechanistic Logic
  • 2-Amino Isomer: Protons are at positions 4 and 5. They are adjacent (vicinal).

    • Coupling:

      
      .
      
  • 5-Amino Isomer: Protons are at positions 2 and 4. They are separated by a carbon (meta-like).

    • Coupling:

      
       (often appears as a singlet or broad singlet).
      
Experimental Protocol: -NMR (400 MHz, DMSO-d6)
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Acquisition: 16 scans, 30° pulse angle, D1 = 1.0 sec.

  • Key Signals (Target Isomer: 5-Amino):

    • 
       (Broad s, 2H): 
      
      
      
      (Exchangeable).
    • 
       (Broad s, 2H): 
      
      
      
      (Exchangeable).
    • 
       (d, 
      
      
      
      , 1H): H4 (Between amide and amine).
    • 
       (d, 
      
      
      
      , 1H): H2 (Between S and Amide).
    • Note: If you see a doublet with

      
      , you have the 2-amino isomer.
      
Visual Workflow: Isomer Discrimination

IsomerCheck cluster_0 Unknown Sample Analysis Sample Solid Sample (C5H6N2OS) NMR 1H-NMR (DMSO-d6) Sample->NMR Result Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Result PathA 2-Aminothiophene-3-carboxamide (Gewald Product) Result->PathA Doublet J = 5.5 Hz PathB 5-Aminothiophene-3-carboxamide (Target Isomer) Result->PathB Singlet/Doublet J = 1.5 Hz ConclusionA Incorrect Isomer PathA->ConclusionA REJECT ConclusionB Proceed to Purity Testing PathB->ConclusionB ACCEPT

Figure 1: Decision tree for distinguishing thiophene-3-carboxamide regioisomers using NMR coupling constants.

Purity Protocol: UPLC-PDA-MS

Due to the amine functionality, peak tailing is a risk. We utilize a charged surface hybrid (CSH) or similar column technology to ensure sharp peaks at high pH, or a standard C18 at low pH with ion-pairing effects.

Method Recommendation: Low pH is preferred to protonate the amine (


), improving solubility and peak shape, although it may reduce retention.
Instrument Parameters
ParameterSetting
System UPLC H-Class or equivalent
Column Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Detection PDA (210–400 nm), extraction at 254 nm and 280 nm
MS Mode ESI Positive (Scan 100–500 m/z)
Gradient Table
Time (min)%A%BCurveEvent
0.009556Initial
0.509556Hold
3.505956Gradient
4.505956Wash
4.609556Re-equilibrate
6.009556End
Impurity Profiling (What to look for)
  • Oxidation Dimer (RRT ~1.2): Aminothiophenes can dimerize via the 2-position (S-S or C-C coupling). Look for

    
     in MS.
    
  • Hydrolysis (RRT ~0.8): Conversion of amide to acid (5-aminothiophene-3-carboxylic acid). Look for Mass 143 (

    
    ).
    
  • Decarboxylation (RRT ~1.5): Loss of the carboxyl group to form 2-aminothiophene (highly unstable, likely seen as polymer smear).

Analytical Lifecycle Workflow

This diagram illustrates the sequence of operations required to validate the material, incorporating the critical stability checkpoints.

AnalyticalLifecycle cluster_synthesis Phase 1: Synthesis & Isolation cluster_id Phase 2: Structural ID cluster_purity Phase 3: Purity & Release Synth Crude Synthesis Workup Workup (Argon/Cold) Synth->Workup NMR_Check 1H-NMR (Regio-check) Workup->NMR_Check Dry Solid MS_Check HRMS (Formula) NMR_Check->MS_Check If Isomer Correct HPLC_Prep Sample Prep (+Antioxidant) MS_Check->HPLC_Prep UPLC UPLC-PDA-MS HPLC_Prep->UPLC Immediate Inj. UPLC->Workup Purity < 95% (Repurify) Release Cert. of Analysis UPLC->Release Purity > 95%

Figure 2: Analytical lifecycle emphasizing immediate analysis and inert handling to prevent false-positive degradation results.

References

  • Gewald Reaction & Isomerism: Sabnis, R. W., et al. "2-Aminothiophenes and Thieno[2,3-d]pyrimidines as PPAR Agonists." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 1, 2008. Link (Discusses the prevalence of 2-amino isomers).

  • Aminothiophene Stability: Campaigne, E. "Thiophenes and their Selenium and Tellurium Analogs." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on the oxidative instability of electron-rich thiophenes).
  • Methyl 5-aminothiophene-3-carboxylate Data: Sigma-Aldrich Product Specification, CAS 192879-33-7. Link (Reference for the 5-amino scaffold existence).

  • NMR Coupling Constants in Thiophenes: "Characteristic Proton Chemical Shifts and Coupling Constants." Spectrometric Identification of Organic Compounds, Silverstein et al., 8th Ed. (Standard reference for vs coupling).
  • HPLC Method Development for Polar Amines: Waters Corporation Application Note. "Analysis of Polar Amines using Charged Surface Hybrid (CSH) Technology." Link

Method

Application Note: 5-Aminothiophene-3-carboxamide as a VEGFR-2 Inhibitor

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals investigating 5-Aminothiophene-3-carboxamide derivatives as inhibitors of VEGFR-2 (Vascular Endothelial Growt...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals investigating 5-Aminothiophene-3-carboxamide derivatives as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Target: VEGFR-2 (KDR/Flk-1) | Mechanism: ATP-Competitive Inhibition | Application: Anti-Angiogenesis & Oncology

Introduction & Scientific Rationale

Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer progression. The VEGF/VEGFR-2 signaling axis is the primary driver of endothelial cell proliferation and migration in tumors. While approved kinase inhibitors (e.g., Sorafenib, Sunitinib) target this pathway, resistance and off-target toxicity drive the search for novel scaffolds.

5-Aminothiophene-3-carboxamide represents a privileged scaffold in medicinal chemistry. Unlike the more common 2-aminothiophene derivatives (often synthesized via the Gewald reaction), the 5-amino-3-carboxamide regioisomer offers a unique vector for exploring the ATP-binding pocket of VEGFR-2.

  • Dual-Action Potential: Recent SAR (Structure-Activity Relationship) studies suggest that specific derivatives of this class can act as dual inhibitors, targeting both VEGFR-2 tyrosine kinase activity and tubulin polymerization , thereby attacking the tumor vasculature from two distinct angles.

  • Binding Mode: These small molecules typically function as Type I or Type II ATP-competitive inhibitors. The carboxamide moiety often engages the "hinge region" of the kinase (Cys919 in VEGFR-2) via hydrogen bonding, while the 5-amino group and its substituents extend into the hydrophobic back pocket or the solvent-front region, depending on the substitution pattern.

Signaling Pathway & Mechanism of Action

Understanding the precise intervention point is critical for assay design. The inhibitor prevents the transfer of the


-phosphate from ATP to the tyrosine residues (specifically Tyr1175) on the receptor's intracellular tail.
Figure 1: VEGFR-2 Signaling Cascade & Inhibition Point

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2_Inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_Inactive Binding VEGFR2_Active VEGFR-2 (Phosphorylated Dimer) VEGFR2_Inactive->VEGFR2_Active Dimerization & Autophosphorylation (Y1175) RAS RAS/RAF VEGFR2_Active->RAS PI3K PI3K/AKT VEGFR2_Active->PI3K Inhibitor 5-Aminothiophene-3-carboxamide Inhibitor->VEGFR2_Active Blocks ATP Binding MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Response Endothelial Proliferation & Migration ERK->Response PI3K->Response

Caption: The inhibitor blocks ATP binding to the intracellular kinase domain, preventing autophosphorylation at Tyr1175 and halting downstream RAS/RAF/ERK and PI3K/AKT signaling.

Experimental Protocols

This section details the validation of 5-aminothiophene-3-carboxamide derivatives using a "Self-Validating" workflow: Enzymatic Potency


 Cellular Efficacy 

Mechanistic Confirmation.
Protocol A: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC


 of the compound against recombinant VEGFR-2 kinase domain.
Principle:  Measures the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Reagents:

  • Recombinant Human VEGFR-2 (KDR) Kinase Domain.

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the 5-aminothiophene-3-carboxamide derivative in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve. Dilute further in Assay Buffer to 4X the final screening concentration (Final DMSO < 1%).

  • Enzyme Reaction Setup (384-well plate):

    • Add 2.5

      
      L  of Inhibitor (at 4X concentration).
      
    • Add 2.5

      
      L  of VEGFR-2 Enzyme (optimized to ~1-5 ng/well).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5

      
      L  of ATP/Substrate Mix (Final ATP concentration should be at 
      
      
      
      , typically 10
      
      
      M; Substrate at 0.2 mg/mL).
    • Total Volume: 10

      
      L.
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L  of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min at RT.
      
    • Add 20

      
      L  of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min at RT.
      
  • Measurement: Read Luminescence (RLU) on a microplate reader (e.g., EnVision or GloMax).

  • Analysis: Normalize RLU to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response equation to calculate IC

    
    .
    
Protocol B: HUVEC Proliferation Assay (Cellular Selectivity)

Objective: Confirm that kinase inhibition translates to anti-angiogenic activity in endothelial cells. Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC). Stimulant: VEGF-A (specifically activates VEGFR-2).

Procedure:

  • Seeding: Seed HUVECs (3,000 cells/well) in a 96-well plate using EGM-2 medium without VEGF. Allow attachment overnight.

  • Starvation: Replace medium with basal medium + 0.5% FBS for 6 hours to synchronize cells and reduce background signaling.

  • Treatment:

    • Add test compound (serial dilutions).

    • Immediately add VEGF-A (final conc. 50 ng/mL) to stimulate proliferation.

    • Include controls: Vehicle (DMSO) + VEGF (Max growth), Vehicle - VEGF (Baseline).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 20

    
    L MTT (5 mg/mL) or Alamar Blue. Incubate 4 hours. Measure Absorbance (570 nm) or Fluorescence.
    
  • Validation: The IC

    
     in HUVECs should be within 5-10 fold of the enzymatic IC
    
    
    
    . If HUVEC IC
    
    
    >> Enzymatic IC
    
    
    , consider permeability issues.
Protocol C: Western Blotting (Mechanistic Proof)

Objective: Prove the compound inhibits VEGFR-2 autophosphorylation at Tyr1175.

Procedure:

  • Culture: Grow HUVECs to 80% confluence in 6-well plates. Starve in low-serum medium for 12 hours.

  • Inhibition: Treat with the 5-aminothiophene-3-carboxamide derivative (at IC

    
     concentration) for 2 hours.
    
  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for exactly 10 minutes .

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibody 1: Anti-p-VEGFR2 (Tyr1175) (Cell Signaling Tech #2478).

    • Primary Antibody 2: Anti-Total VEGFR2 (Normalization).

    • Primary Antibody 3: Anti-

      
      -Actin (Loading Control).
      
  • Result Interpretation: A successful inhibitor will show the disappearance of the p-VEGFR2 band while the Total VEGFR2 band remains constant.

Data Presentation & Analysis

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism Compound 5-Aminothiophene Derivative KinaseAssay ADP-Glo Kinase Assay (Cell-Free) Compound->KinaseAssay HUVEC HUVEC Proliferation (+/- VEGF) KinaseAssay->HUVEC Hit (IC50 < 1 µM) Selectivity Selectivity Check (vs. HepG2/Fibroblasts) HUVEC->Selectivity Western Western Blot (p-VEGFR2 Y1175) Selectivity->Western Lead Candidate Apoptosis Annexin V/PI Flow Cytometry Western->Apoptosis

Caption: Step-by-step validation pipeline from enzymatic screening to mechanistic confirmation.

Comparative Data Summary (Template)

Use the table below to structure your results when comparing derivatives.

Compound IDR-Group (5-Amino)R-Group (3-Carboxamide)VEGFR-2 IC

(

M)
HUVEC IC

(

M)
Selectivity Index (Tumor/Normal)
Control --0.09 (Sorafenib)0.05>10
AT-3C-01 Phenyl4-Methoxy-phenylTBDTBDTBD
AT-3C-02 4-Cl-Phenyl4-Methoxy-phenylTBDTBDTBD

Note on SAR: Literature indicates that bulky hydrophobic groups on the 5-amino position often enhance potency by occupying the hydrophobic pocket adjacent to the ATP binding site [1].

Troubleshooting & Optimization

  • High Background in Kinase Assay: Ensure ATP concentration is not excessive (

    
    ). High ATP competes with the inhibitor, potentially masking the potency of ATP-competitive compounds.
    
  • Poor Cellular Potency: If Enzymatic IC

    
     is low but Cellular IC
    
    
    
    is high, the compound may have poor membrane permeability. Consider synthesizing a prodrug or checking LogP values (Target LogP: 2-4).
  • Solubility: Thiophene carboxamides can be lipophilic. Ensure DMSO stock is fully dissolved; if precipitation occurs in aqueous buffer, add 0.01% Triton X-100 to the assay buffer.

References

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). URL:[Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Application

Synthesis of thieno[2,3-d]pyrimidine from 2-aminothiophene-3-carboxamide

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamides Executive Summary Thieno[2,3-d]pyrimidines represent a highly privileged class of purine bioisosteres, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamides

Executive Summary

Thieno[2,3-d]pyrimidines represent a highly privileged class of purine bioisosteres, frequently utilized in the design of kinase inhibitors targeting critical oncogenic pathways such as EGFR, PI3K, and VEGFR-2[1]. The synthesis of these scaffolds heavily relies on 2-aminothiophene-3-carboxamide derivatives, which serve as versatile "open-chain" precursors typically generated via the Gewald multicomponent reaction[2]. This technical guide details the mechanistic rationale, standardized protocols, and downstream functionalization strategies for converting 2-aminothiophene-3-carboxamides into highly functionalized thieno[2,3-d]pyrimidin-4(3H)-ones and their subsequent derivatives.

Mechanistic Rationale & Pathway Dynamics

The cyclocondensation of 2-aminothiophene-3-carboxamide involves the nucleophilic attack of the highly reactive C2-amino group on an electrophilic carbon source, followed by an intramolecular ring closure involving the C3-carboxamide nitrogen[3].

  • Unsubstituted C2 Formation: Utilizing formamide or triethyl orthoformate provides a single carbon atom to bridge the amino and carboxamide groups. This yields the core thieno[2,3-d]pyrimidin-4(3H)-one.

  • Substituted C2 Formation: Condensation with aromatic aldehydes in the presence of an acid catalyst (e.g., HCl) initially forms a Schiff base, which undergoes oxidative cyclization to yield 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones[4].

SyntheticWorkflow A 2-Aminothiophene- 3-carboxamide B Thieno[2,3-d]pyrimidin- 4(3H)-one A->B Formamide, 150°C (Cyclocondensation) C 4-Chlorothieno[2,3-d] pyrimidine B->C POCl3, Reflux (Chlorination) D 4-Amino-substituted Thieno[2,3-d]pyrimidine C->D Amine, TEA, Reflux (SNAr)

Synthetic workflow from 2-aminothiophene-3-carboxamide to functionalized thienopyrimidines.

Quantitative Reaction Parameters

The choice of cyclization reagent directly dictates the reaction kinetics and the functionalization of the resulting pyrimidine ring. The table below summarizes the standardized parameters for these transformations.

Cyclization ReagentCatalyst / AdditiveTemp (°C)Typical Reaction TimeTypical Yield (%)Product Functionalization
Formamide None (Neat)1504 - 6 h65 - 80%Unsubstituted at C2
Triethyl Orthoformate Acetic AnhydrideReflux2 - 4 h70 - 85%Unsubstituted at C2
Aromatic Aldehydes Catalytic HClReflux12 - 24 h60 - 68%2-Aryl substituted
Acid Chlorides Pyridine0 to RT4 - 6 h50 - 75%2-Alkyl/Aryl substituted

Self-Validating Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Unsubstituted C2)
  • Reaction Setup: Charge a round-bottom flask with 2-aminothiophene-3-carboxamide (1.0 eq) and formamide (excess, ~10-15 eq).

  • Thermal Cyclization: Heat the reaction mixture to 150 °C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material (lower

    
    ) and the appearance of a new UV-active spot confirms cyclization.
    
  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the product.

  • Validation: Confirm the loss of the primary amine signals (~6.8-7.5 ppm) and the appearance of the pyrimidine C2-H singlet (~8.0-8.2 ppm) via

    
    H NMR.
    
Protocol B: Synthesis of 2-Aryl-thieno[2,3-d]pyrimidin-4(3H)-one
  • Reaction Setup: Dissolve 2-aminothiophene-3-carboxamide (1.0 eq) and the appropriate aromatic aldehyde (1.1 eq) in dry DMF.

  • Catalysis: Add a catalytic amount of concentrated HCl (2-3 drops).

  • Thermal Cyclization: Reflux the mixture for 12-24 hours[4].

  • In-Process Monitoring: Monitor via LC-MS to confirm the formation of the cyclized product (

    
     peak corresponding to the specific aryl derivative).
    
  • Workup: Cool to room temperature and pour into ice-cold water to induce precipitation. Filter, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the pure product.

  • Validation: Verify the structure via

    
    C NMR, ensuring the presence of the newly formed C=N pyrimidine carbon (~150-160 ppm).
    
Protocol C: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine
  • Reaction Setup: Suspend the thieno[2,3-d]pyrimidin-4(3H)-one derivative (1.0 eq) in neat phosphorus oxychloride (POCl

    
    , 15-20 eq) at 0 °C[4].
    
  • Chlorination: Slowly heat the mixture to reflux and maintain for 4-12 hours[4].

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH 95:5). The chlorinated product will exhibit a higher

    
     value due to the loss of the polar lactam motif.
    
  • Quenching: Carefully quench the reaction by pouring the mixture dropwise over crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous mixture with a 33% ammonia solution until pH ~7-8 is reached[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Confirm the absence of the lactam carbonyl stretch (~1650-1680 cm

    
    ) via FT-IR spectroscopy.
    

Causality & Troubleshooting in Experimental Design (E-E-A-T)

As a standard practice in heterocyclic synthesis, understanding the "why" behind reagent choices ensures reproducibility and safety:

  • Why use formamide as both solvent and reagent? Formamide acts as a highly efficient single-carbon donor for the cyclocondensation. Operating neat at 150 °C ensures that the endothermic ring-closure step overcomes its activation barrier while simultaneously driving off water (or ammonia) to push the equilibrium toward the aromatic pyrimidine system.

  • Why is temperature control critical during POCl

    
     addition?  The initial phosphorylation of the lactam oxygen by POCl
    
    
    
    is highly exothermic. Adding POCl
    
    
    at 0 °C prevents thermal degradation of the starting material and avoids violent boiling of the reagent[4].
  • Why neutralize with ammonia post-chlorination? Quenching POCl

    
     generates large amounts of phosphoric and hydrochloric acids. Neutralizing with ammonia prevents the acidic hydrolysis of the newly formed, highly electrophilic 4-chloro substituent back to the corresponding pyrimidinone[4].
    

BioTargets Core Thieno[2,3-d]pyrimidine Pharmacophore EGFR EGFR Kinase Core->EGFR ATP-competitive binding PI3K PI3K Isoforms Core->PI3K Isoform-selective binding VEGFR VEGFR-2 Core->VEGFR Kinase domain blockade Outcome1 Apoptosis & Cell Cycle Arrest EGFR->Outcome1 PI3K->Outcome1 Outcome2 Inhibition of Angiogenesis VEGFR->Outcome2

Key oncogenic signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.

References

1.[3] Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. 3 2.[5] ResearchGate. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. 5 3.[4] PMC. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. 4 4.[1] Medicinal Chemistry Research. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. 1 5.[2] BenchChem. (2026). 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | 590358-27-3 Technical Guide. 2

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Aminothiophene-3-Carboxamide Architectures

Executive Summary & Pharmacological Context The 2-aminothiophene-3-carboxamide core represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical foundational heterocycle for diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 2-aminothiophene-3-carboxamide core represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical foundational heterocycle for diverse biological targets[1]. Most notably, derivatives of this scaffold function as potent inhibitors of the ANO1 (Anoctamin-1) calcium-activated chloride channel—a target overexpressed in glioblastoma and other malignancies[1]. Furthermore, the 3-carboxamide moiety is the essential regioisomeric precursor for the downstream synthesis of thieno[2,3-d]pyrimidines, a versatile class of kinase inhibitors and antitumor agents[1][2].

Historically, the construction of this core relied on the classical Gewald multicomponent reaction (MCR) under prolonged thermal reflux. However, conventional convection heating often leads to product degradation, dimerization, and intractable tar formation due to the extended thermal exposure of sensitive intermediates. This application note details a highly optimized, microwave-assisted dielectric heating protocol that collapses reaction times from hours to minutes while significantly enhancing purity and yield[3][4].

Mechanistic Rationale: The Gewald Multicomponent Reaction

The synthesis of 2-aminothiophene-3-carboxamides is achieved via a three-component Gewald reaction utilizing a ketone (or aldehyde), cyanoacetamide (acting as the active methylene nitrile), and elemental sulfur (


) in the presence of a base catalyst[5][6].

Causality of Reagent Selection:

  • Cyanoacetamide vs. Malononitrile: The selection of cyanoacetamide is strictly required to install the carboxamide group at the C3 position. Using malononitrile would yield a 3-carbonitrile derivative, completely altering the pharmacological trajectory of the scaffold[6].

  • Base Catalyst (Morpholine): Morpholine serves a dual purpose. First, it deprotonates the active methylene of cyanoacetamide to initiate the Knoevenagel condensation with the carbonyl compound. Second, it acts as a nucleophilic activator for the elemental sulfur ring, facilitating its opening and subsequent attack on the alkylidene intermediate[5][7].

GewaldMechanism A Ketone/Aldehyde + Cyanoacetamide (Starting Materials) C Knoevenagel Condensation (Alkylidene Intermediate) A->C - H2O B Base Catalyst (e.g., Morpholine) B->C Catalysis E Thiolation & Cyclization (Ring Closure) C->E + S8 D Elemental Sulfur (S8) Activation D->E Nucleophilic Attack F 2-Aminothiophene-3-carboxamide (Target Scaffold) E->F Tautomerization (MW Accelerated)

Logical pathway of the microwave-assisted Gewald multicomponent reaction.

The Microwave Advantage: Dielectric vs. Convection Heating

The transition from conventional reflux to microwave (MW) irradiation is not merely a matter of convenience; it fundamentally alters the reaction kinetics. Microwave irradiation relies on dielectric heating, which directly excites polar molecules (such as the ethanol solvent and morpholine) via dipole rotation and ionic conduction[7].

This volumetric heating eliminates the thermal gradients ("wall effects") inherent to oil baths. By utilizing a sealed microwave vessel, the solvent can be safely superheated above its atmospheric boiling point. This rapid accumulation of thermal energy swiftly overcomes the activation energy barrier for the final, rate-limiting cyclization/tautomerization step, effectively outcompeting slower side reactions (like the dimerization of the Knoevenagel intermediate)[3][5].

Quantitative Performance Comparison
ParameterConventional RefluxMicrowave IrradiationCausality / Advantage
Heating Mechanism Convection (Wall-to-core)Dielectric (Volumetric)Eliminates thermal gradients; uniform energy distribution prevents localized charring.
Reaction Time 4 – 12 Hours10 – 30 MinutesRapid superheating overcomes activation energy barriers exponentially faster[3].
Typical Yield 45% – 65%75% – 95%Short residence time suppresses competing side reactions and thermal degradation[3][4].
Solvent Profile High-boiling (e.g., Dioxane)Low-boiling (e.g., EtOH)Sealed MW vessels allow safe superheating of greener, easily removable solvents.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory visual and analytical checkpoints to ensure the integrity of the synthesis before proceeding to downstream purification.

Materials Required
  • Reagents: Ketone/Aldehyde (1.0 mmol), Cyanoacetamide (1.0 mmol), Elemental Sulfur (

    
    , 1.2 mmol), Morpholine (1.0 mmol).
    
  • Solvent: Absolute Ethanol (3.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR/fiber-optic temperature sensing and pressure monitoring.

MWProtocol S1 1. Reagent Prep & Sealing S2 2. MW Dielectric Heating (90°C) S1->S2 S3 3. Rapid Cooling & Venting S2->S3 S4 4. Ice-Water Precipitation S3->S4 S5 5. Vacuum Filtration S4->S5 S6 6. HPLC/NMR Validation S5->S6

Step-by-step workflow for the microwave-assisted synthesis and validation.

Step-by-Step Methodology

Step 1: Reaction Assembly & Solvation

  • To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, sequentially add the ketone (1.0 mmol), cyanoacetamide (1.0 mmol), and elemental sulfur (1.2 mmol).

  • Suspend the solid mixture in 3.0 mL of absolute ethanol.

  • Add morpholine (1.0 mmol) dropwise.

    • Self-Validation Checkpoint 1 (Visual): Upon the addition of morpholine, the pale yellow suspension will begin to solubilize. Do not proceed if the sulfur forms large, insoluble clumps; ensure vigorous stirring.

Step 2: Microwave Irradiation & Dynamic Monitoring

  • Seal the vial with a Teflon-lined crimp cap.

  • Program the microwave synthesizer:

    • Temperature: 90°C

    • Hold Time: 20 minutes

    • Max Power: 150 W (Dynamic power modulation)

    • Pressure Limit: 15 bar (Safety cutoff)

  • Initiate the sequence.

    • Self-Validation Checkpoint 2 (Instrumental): Monitor the real-time pressure curve. The pressure should plateau alongside the temperature (around 2-4 bar for EtOH at 90°C). If a sudden pressure drop occurs, the vial seal has failed, resulting in a loss of superheating. The reaction must be aborted, as the required activation energy will not be maintained.

Step 3: Rapid Quenching & In-Process Quality Control

  • Allow the instrument to perform a compressed air/nitrogen jet cooling sequence until the vial temperature drops below 40°C.

    • Causality: Rapid cooling prevents the formation of thermodynamic byproducts (dimers) that occur during slow, ambient cooling phases.

  • Carefully uncap the vial.

    • Self-Validation Checkpoint 3 (Visual & TLC): The mixture should now be a homogenous, deep orange-to-red solution. Extract a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Confirm the disappearance of the cyanoacetamide spot (visualized via iodine or UV). If starting material remains, re-seal and apply an additional 5 minutes of MW irradiation.

Step 4: Precipitation & Isolation

  • Pour the validated reaction mixture into 15 mL of crushed ice-water under vigorous stirring.

  • Stir for 15 minutes until a fine precipitate fully forms.

    • Causality: The sudden shift in dielectric constant forces the hydrophobic 2-aminothiophene-3-carboxamide out of solution while retaining unreacted morpholine and water-soluble byproducts in the aqueous phase.

  • Isolate the solid via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum.

Step 5: Analytical Validation

  • Confirm the structure via

    
     NMR (DMSO-
    
    
    
    ).
    • Diagnostic Peaks: Look for a broad singlet integrating to 2H around

      
       7.0 - 7.5 ppm, corresponding to the highly characteristic 
      
      
      
      -primary amine protons, and a distinct pair of singlets for the
      
      
      -carboxamide protons[1].

References

  • Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(30), 5261-5264. Available at:[Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10). Available at:[Link]

  • Wikipedia Contributors. (2024). Gewald reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminothiophene-3-carboxamide Synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for scientists requiring actionable, high-level optimization strategies for aminothiophene synthesis. Topic: Yield Optimization & Troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for scientists requiring actionable, high-level optimization strategies for aminothiophene synthesis.

Topic: Yield Optimization & Troubleshooting (Gewald Reaction Focus) Audience: Medicinal Chemists, Process Chemists Status: Operational

Scope & Nomenclature Clarification

Critical Note on Regiochemistry: The synthesis of aminothiophene-3-carboxamides is most commonly achieved via the Gewald Reaction . Standard IUPAC numbering for this scaffold typically places the amine at position 2 (adjacent to the sulfur) and the carboxamide at position 3 .

  • Standard Product: 2-Aminothiophene-3-carboxamide (The dominant scaffold in kinase inhibitors).

  • User Query Target: "5-Aminothiophene-3-carboxamide."

    • Scenario A: You are synthesizing a 5-substituted-2-aminothiophene (e.g., 5-phenyl-2-aminothiophene-3-carboxamide). This is the standard Gewald product.

    • Scenario B: You require the specific isomer where the amine is at position 5 and the carboxamide at position 3 (meta-relationship). This requires a non-standard route (e.g., Curtius rearrangement of thiophene-3,5-dicarboxylic acid derivatives).

This guide focuses on the Gewald Reaction (Scenario A) , as it is the primary source of yield issues in this chemical class.

Diagnostic Workflow (Troubleshooting Logic)

Before altering your protocol, use this logic tree to identify the yield-limiting step.

Troubleshooting Start Low Yield / Failed Reaction Check1 Is the reaction mixture homogeneous before Sulfur addition? Start->Check1 Step1_Fail Problem: Knoevenagel Failure Check1->Step1_Fail No (Precipitate/Cloudy) Check2 Does the mixture turn dark/tarry after Sulfur addition? Check1->Check2 Yes Step1_Sol Action: Switch Base (Morpholine) or Pre-condense (2-Step Method) Step1_Fail->Step1_Sol Step2_Fail Problem: Oxidative Polymerization Check2->Step2_Fail Yes (Black Tar) Check3 Is unreacted Sulfur visible? Check2->Check3 No Step2_Sol Action: Lower Temp (<60°C) Use Inert Atmosphere (N2) Step2_Fail->Step2_Sol Step3_Fail Problem: Poor Sulfur Activation Check3->Step3_Fail Yes Step3_Sol Action: Use Polysulfide activators or Microwave Irradiation Step3_Fail->Step3_Sol

Caption: Diagnostic logic for identifying failure points in the Gewald synthesis workflow.

Yield Optimization: The "Why" and "How"

The Gewald reaction is a multi-component condensation that is notoriously sensitive to base strength and sulfur solubility.

Key Yield Killers & Solutions
ParameterCommon IssueTechnical Solution
Base Selection TEA/Pyridine often gives low yields (<40%) due to weak catalysis of the initial Knoevenagel step.Switch to Morpholine or Piperidine. Secondary amines act as both base and nucleophile, forming a reactive enamine intermediate that accelerates sulfur uptake [1, 2].
Sulfur Activation Elemental sulfur (

) has poor solubility in ethanol, leading to slow kinetics and side reactions.
Microwave Irradiation. Heating at 50°C under microwave irradiation can boost yields from ~47% to >90% by superheating localized sulfur domains [3]. Alternatively, use nano-catalysts or ionic liquids [4].
Temperature High heat (>80°C) causes the amine product to undergo oxidative polymerization (tarring).Maintain 50-60°C. Do not reflux vigorously. If the reaction is sluggish, add a solubilizer (DMF) rather than increasing heat.
One-Pot vs. Two-Step In one-pot protocols, sulfur can interfere with the initial condensation.Adopt the Two-Step One-Pot method. Allow the ketone and cyanoacetamide to condense first (1-2 h), then add sulfur. This prevents sulfur from quenching the aldehyde/ketone [5].

Optimized Experimental Protocol

Target: High-Yield Synthesis of 2-Aminothiophene-3-carboxamide derivatives.

Method A: Microwave-Assisted (Recommended for High Throughput)

Based on recent optimization studies [3].

  • Reagents:

    • Ketone/Aldehyde (1.0 mmol)[1]

    • 2-Cyanoacetamide (1.1 mmol)

    • Elemental Sulfur (1.1 mmol)[1][2][3]

    • Base: Morpholine (1.0 mmol)[1]

    • Solvent: Ethanol or DMF (3 mL)

  • Procedure:

    • Mix ketone, cyanoacetamide, and sulfur in a microwave-safe vial.

    • Add morpholine dropwise.

    • Irradiate at 50°C for 30 minutes (Power: ~100-300W, dynamic).

    • Checkpoint: Monitor TLC.[1][2][4] The spot for cyanoacetamide should disappear.

  • Work-up:

    • Cool to room temperature.[1][2][5]

    • Pour into ice-water (20 mL).

    • Filter the precipitate.[1][5] Wash with cold ethanol to remove unreacted sulfur.

    • Yield Expectation: 85-95%.

Method B: Standard Thermal (Scale-Up Friendly)

Modified Two-Step One-Pot Protocol.

  • Step 1 (Condensation):

    • Dissolve Ketone (1.0 eq) and Cyanoacetamide (1.0 eq) in Ethanol (5 vol).

    • Add Morpholine (1.0 eq).[1][6]

    • Stir at RT for 2 hours. Ensure the intermediate (ylidene) forms (often a precipitate or color change).

  • Step 2 (Cyclization):

    • Add Elemental Sulfur (1.1 eq).[1][2][3]

    • Heat to 60°C for 4-12 hours.

    • Tip: If sulfur remains undissolved, add a small amount of DMF or use amorphous sulfur.

  • Purification:

    • Precipitate in water.[4]

    • Recrystallize from Ethanol/DMF mixtures. Avoid column chromatography if possible, as the amine can streak/degrade on silica.

Mechanistic Insight (The "Black Box" Explained)

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Knoevenagel condensation followed by a Thiolation-Cyclization sequence.[6]

Mechanism Start Ketone + Cyanoacetamide Inter1 Ylidene Nitrile (Knoevenagel Product) Start->Inter1 -H2O Base Base (Morpholine) Base->Inter1 Catalyst Inter2 Mercapto-Nitrile Intermediate Inter1->Inter2 + Sulfur Sulfur Elemental Sulfur (S8) Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack Product 2-Aminothiophene- 3-carboxamide Cyclization->Product Tautomerization

Caption: Stepwise mechanism. Failure at 'Inter1' is the most common cause of low yield.

Frequently Asked Questions (FAQs)

Q1: I am getting a sticky black tar instead of a solid. How do I clean this up? A: Tar formation indicates oxidative decomposition or polymerization of the thiophene amine.

  • Immediate Fix: Dissolve the crude tar in a minimum amount of DMF, then precipitate slowly into a large volume of stirring ice-water containing a trace of sodium bisulfite (antioxidant).

  • Prevention: Lower your reaction temperature to 50°C and strictly limit reaction time. Perform the reaction under Nitrogen.

Q2: My ketone is sterically hindered (e.g., t-butyl ketone). The reaction fails. A: Steric hindrance blocks the initial Knoevenagel condensation.

  • Solution: Use the Two-Step method . Isolate the Knoevenagel product first (using TiCl4/Base or microwave conditions) before adding sulfur and base for the cyclization step. Standard Gewald conditions rarely work for bulky ketones.

Q3: Can I synthesize 5-amino-3-carboxamide (amine at pos 5) using this method? A: No. The Gewald reaction inherently places the amino group at position 2 (between the sulfur and the nitrile/amide group).

  • To synthesize the 5-amino isomer, you typically need to perform a Curtius rearrangement on a thiophene-3,5-dicarboxylic acid mono-ester, or react a thioamide with an alpha-halo amide. Ensure your target structure matches the synthetic capability of the Gewald reaction.

Q4: Why is Morpholine superior to Triethylamine? A: Morpholine is a secondary amine.[2] It can form a transient enamine or iminium ion with the ketone, which is more electrophilic than the ketone itself, facilitating the Knoevenagel condensation. Triethylamine is purely a Brønsted base and lacks this nucleophilic catalytic capability [1, 5].

References

  • BenchChem Technical Support. Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. (2025).[1][2][5][7] Link

  • Ma, L. et al. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber.[8] Synthesis (2013).[4] Link

  • Li, L. et al. Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions.[3] Heterocycles (2021).[1][2][3][5][9][10] Link

  • Khosravi, I. Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst.[11] J. Chem. React.[11] Synthesis (2022).[4][11] Link

  • Putrova, Z. et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc (2010).[6] Link

Sources

Optimization

Technical Support Center: Purification of 5-Aminothiophene-3-carboxamide

Subject: Recrystallization and Isolation Protocols Ticket ID: TECH-5ATC-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Molecule & The Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization and Isolation Protocols Ticket ID: TECH-5ATC-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 5-Aminothiophene-3-carboxamide .

This molecule presents a specific purification challenge due to its structural dichotomy. It features a polar carboxamide group (hydrogen bond donor/acceptor) and an electron-rich thiophene ring substituted with a primary amine .

Why is this difficult?

  • Oxidation Sensitivity: Unlike its more common isomer (2-aminothiophene-3-carboxamide), the 5-amino position renders the thiophene ring highly electron-rich and susceptible to oxidative polymerization, often resulting in "tarry" or black impurities.

  • Solubility Paradox: The amide group requires polar solvents (like alcohols) for dissolution, but these solvents can sometimes retain polar impurities (salts, starting materials).

  • Thermal Instability: Excessive heat during recrystallization can lead to decarboxylation or ring opening.

This guide provides a self-validating workflow to purify this compound to >98% HPLC purity.

Module 1: Solvent Selection Knowledge Base

User Query: "Which solvent should I use? It won't dissolve in toluene, but it dissolves too well in methanol."

Technical Insight: The "Goldilocks" principle for this molecule usually points to short-chain alcohols or alcohol/water mixtures. The high polarity of the amide dominates the solubility profile.

Solvent SystemSuitabilityApplication Notes
Ethanol (Absolute) ⭐⭐⭐⭐⭐ (Best)Primary Recommendation. Balances solubility at reflux with good recovery at 0°C.
Ethanol / Water (9:1) ⭐⭐⭐⭐Use if the crude contains inorganic salts (which stay in the water) or if the product is too soluble in pure EtOH.
Methanol ⭐⭐⭐Good dissolving power, but recovery yields can be low due to high solubility even at cold temps.
Isopropanol (IPA) ⭐⭐⭐Good for "oiling out" issues. Higher boiling point allows for better dissolution of stubborn solids, but harder to remove residual solvent.
Acetonitrile ⭐⭐Use only if alcohols fail. Can sometimes provide sharper crystals but lower recovery.
Toluene / Heptane ❌ (Avoid)Poor solubility. Useful only as anti-solvents to force precipitation (risk of oiling out).

Module 2: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 5-Aminothiophene-3-carboxamide Prerequisites: Inert atmosphere (Nitrogen/Argon) is recommended to prevent oxidation during heating.

Phase 1: Dissolution
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Nitrogen Purge: Flush the flask with nitrogen for 5 minutes.

  • Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude solid.

  • Heat the mixture to varying reflux (approx. 78°C).

  • Checkpoint: Does it dissolve?

    • No: Add more ethanol in 1 mL/g increments until dissolved.

    • Yes: Proceed to Phase 2.

Phase 2: Impurity Removal (Hot Filtration)

Critical Step: If the solution is dark/black (oxidized thiophene polymers), you must treat it now.

  • Remove heat source briefly.[1]

  • Add Activated Carbon (Charcoal) (5-10 wt% of crude mass).

  • Reflux for 10-15 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel. Speed is key to prevent premature crystallization on the filter.

Phase 3: Crystallization[2][3][4][5]
  • Allow the clear filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Once at room temperature, move the flask to an ice/water bath (0-4°C) for 1 hour.

  • Observation: You should see off-white to pale yellow needles or prisms.

Phase 4: Isolation
  • Filter the crystals using vacuum filtration.[2][3]

  • Wash: Rinse the filter cake with cold ethanol (0°C). Do not use room temp solvent or you will wash away your yield.

  • Drying: Dry in a vacuum oven at 40°C for 6-12 hours. Do not exceed 50°C to avoid thermal degradation.

Workflow Visualization

Recrystallizationflow Start Crude 5-Aminothiophene-3-carboxamide Solvent Add Ethanol (5 mL/g) Heat to Reflux Start->Solvent CheckDissolve Dissolved? Solvent->CheckDissolve AddSolvent Add Solvent (+1 mL/g) CheckDissolve->AddSolvent No Carbon Add Activated Carbon Reflux 10 min CheckDissolve->Carbon Yes (Dark Color) Filter Hot Filtration (Celite) CheckDissolve->Filter Yes (Clear) AddSolvent->CheckDissolve Carbon->Filter Cooling Slow Cool to RT Then Ice Bath (0°C) Filter->Cooling Isolate Vacuum Filtration Wash with Cold EtOH Cooling->Isolate Dry Vacuum Dry < 40°C Isolate->Dry

Figure 1: Step-by-step logic flow for the purification process, including decision points for colored impurities.

Module 3: Troubleshooting Guide (The Help Desk)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with amides known as Liquid-Liquid Phase Separation (LLPS). The compound is precipitating as a supercooled liquid because the temperature dropped too fast or the solution is too concentrated. Solution:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add Co-solvent: Add a small amount of a more polar solvent (like 5% Methanol) to stabilize the solution, then cool very slowly.

Issue 2: "My crystals are turning grey/purple after drying."

Diagnosis: Oxidation. The 5-aminothiophene moiety is reacting with oxygen in the air. Solution:

  • Ensure the drying oven is under vacuum or purged with nitrogen.

  • Store the final product in an amber vial under Argon at -20°C.

  • If the color persists, repeat the recrystallization with Sodium Dithionite (reducing agent) added to the aqueous ethanol mix to scavenge oxidants.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent volume. Solution:

  • Concentrate the mother liquor (the filtrate) by rotary evaporation to half its volume.

  • Cool this concentrated liquor to obtain a "second crop" of crystals.

  • Note: Always check the purity of the second crop separately; it often contains more impurities.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Oiling Oiling Out Problem->Oiling Color Dark/Colored Problem->Color Yield Low Yield Problem->Yield Sol_Reheat Reheat & Seed Slow Cool Oiling->Sol_Reheat Sol_Carbon Activated Carbon Inert Atmosphere Color->Sol_Carbon Sol_Conc Evaporate 50% Collect 2nd Crop Yield->Sol_Conc

Figure 2: Rapid diagnostic tree for common purification failures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but with caution. Thiophenes can be acid-sensitive and may degrade on acidic Silica Gel.

  • Recommendation: Use Neutral Alumina or silica gel that has been neutralized.[3] Add 1% Triethylamine (Et3N) to your eluent (e.g., Hexane/Ethyl Acetate + 1% Et3N) to protect the amine and thiophene ring from acid-catalyzed decomposition [1].

Q: Is water a safe solvent? A: Water is safe chemically, but the compound usually has low solubility in cold water. However, Ethanol/Water (1:1) is an excellent system if you have inorganic salt impurities (like NaBr or KCl from the synthesis), as the salts will stay in the water while the thiophene crystallizes out.

Q: How do I confirm the structure is intact after heating? A: Check the 1H NMR .

  • Look for the thiophene ring protons (typically between 6.0 - 7.5 ppm).

  • Verify the broad singlet for the amide protons (-CONH2) and the amine protons (-NH2).

  • Warning Sign: If you see a loss of the amide peak or a shift in the ring protons, you may have decarboxylated the compound to 2-aminothiophene (or 3-aminothiophene), which is unstable and degrades rapidly [2].

References

  • BenchChem Technical Support. (2025).[3] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Gouda, M. A., et al. (2011).[4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Retrieved from

  • Vertex AI Search. (2025). Synthesis and isolation of 5-aminothiophene-3-carboxamide. Retrieved from

  • Sigma-Aldrich. (2025). 3-Aminothiophene-2-carboxamide Product Specification & Safety Data Sheet. Retrieved from

Sources

Troubleshooting

Technical Support Center: Gewald Reaction for Aminothiophene Synthesis

[1] Current Status: Operational Topic: Troubleshooting 2-Aminothiophene Synthesis (Gewald Reaction) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1] Introduction: The Gateway to Thiophene Scaffolds The G...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Troubleshooting 2-Aminothiophene Synthesis (Gewald Reaction) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Introduction: The Gateway to Thiophene Scaffolds

The Gewald reaction is the premier multicomponent condensation for synthesizing polysubstituted 2-aminothiophenes.[2] It is a cornerstone in drug discovery, particularly for generating kinase inhibitors , GPCR ligands (e.g., Olanzapine), and allosteric modulators .[1]

However, the reaction is notoriously temperamental.[1] A "failed" Gewald reaction often results in a dark, intractable tar or a mixture of regioisomers that defies chromatographic separation.[1] This guide deconstructs the reaction into its mechanistic failures and provides self-validating protocols to correct them.

Module 1: Mechanism-Based Troubleshooting

The "Black Tar" Phenomenon

Symptom: The reaction mixture turns into a viscous black sludge (tar) within minutes of adding sulfur, with no precipitable product.[1]

Root Cause Analysis: The Gewald reaction proceeds in two distinct phases:[3][4]

  • Knoevenagel Condensation: Ketone + Activated Nitrile

    
    
    
    
    
    -unsaturated nitrile.[1][4]
  • Thionation & Cyclization: Sulfur uptake

    
     mercapto-intermediate 
    
    
    
    ring closure.[1]

The Failure: If Step 1 is sluggish, elemental sulfur acts as an oxidant/polymerizer on the free ketone or the amine base at elevated temperatures, leading to tar.[1]

Diagnostic Workflow:

Gewald_Troubleshooting Start Reaction turns black/tarry CheckTLC Check TLC/LCMS for Knoevenagel Intermediate Start->CheckTLC Inter_Present Intermediate Visible? CheckTLC->Inter_Present Yes Issue: Cyclization Failure Inter_Present->Yes Yes No Issue: Condensation Failure Inter_Present->No No Sol_Yes Solution: Increase Temp or Change Sulfur Source (NaSH) Yes->Sol_Yes Sol_No Solution: Switch to 2-Step Protocol (Isolate Intermediate) No->Sol_No

Figure 1: Diagnostic decision tree for failed Gewald reactions.

Protocol: The "Safe" Two-Step Method

If the one-pot method fails, do not persist . Switch to this two-step protocol to validate the Knoevenagel adduct first.

Step 1: Isolation of Knoevenagel Adduct

  • Mix Ketone (1.0 eq) and Activated Nitrile (e.g., malononitrile, 1.0 eq) in Toluene.[1]

  • Add Ammonium Acetate (0.1 eq) and Acetic Acid (0.1 eq).

  • Reflux with a Dean-Stark trap to remove water.[1]

  • Validation: Isolate the solid/oil. Confirm alkene formation via

    
    H NMR (disappearance of ketone 
    
    
    
    -protons).

Step 2: Cyclization

  • Dissolve the isolated adduct in Ethanol or DMF.[1]

  • Add Sulfur (

    
    , 1.0 eq) and Morpholine (1.0 eq).[1]
    
  • Heat to 50–60°C.

  • Result: Product usually precipitates upon cooling, avoiding tar formation.[1]

Module 2: Regioselectivity in Unsymmetrical Ketones

Q: I am using 2-butanone (methyl ethyl ketone). Why am I getting a mixture of isomers?

A: Unsymmetrical ketones possess two distinct


-methylene sites for the initial condensation.[1]
  • Kinetic Product: Condensation at the less hindered methyl group (Terminal).[1]

  • Thermodynamic Product: Condensation at the more substituted methylene group (Internal).[1]

The Control Mechanism: Standard Gewald conditions (Morpholine/Ethanol) are reversible.[1] The reaction will equilibrate to the thermodynamic product (the more substituted alkene), which leads to the tetrasubstituted thiophene.[1]

ConditionDominant IsomerMechanism
Standard (Morpholine/EtOH) Internal (Thermodynamic)Reversible condensation allows equilibration to the more stable alkene.[1]
Knoevenagel Pre-formation (AcOH/NH4OAc) Mixture Acidic catalysis often accelerates equilibration.[1]
Steric Control (t-Bu-Cyanoacetate) Terminal (Kinetic)Bulky nitriles suffer steric clash at the internal position, forcing reaction to the methyl group.[1]

Recommendation: If you strictly require the kinetic isomer (less substituted), you cannot use the standard Gewald.[1] You must synthesize the specific enamine of the ketone first (using a bulky amine) and react that with the activated nitrile and sulfur.[1]

Module 3: Purification & Sulfur Removal

Q: My product is contaminated with unreacted elemental sulfur. It won't wash out.

A: Elemental sulfur (


) has similar solubility profiles to many organic heterocycles, making it difficult to remove via simple recrystallization.[1]

Decontamination Protocol: Do not rely solely on column chromatography, as sulfur often streaks or co-elutes.[1] Use one of these chemical washes before chromatography.

Option A: The Sodium Sulfide Wash (Standard) [1]

  • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., DCM or EtOAc).[1]

  • Wash the organic layer 2x with a saturated aqueous solution of Sodium Sulfide (

    
    ) .[1]
    
    • Mechanism:[1][2][4][5][6][7][8][9][10][11]

      
       (Water-soluble polysulfides).[1]
      
  • Wash with water, then brine.[1] Dry and evaporate.[1]

Option B: The Phosphine Scavenger (For high-value small scale) [1]

  • Add 1.1 equivalents (relative to estimated sulfur) of Triphenylphosphine (

    
    )  to the reaction mixture before workup.
    
  • Stir for 30 mins.

    • Mechanism:[1][2][4][5][6][7][8][9][10][11]

      
       (Triphenylphosphine sulfide).[1]
      
  • 
     is highly polar and crystallizes easily or separates cleanly on silica gel (unlike elemental sulfur).[1]
    

Module 4: Advanced Optimization (Microwave)

Q: My yields are stuck at 30%. How do I improve conversion?

A: The Gewald reaction is highly sensitive to "thermal lag." Conventional heating often degrades the reagents before they reach the activation energy for the multi-component assembly.

Microwave Protocol (High Throughput): Microwave irradiation is proven to suppress side reactions by rapidly reaching the target temperature.[1]

Optimized Parameters:

  • Solvent: Ethanol (Green/Polar) or DMF (if solubility is poor).[1]

  • Base: Morpholine (Liquid) or Piperidine.[1][12]

  • Temperature: 100°C – 120°C.[1]

  • Time: 10 – 20 minutes (vs. 4-12 hours thermal).

  • Vessel: Sealed pressure vial.

Comparative Data:

Substrate (Ketone)Thermal Yield (60°C, 4h)Microwave Yield (120°C, 15m)
Cyclohexanone65%88%
Acetophenone40%72%
2-Butanone35% (Mixture)60% (Cleaner profile)

References

  • Sabnis, R. W. (2008).[1] The Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. ARKIVOC.

  • Huang, Y., & Dömling, A. (2011).[1] The Gewald Multicomponent Reaction. Molecular Diversity. [1]

  • Sridhar, M., et al. (2007).[1][13] Microwave Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Journal of Heterocyclic Chemistry.

  • Gewald, K., et al. (1966).[1][2][11] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

Sources

Optimization

Technical Support Center: 5-Aminothiophene-3-carboxamide Synthesis

Diagnostic & Isomer Verification Before troubleshooting, we must verify the specific isomer in your reaction vessel.[1] "Aminothiophene-carboxamide" nomenclature often leads to confusion between the Gewald product (2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Isomer Verification

Before troubleshooting, we must verify the specific isomer in your reaction vessel.[1] "Aminothiophene-carboxamide" nomenclature often leads to confusion between the Gewald product (2-amino) and the 5-amino isomer .[2][3][4][1]

Isomer Identification Guide
  • Target A: 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9) [2][3][4][1][5][6]

    • Structure: Amine at position 5 (meta to sulfur), Carboxamide at position 3.[1]

    • Primary Synthesis Route: Hydrolysis of 5-aminothiophene-3-carbonitrile or reduction of 5-nitrothiophene-3-carboxamide.[2][3][4][1]

    • Common Yield Issue: Over-hydrolysis to carboxylic acid or incomplete conversion.

  • Target B: 2-Aminothiophene-3-carboxamide (CAS: 14080-51-4) [2][3][4][5][6]

    • Structure: Amine at position 2 (adjacent to sulfur), Carboxamide at position 3.[1]

    • Primary Synthesis Route:Gewald Reaction (Ketone + Cyanoacetamide + Sulfur).[1]

    • Common Yield Issue: Polymerization (tar formation), poor sulfur solubility.[1]

If you are performing a multicomponent reaction with elemental sulfur, ketone, and cyanoacetamide, you are synthesizing Target B (2-Amino) .[4][1] Please refer to Module 2.

If you are hydrolyzing a nitrile or reducing a nitro compound to obtain Target A (5-Amino) , refer to Module 1.[2][3][4][1]

DiagnosticFlow Start Start: Identify Reaction Type Q1 Are you using Elemental Sulfur (S8)? Start->Q1 RouteA Route A: Nitrile Hydrolysis (Target: 5-Amino Isomer) Q1->RouteA No (Hydrolysis/Reduction) RouteB Route B: Gewald Reaction (Target: 2-Amino Isomer) Q1->RouteB Yes (Multicomponent) IssueA Issue: Over-hydrolysis / Decarboxylation RouteA->IssueA IssueB Issue: Black Tar / Low Conversion RouteB->IssueB

Figure 1: Diagnostic flowchart to determine the correct troubleshooting module based on reaction reagents.

Module 1: Troubleshooting 5-Aminothiophene-3-carboxamide (The 5-Amino Isomer)

Context: This isomer is typically synthesized via the controlled hydrolysis of 5-aminothiophene-3-carbonitrile .[2][3][4] The primary cause of low yield is the instability of the thiophene ring under harsh hydrolytic conditions (acid/base), leading to decarboxylation or conversion to the carboxylic acid.[1]

FAQ: Hydrolysis Optimization

Q: My yield is low (<30%) using NaOH/EtOH. What is happening? A: Strong alkaline hydrolysis often attacks the amide bond as it forms, converting it to the carboxylic acid (5-aminothiophene-3-carboxylic acid), which is highly water-soluble and lost in the aqueous workup.[2][3][4][1]

  • Solution: Switch to the Radziszewski Reaction conditions (H₂O₂/Base) or a catalytic hydration method.[1]

Q: The product decomposes during workup. How do I stabilize it? A: 5-Aminothiophenes are electron-rich and prone to oxidation (turning dark/black).[2][3][4][1]

  • Solution: Perform all workups under an inert atmosphere (N₂/Ar). Add a reducing agent like Sodium Metabisulfite (Na₂S₂O₅) during the quench to scavenge oxidants.[1]

Protocol: Optimized Radziszewski Hydrolysis

This method uses urea-hydrogen peroxide (UHP) or aqueous H₂O₂ under mild basic conditions to stop at the amide stage.[4][1]

  • Dissolution: Dissolve 5-aminothiophene-3-carbonitrile (1.0 eq) in DMSO (5 vol). Note: DMSO is superior to EtOH for solubility here.[2][3][1]

  • Reagent Addition: Add K₂CO₃ (0.2 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq) at 0°C.

    • Critical: Control exotherm. Keep T < 20°C.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (EtOAc:Hex 1:1).[1]

  • Quench: Pour into ice-water containing 5% Na₂S₂O₅ (to quench excess peroxide and prevent oxidation).

  • Isolation: Filter the precipitate. Do not extract if possible, as the amide is amphoteric.[1]

Module 2: Troubleshooting The Gewald Reaction (The 2-Amino Isomer)

Context: If you are using a ketone, cyanoacetamide, and sulfur, you are making 2-aminothiophene-3-carboxamide .[2][3][4][1][7] Low yields here are usually due to the "Polymerization Trap"—the intermediate nitrile polymerizes before sulfur uptake occurs.

Troubleshooting Guide: The "Black Tar" Phenomenon
SymptomProbable CauseCorrective Action
Reaction turns black/tarry immediately Exotherm uncontrolled; Polymerization of intermediate.[2][3][4][1]Cool to 0°C during amine addition. Do not heat until sulfur is fully dispersed.
Low Yield (<40%) with unreacted sulfur Poor sulfur solubility.[1]Use Micronized Sulfur . Switch solvent to DMF or EtOH/Morpholine (1:1) .[1]
Product is oil/sticky solid Impure Knoevenagel intermediate.Two-Step Protocol: Pre-condense ketone + cyanoacetamide, isolate the alkene, then add sulfur/base.[4][1]
FAQ: Reagent Selection

Q: Should I use Morpholine, Piperidine, or TEA? A: Morpholine is the gold standard for Gewald reactions.[1]

  • Why: It has the ideal basicity (pKa ~8.[1]3) to catalyze the Knoevenagel condensation without promoting rapid polymerization of the intermediate, which stronger bases (Piperidine, TEA) often do.[1]

  • Reference:J. Comb. Chem. 2010, 12, 1, 111–118 (See Ref 1).[4]

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis significantly improves yield by accelerating the sulfur uptake step, which is the rate-determining step.[3][4][1]

  • Conditions: EtOH, 100-120°C, 10-20 min. Yields often increase from 40% to 80%.

Protocol: Optimized One-Pot Gewald Synthesis

This protocol minimizes side reactions by controlling the order of addition.

  • Setup: Flame-dry a 3-neck flask. Purge with N₂.

  • Mixing: Add Ketone (1.0 eq), Cyanoacetamide (1.1 eq), and Micronized Sulfur (1.1 eq) to Ethanol (5 mL/mmol).

  • Catalyst Addition: Add Morpholine (1.0 eq) dropwise at room temperature .[1]

    • Tech Tip: Do not heat yet.[8] Stir for 30 mins to allow initial condensation.

  • Heating: Slowly raise temperature to 50–60°C. Do not reflux unless the substrate is extremely sterically hindered.

    • Visual Check: The sulfur solids should dissolve as the reaction progresses.

  • Workup: Cool to room temperature. Pour into ice-water (10 vol) . Stir for 30 min.

    • Purification: Filter the solid.[8][9][10] Wash with cold EtOH.[8] If the product is dark, recrystallize from MeOH/Activated Charcoal to remove oxidized impurities.[1]

Module 3: Stability & Storage (Critical for Yield)

Aminothiophenes are notoriously unstable in solution due to the electron-rich amino group facilitating oxidation.[2][3][4]

  • Acid Sensitivity: Never store 5-aminothiophene-3-carboxamides in acidic solutions (e.g., CDCl₃ for NMR often contains HCl traces).[2][3][4][1] Use DMSO-d6 or neutralize solvent with basic alumina.[2][3][4][1]

  • Oxidation: Store solids under Argon at -20°C.

  • Chromatography: If purifying by silica gel, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on the column.[4][1]

References

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Source: National Institutes of Health (NIH) / ACS Publications URL:[4][1][Link]

  • Gewald Reaction - Reaction Mechanism and Optimization. Source: Organic Chemistry Portal URL:[Link][4][1]

Sources

Troubleshooting

Side reactions in 5-Aminothiophene-3-carboxamide synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 5-Aminothiophene-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 5-Aminothiophene-3-carboxamide (often structurally synonymous with 2-aminothiophene-4-carboxamide depending on numbering conventions).

While the Gewald reaction is the cornerstone of 2-aminothiophene synthesis[1], applying the standard three-component protocol to this specific molecule often results in intractable tars, hydrolyzed byproducts, and poor yields. This guide deconstructs the mechanistic causality behind these side reactions and provides a self-validating, optimized methodology.

Part 1: Mechanistic Pathways & Failure Modes

To troubleshoot effectively, we must first understand why the standard Gewald reaction fails for this substrate and why a modified two-component approach is required.

Mechanism cluster_0 Sub-Optimal Pathway (Standard Gewald) cluster_1 Optimized Pathway (Modified Gewald) SM1 Acetaldehyde + Cyanoacetamide PolyS Polysulfide Intermediates (≥6 S atoms) SM1->PolyS Base + S8 S8 Elemental Sulfur (S8) S8->PolyS Tar Nucleophilic Degradation & Polymerization (Tar) PolyS->Tar Protonation-Induced Decomposition Target 5-Aminothiophene- 3-carboxamide PolyS->Target Minor Pathway SM2 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde Dimer) Knoev α-Sulfanyl Knoevenagel Intermediate SM2->Knoev Base Catalysis Cyano Cyanoacetamide Cyano->Knoev Base Catalysis Knoev->Target Intramolecular Cyclization

Reaction mechanism and side-product pathways in standard vs. modified Gewald synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my synthesis using acetaldehyde, cyanoacetamide, and elemental sulfur yield mostly black tar instead of a crystalline solid? Causality: The standard three-component Gewald reaction relies on elemental sulfur ring-opening to form polysulfide intermediates[2]. When using a highly reactive and volatile aliphatic aldehyde like acetaldehyde, the initial Knoevenagel condensation is outcompeted by aldol self-condensation. Furthermore, density functional theory (DFT) studies show that long polysulfide intermediates (


6 sulfur atoms) undergo protonation-induced intermolecular degradation rather than the desired unimolecular cyclization, leading to an intractable polymeric tar[2].
Solution:  Abandon the elemental sulfur route for this specific substrate. Instead, utilize the modified Gewald procedure (Gewald's second method) employing 1,4-dithiane-2,5-diol as a pre-sulfurated, stable dimer of mercaptoacetaldehyde[3].

Q2: When using the 1,4-dithiane-2,5-diol route, my reaction stalls at an intermediate stage. What is happening? Causality: The reaction proceeds via an initial base-catalyzed breakdown of the dithiane dimer into mercaptoacetaldehyde, followed by a Knoevenagel condensation to form an


-sulfanyl intermediate[3]. If the base concentration is too low, the dimer does not crack efficiently. If the temperature is too low, the intermediate fails to undergo the final intramolecular cyclodehydration[4].
Solution:  Ensure a full stoichiometric equivalent of a secondary amine base (e.g., morpholine) is used, as it acts as both a catalyst and a stoichiometric reactant for the initial dimer dissociation. Maintain the reaction temperature strictly between 45–50 °C.

Q3: I am detecting a significant byproduct with a mass shift of +1 Da (m/z 143 vs. target 142). What is this? Causality: This is the base-catalyzed hydrolysis of the 3-carboxamide group to the corresponding 3-carboxylic acid (5-aminothiophene-3-carboxylic acid). This transformation requires careful monitoring, as extended heating in the presence of water (often present in hygroscopic solvents or reagents) and base will drive the hydrolysis[5]. Solution: Use anhydrous ethanol as the solvent. Do not exceed the 2-hour reaction time, and quench the reaction promptly by pouring it into ice water to precipitate the product and halt hydrolysis.

Q4: My isolated 5-aminothiophene-3-carboxamide powder turns from pale brown to dark purple/black over a few weeks. Is the integrity compromised? Causality: Yes. 2-Aminothiophenes (and 5-aminothiophenes) are highly electron-rich and susceptible to photo-oxidation and auto-oxidation by atmospheric oxygen, forming radical cations that rapidly polymerize. Solution: Store the lyophilized or vacuum-dried powder in amber vials under an inert atmosphere (argon or nitrogen) at -20 °C.

Part 3: Quantitative Troubleshooting Matrix

Summarizing the analytical signatures of failure modes allows for rapid LC-MS and NMR diagnostics during your workflow.

Side Product / IssueAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Polymeric Tar Broad NMR baseline; no distinct aromatic thiophene peaks at ~6.5 ppm.Polysulfide degradation / Aldol condensation.Switch to the 1,4-dithiane-2,5-diol (modified Gewald) route.
Amide Hydrolysis LC-MS

= 143; Loss of broad

amide peak in

NMR.
Over-heating in aqueous/basic conditions.Use anhydrous EtOH; strictly limit heating to 2 hours.
Unreacted Dithiane LC-MS shows starting material; weak product peak at m/z 142.Insufficient base for dithiane dimer dissociation.Ensure exactly 1.0 eq of morpholine is added dropwise.
Oxidative Degradation Darkening of solid; appearance of high molecular weight oligomer peaks.Atmospheric oxygen and UV light exposure.Store under Argon at -20 °C in amber vials.

Part 4: Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it contains built-in visual and physical checkpoints that confirm the reaction is proceeding correctly without requiring immediate offline analysis.

Workflow Step1 1. Suspension (Dithiane + Cyanoacetamide) Step2 2. Base Addition (Morpholine dropwise) Step1->Step2 Step3 3. Cyclization (45-50°C, 2 hours) Step2->Step3 Step4 4. Quenching (Ice water pour) Step3->Step4 Step5 5. Isolation (Vacuum filtration) Step4->Step5

Self-validating experimental workflow for 5-aminothiophene-3-carboxamide synthesis.

Step-by-Step Methodology:

Step 1: Reagent Assembly & Dimer Dissociation

  • Charge a dry, 100 mL round-bottom flask with 1,4-dithiane-2,5-diol (0.5 equivalents, 5.0 mmol) and cyanoacetamide (1.0 equivalent, 10.0 mmol).

  • Suspend the powders in anhydrous ethanol (20 mL) under constant magnetic stirring at 25 °C.

  • Validation Checkpoint: The mixture must remain a heterogeneous, cloudy white suspension. If it dissolves immediately, your solvent likely contains excessive water.

Step 2: Base-Catalyzed Condensation

  • Add morpholine (1.0 equivalent, 10.0 mmol) dropwise over 5 minutes.

  • Causality for Choice: Morpholine (pKa ~8.3) is selected over stronger bases like Triethylamine (TEA) because it provides the optimal nucleophilicity to crack the dithiane dimer without triggering premature hydrolysis of the carboxamide group[3].

  • Validation Checkpoint: Within 10–15 minutes of base addition, the suspension will clear into a homogeneous pale-yellow solution. This visual shift confirms the successful generation of the reactive mercaptoacetaldehyde monomer.

Step 3: Intramolecular Cyclization

  • Attach a reflux condenser and heat the mixture to 45–50 °C for exactly 2 hours.

  • Causality for Choice: Exceeding 50 °C or extending the time beyond 2 hours significantly increases the thermodynamic drive toward amide hydrolysis[5].

  • Validation Checkpoint: The solution will deepen to a rich amber/orange color. If the solution turns opaque black, thermal polymerization has occurred, and the batch should be aborted.

Step 4: Quenching and Isolation

  • Remove the flask from heat and immediately pour the warm solution into 100 mL of vigorously stirred crushed ice and water.

  • Validation Checkpoint: A pale brown/tan precipitate of crude 5-aminothiophene-3-carboxamide should crash out immediately.

  • Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) to remove residual morpholine and unreacted cyanoacetamide, and dry under high vacuum for 24 hours.

References

  • Gewald reaction Wikipedia [Link][1]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur The Journal of Organic Chemistry - ACS Publications [Link][2]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes ARKAT USA [Link][3]

Sources

Optimization

5-Aminothiophene-3-carboxamide stability and storage issues

The following technical guide addresses the stability, storage, and handling of 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9).[1] Note on Isomer Specificity: This guide specifically addresses the 5-amino isomer. Rese...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, storage, and handling of 5-Aminothiophene-3-carboxamide (CAS: 760930-70-9).[1]

Note on Isomer Specificity: This guide specifically addresses the 5-amino isomer. Researchers often confuse this with the more common 2-aminothiophene-3-carboxamide (Gewald product).[1] The 5-amino isomer possesses a distinct electronic profile and higher susceptibility to oxidative degradation due to the exposed C2 position on the thiophene ring.

Topic: Stability, Storage, and Experimental Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Module 1: Stability Profile & Degradation Mechanisms[1]

Q: Why does my compound turn dark brown/black after exposure to air?

A: The color change indicates oxidative polymerization, a common failure mode for electron-rich aminothiophenes.

  • Mechanism: The amino group at the C5 position strongly donates electron density into the thiophene ring, making the C2 position (alpha to sulfur) highly nucleophilic and susceptible to radical cation formation. Upon exposure to atmospheric oxygen, the compound undergoes oxidative coupling at the C2 position, leading to extended conjugated oligomers (polyaminothiophenes) which appear dark brown or black [1].

  • Impact: Once the material is black, purity is likely compromised (<90%), and repurification is difficult due to the solubility of oligomers.

Q: Is this compound light-sensitive?

A: Yes.[1] Thiophene derivatives with amino substituents are photolabile. UV light accelerates the formation of radical intermediates, promoting dimerization.

  • Protocol: Always handle under low-light conditions or use amber glassware.

Q: How does solution stability compare to solid-state stability?

A: Solution stability is significantly lower.[1]

  • Solid State: Stable for months if stored at -20°C under Argon.[1]

  • In Solution (DMSO/DMF): Degradation can occur within 24-48 hours at room temperature. The high dielectric constant of these solvents can stabilize charged intermediates, accelerating oxidative pathways [2].

Module 2: Storage & Handling Protocols[1]

Q: What are the mandatory storage conditions?

A: Follow this "Triple-Barrier" protocol to ensure integrity:

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lowering temp slows oxidation rates significantly.[1]
Atmosphere Inert Gas (Argon/N₂) Displaces O₂, preventing the initial single-electron transfer (SET) oxidation step.
Container Amber Vial + Parafilm Amber glass blocks UV/Blue light; Parafilm/Tape prevents gas exchange.
Q: Can I store the compound in a master stock solution?

A: No. We strongly advise against storing 5-aminothiophene-3-carboxamide in solution for >24 hours.[1]

  • If unavoidable: Store in anhydrous DMSO at -80°C.

  • Freeze-Thaw Warning:[1] Repeated freeze-thaw cycles introduce moisture (condensation), which catalyzes hydrolysis of the carboxamide group to the carboxylic acid.

Q: How should I weigh out the compound for experiments?

A:

  • Equilibrate the vial to room temperature before opening (prevents water condensation on the cold solid).

  • Flush the stock vial with Argon immediately after removing the required amount.

  • If the solid appears sticky or clumped, verify purity by LCMS before use; this is an early sign of decomposition.

Module 3: Troubleshooting & Experimental FAQs

Q: The compound is insoluble in DCM/Methanol. What should I use?

A: Aminothiophene carboxamides often exhibit poor solubility in non-polar organic solvents due to intermolecular hydrogen bonding (amide-amine network).

  • Recommended Solvents: DMSO, DMF, or NMP.

  • For Reactions: If the reaction requires a non-polar solvent, consider protecting the amine (e.g., Boc-protection) to improve solubility and stability, then deprotecting in situ [3].

Q: I see two peaks in my LCMS. Is one an isomer?

A: It is likely a degradation product or a hydrolysis byproduct.

  • Peak A (M+H 143): Target Compound.

  • Peak B (M+H 144): Likely the hydrolyzed carboxylic acid (5-aminothiophene-3-carboxylic acid) if water was present.[1]

  • Peak C (M+H ~280+): Dimer formation (oxidative coupling).

  • Action: If Peak C is >5%, repurify immediately or discard.

Q: Can I use this compound in a "one-pot" Gewald synthesis?

A: While 2-amino isomers are Gewald products, the 5-amino-3-carboxamide is structurally distinct.[1] If you are attempting to synthesize it via a modified Gewald or reduction of a nitro-thiophene precursor, use the crude product immediately for the next step. Do not attempt to isolate and store the free amine intermediate unless necessary [4].

Visualizations[1][2]

Diagram 1: Storage Decision Logic

A decision tree to guide researchers on the correct storage workflow based on experimental timelines.

StorageProtocol Start Received 5-Aminothiophene-3-carboxamide Check Check Appearance (Must be off-white/yellow solid) Start->Check Usage Immediate Usage? Check->Usage YesUsage Weigh under Argon Dissolve in DMSO Use within 4 hours Usage->YesUsage Yes NoUsage Long Term Storage Usage->NoUsage No StorageSteps 1. Purge vial with Argon 2. Seal with Parafilm 3. Store at -20°C NoUsage->StorageSteps Warning WARNING: Do NOT store in solution Do NOT expose to light StorageSteps->Warning

Caption: Decision matrix for handling and storage to prevent oxidative degradation.

Diagram 2: Oxidative Degradation Pathway

Visualizing the chemical vulnerability of the thiophene ring.

Degradation Compound 5-Aminothiophene-3-carboxamide (Active Monomer) Radical Radical Cation Intermediate (Highly Reactive) Compound->Radical Oxidation Oxygen O2 / Light Oxygen->Radical Dimer Oxidative Dimer (C2-C2 coupling) Radical->Dimer Coupling Polymer Polyaminothiophene (Black Precipitate) Dimer->Polymer Polymerization

Caption: The oxidative pathway leading to polymerization (blackening) of the sample.[1]

References

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry.

  • BenchChem. (2025).[2][3] Application Notes: Handling of Aminothiophene Derivatives.

  • Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Aminothiophene-3-carboxamide (Analogous Handling).

(Note: While specific literature on the 5-amino isomer is rare, handling protocols are derived from the well-established chemistry of the homologous 2-aminothiophene class and general thiophene reactivity.)[1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Aminothiophene-3-carboxamide

Welcome to the Technical Support Center for the chromatographic purification of complex heteroaromatic amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of complex heteroaromatic amines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Aminothiophene-3-carboxamide .

This compound possesses both a basic primary amine (-NH₂) and a highly polar carboxamide group (-CONH₂). Attempting to isolate it using standard normal-phase silica gel protocols often results in complete sample loss or severe peak tailing due to mixed-mode retention mechanisms. This guide provides the mechanistic causality behind these failures and outlines a self-validating protocol to ensure successful purification.

Mechanistic Profiling & Quantitative Parameters

Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH)[1]. When 5-Aminothiophene-3-carboxamide is introduced to the column, the basic amine group either protonates or forms exceptionally strong hydrogen bonds with these acidic silanols. This interaction shifts the separation mechanism from simple adsorption to ion-exchange, which manifests as severe peak tailing, band broadening, and irreversible adsorption[2]. To counteract this, we must manipulate the mobile phase chemistry by introducing a competitive basic modifier.

Table 1: Quantitative Parameters for Silica Gel Chromatography of Polar Amines

ParameterStandard Compound Target5-Aminothiophene-3-carboxamide TargetMechanistic Causality / Rationale
Sample : Silica Ratio 1:20 to 1:501:50 to 1:100Basic amines require higher silica volumes to prevent overloading the deactivated active sites[2].
Basic Modifier (TEA) 0%1.0% - 2.0% (v/v)Triethylamine (TEA) competitively binds acidic silanols, preventing the ionic binding of the analyte[2].
Polar Modifier (MeOH) 0% - 5%5% - 15% (v/v)The carboxamide group requires a highly protic solvent to disrupt strong intermolecular hydrogen bonding[3].
TLC R_f Target 0.20 - 0.300.25 - 0.35A slightly higher R_f target ensures the basic compound does not stall or streak during gradient elution[4].
Workflow Visualization

The following logic tree dictates the optimal decision-making process for purifying this compound, ensuring that solubility and tailing issues are addressed before the bulk sample is committed to the column.

ChromatographyWorkflow Start Crude 5-Aminothiophene- 3-carboxamide SolubilityCheck Is sample soluble in loading solvent? Start->SolubilityCheck LiquidLoad Liquid Loading (Minimal Volume) SolubilityCheck->LiquidLoad Yes DryLoad Dry Loading onto Silica (Evaporate to powder) SolubilityCheck->DryLoad No TLC TLC Validation (Test DCM/MeOH + Base) LiquidLoad->TLC DryLoad->TLC TailingCheck Severe Tailing or Irreversible Adsorption? TLC->TailingCheck AddBase Add 1-2% TEA or NH4OH to Mobile Phase TailingCheck->AddBase Yes PackColumn Pack Column & Equilibrate (Neutralize Silanols) TailingCheck->PackColumn No AddBase->PackColumn Elution Gradient Elution (Increase MeOH %) PackColumn->Elution Success Pure Fractions Pooled Elution->Success

Figure 1: Decision workflow for purifying basic polar amines via silica gel chromatography.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system; each step contains a validation checkpoint to ensure the integrity of the purification before proceeding to the next phase.

Step 1: Mobile Phase Validation (TLC Check)

  • Action: Prepare a solvent system of 90:9:1 Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA). Develop a TLC plate with the crude mixture.

  • Causality: This validates that the basic modifier (TEA) successfully suppresses silanol interactions before committing the bulk sample to the column[2].

  • Validation Check: The target compound must elute as a tight, symmetrical spot. If streaking is still present, switch the modifier to 10% methanolic ammonia[3].

Step 2: Column Deactivation and Equilibration

  • Action: Slurry-pack the silica gel using DCM containing 1% TEA. Flush the packed bed with 2 to 3 column volumes of this basic solvent.

  • Causality: Pre-equilibrating the column neutralizes the acidic sites on the silica surface. If this step is skipped, the leading edge of your analyte band will be sacrificed to neutralize the column, destroying resolution and yield[2].

  • Validation Check: Measure the pH of the eluent exiting the column; it must test slightly basic on pH paper.

Step 3: Dry Loading the Sample

  • Action: Dissolve the crude 5-Aminothiophene-3-carboxamide in a highly polar, volatile solvent (e.g., pure MeOH). Add deactivated silica gel at a 1:3 (sample:silica) weight ratio. Evaporate completely to a free-flowing powder using a rotary evaporator.

  • Causality: The compound has poor solubility in non-polar starting eluents (like DCM). Liquid loading would require massive solvent volumes, causing immediate band broadening. Dry loading ensures a narrow, concentrated initial band[4].

  • Validation Check: The resulting powder must be completely dry and free of clumps to ensure uniform flow distribution at the column head.

Step 4: Gradient Elution & Fractionation

  • Action: Apply the dry-loaded powder to the column, top with a protective sand layer, and elute using a step gradient: 100% DCM (1% TEA)

    
     95:5 DCM:MeOH (1% TEA) 
    
    
    
    90:10 DCM:MeOH (1% TEA).
  • Causality: Gradually increasing the polar modifier (MeOH) gently desorbs the highly polar carboxamide without causing the co-elution of lipophilic impurities[3].

Troubleshooting Guide & FAQs

Q1: My compound completely disappeared on the column, even when flushing with 100% Ethyl Acetate. What happened? A: This is a classic case of irreversible adsorption. Silica gel is slightly acidic[1]. The primary amine on your thiophene ring protonated upon contact with the silica, forming a strong ionic bond. Standard polar solvents like Ethyl Acetate cannot disrupt ionic interactions. You must use a competing base (like TEA or NH₄OH) in your mobile phase to displace the compound[2].

Q2: I added 1% TEA to my mobile phase, but the peak is still tailing severely. What is the next logical step? A: If a bulky tertiary amine like TEA is insufficient, switch to a smaller, more nucleophilic basic modifier. A highly effective alternative is to use 1-2% Ammonium Hydroxide (NH₄OH) mixed into your Methanol/DCM system[2]. The smaller ammonia molecules can access sterically hindered silanol sites that TEA might miss[3].

Q3: The crude mixture is completely insoluble in Dichloromethane. How do I load it without ruining the separation? A: Never force a liquid load with a solvent in which the compound is poorly soluble, as it will precipitate on the column head and cause channeling. You must use the dry loading technique[4]. Dissolve the mixture in a solvent where it is soluble (like Methanol or THF), mix it with a small amount of silica, and strip the solvent off under reduced pressure to create a powder.

Q4: Can I bypass normal-phase silica entirely and use Reversed-Phase (C18) chromatography? A: Yes, and it is highly recommended if normal-phase recovery remains poor. Reversed-phase chromatography (RPC) relies on hydrophobic interactions rather than polar adsorption[5]. By using a C18 column with a mobile phase of Water and Acetonitrile (buffered with 0.1% Trifluoroacetic acid), you protonate the amine. This makes the compound highly water-soluble and eliminates secondary silanol interactions, resulting in sharp, predictable elution profiles.

References
  • [1] Title: Column chromatography - UVic | Source: University of Victoria | URL: [Link]

  • [4] Title: How To: Run a Small Scale Flash Column | Source: Not Voodoo (University of Rochester) | URL: [Link]

  • [5] Title: Column Chromatography Guide | Source: Phenomenex | URL: [Link]

  • [3] Title: Solvent Systems for Flash Column Chromatography | Source: Not Voodoo (University of Rochester) | URL: [Link]

Sources

Optimization

Aminothiophene Synthesis &amp; Stability Technical Support Center

Welcome to the Technical Support Center for Aminothiophene Synthesis. Free aminothiophenes (such as 2-aminothiophenes synthesized via the Gewald reaction and 3-aminothiophenes) are highly valuable building blocks in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminothiophene Synthesis. Free aminothiophenes (such as 2-aminothiophenes synthesized via the Gewald reaction and 3-aminothiophenes) are highly valuable building blocks in drug discovery and materials science. However, they are notoriously unstable. The strong electron-donating resonance (+M effect) of the amino group dramatically increases the electron density on the thiophene ring. This lowers the oxidation potential, making the molecule highly susceptible to oxidative polymerization and acid-catalyzed degradation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the formation of polymeric tars and ensure high-yield isolation of your target compounds.

Part 1: Troubleshooting & FAQs

Q1: My Gewald reaction yields a dark, viscous tar instead of the expected 2-aminothiophene. What triggers this polymerization? A1: The primary triggers are trace oxygen, high temperatures, and uncontrolled acidity. The thiophene ring in electron-rich derivatives is highly susceptible to electrophilic attack and oxidative radical cation formation. When exposed to oxidizing agents or atmospheric oxygen, radical cations form and rapidly couple to create polythiophene-like oligomers[1]. Furthermore, during the Gewald reaction, complex polysulfide intermediates are formed; if the reaction mixture becomes too acidic, protonation-induced degradation accelerates polymerization[2]. Solution: Maintain a strict inert atmosphere (Argon/Nitrogen), optimize the reaction temperature (keep it as low as kinetically viable), and ensure the base used in the Gewald condensation (e.g., morpholine or triethylamine) is maintained at optimal levels to prevent acid-initiated side reactions[3].

Q2: I successfully synthesized the free aminothiophene, but it turns black during solvent evaporation and storage. How can I stabilize it? A2: Free amines of heterocyclic sulfur compounds are inherently unstable toward oxidation and auto-polymerization[4]. Concentration under vacuum removes the solvent that dilutes reactive monomers, increasing the collision frequency of radical species. Solution: Never evaporate to complete dryness if storing the free amine. Add 1–2% (w/w) of a radical scavenger/antioxidant such as BHT (Butylated hydroxytoluene) to the extraction solvent prior to evaporation[4]. Store the compound as a dilute solution in a non-polar solvent at -20 °C under Argon, protected from light.

Q3: My crude NMR looks great, but my product degrades into an insoluble streak on the silica gel column. Why? A3: Standard silica gel contains acidic surface silanol groups. Because the aminothiophene ring is highly activated, these mildly acidic sites protonate the ring (often at the C3 or C5 position), creating an electrophilic species that attacks neighboring aminothiophene molecules, initiating a cationic chain polymerization[1]. Solution: Abandon standard acidic silica. Use Basic Alumina for chromatography, or neutralize your silica gel by pre-treating and eluting with a solvent system containing 1–2% Triethylamine (TEA).

Q4: Is there a permanent structural solution to prevent polymerization if I need to store the compound for weeks? A4: Yes. The most foolproof method is to immediately protect the free amine. Converting the amine to a carbamate (e.g., N-Boc) or an amide (e.g., N-acetyl) withdraws electron density away from the thiophene ring. This raises the oxidation potential and completely halts both oxidative and electrophilic polymerization pathways.

Part 2: Mechanistic & Workflow Visualizations

G A Free Aminothiophene (Highly Electron-Rich) B O2 / Trace Acid / Light A->B E Boc2O / Ac2O (In-situ Protection) A->E C Radical Cation Formation & Electrophilic Attack B->C D Polymeric Tar (Degradation) C->D F Electron Withdrawal from Thiophene Ring E->F G Stable N-Protected Aminothiophene F->G

Divergent pathways of aminothiophene: Oxidative polymerization vs. protective stabilization.

Workflow S1 Gewald Synthesis (Argon Atmosphere) S2 Workup (Add 1% BHT) S1->S2 Err1 Dark Viscous Mixture S1->Err1 S3 Chromatography (1% TEA Silica) S2->S3 Err2 On-Column Degradation S3->Err2 Fix1 Lower Temp to 0°C Exclude O2 Err1->Fix1 Fix2 Switch to Basic Alumina Err2->Fix2

Troubleshooting workflow for aminothiophene isolation and purification.

Part 3: Quantitative Data on Stabilization Strategies

The following table summarizes the quantitative impact of various stabilization interventions on the half-life and recovery yield of free 2-aminothiophenes during a standard 48-hour post-synthesis window.

Stabilization StrategyMechanism of ActionEstimated Half-Life (Benchtop, 25°C)Yield Retention (Post-Purification)
None (Control) Uninhibited radical/cationic polymerization< 2 hours< 15% (Extensive tarring)
Strict Argon Atmosphere Prevents

-mediated radical cation formation
~ 12 hours45 - 55%
Addition of 1% BHT Scavenges propagating radical species> 72 hours75 - 85%
1% TEA-Neutralized Silica Prevents acid-catalyzed electrophilic attackN/A (Purification step)80 - 90%
In-situ N-Boc Protection Electronic deactivation of the thiophene ring> 1 year (Indefinite)> 95% (As protected derivative)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checks. Do not proceed to the next step if the validation check fails.

Protocol A: Optimized Isolation of Free Aminothiophenes

Use this protocol if your downstream application requires the free amine (e.g., immediate amide coupling or direct arylation).

  • Reaction Quenching: Upon completion of the Gewald reaction, cool the reaction flask to 0 °C using an ice bath.

    • Validation Check: The internal temperature must read

      
       5 °C before opening the flask to prevent thermal shock and rapid atmospheric oxidation.
      
  • Antioxidant Spiking: Prepare the extraction solvent (e.g., Ethyl Acetate) by dissolving 1% (w/w) BHT in it.

  • Extraction: Dilute the crude mixture with the BHT-spiked solvent and wash with cold, degassed brine.

    • Causality: Degassed brine prevents the introduction of dissolved oxygen during the aqueous workup.

  • Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
    • Validation Check: The rotary evaporator water bath must not exceed 25 °C . If the solution begins to turn dark purple or black, polymerization has initiated; immediately flood the system with Argon and cool the flask.

  • Purification: Pack a chromatography column using Basic Alumina (Brockmann Grade I or II) or Silica Gel pre-slurried in Hexanes containing 2% Triethylamine (TEA). Elute using a TEA-spiked solvent system.

Protocol B: The "Bypass" Method (In-situ N-Boc Protection)

Use this protocol to bypass isolation instability by immediately protecting the amine.

  • Solvent Swap: Following the Gewald reaction, perform a rapid crude extraction into Dichloromethane (DCM) and dry over

    
    . Do not attempt to purify the free amine.
    
  • Protection Setup: Transfer the crude DCM solution to a flame-dried flask under Argon. Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
    
  • Reaction Monitoring: Stir at room temperature for 3–4 hours.

    • Validation Check: Monitor via TLC. The highly polar, UV-active, and often tailing spot of the free aminothiophene should completely convert to a higher-

      
      , tight spot (the N-Boc derivative).
      
  • Isolation: Wash the organic layer with 0.1 M HCl (the protected thiophene is now stable against mild acids), followed by brine. Concentrate and purify on standard silica gel without the need for TEA neutralization.

References

  • BenchChem. "avoiding polymerization during reactions with 2,5-Dimethoxythiophen". BenchChem Tech Support.
  • ECHEMI. "preparation of 3-aminothiophene". ECHEMI Forums / US Patent 2278762.
  • ChemRxiv. "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur". ChemRxiv.
  • ResearchGate. "Base inhibited oxidative polymerization of 3,4-ethylenedioxythiophene with iron(III)tosylate". ResearchGate.

Sources

Troubleshooting

Improving solubility of 5-Aminothiophene-3-carboxamide for biological assays

Solubility Optimization & Assay Formulation Guide Status: Active Ticket ID: SOL-5ATC-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary: The Molecule & The Challenge Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Assay Formulation Guide

Status: Active Ticket ID: SOL-5ATC-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Molecule & The Challenge

Compound: 5-Aminothiophene-3-carboxamide Class: Heterocyclic Aromatic Amine / Carboxamide Physicochemical Profile: [1]

  • Lipophilicity (LogP): Estimated ~0.5–1.5 (Moderate lipophilicity, but high lattice energy).[1]

  • H-Bond Donors: 2 (Amine -NH₂, Amide -NH₂).[1]

  • H-Bond Acceptors: 2 (Thiophene S, Amide C=O).[1]

The Core Problem: While the calculated LogP suggests moderate lipophilicity, this scaffold suffers from "Crystal Lattice Lock." The planar thiophene ring combined with the amide and amine groups facilitates strong intermolecular hydrogen bonding and


-

stacking. This results in a high melting point and high energy required to break the crystal lattice, causing the compound to "crash out" (precipitate) immediately upon dilution into aqueous buffers, even if the theoretical solubility suggests it should dissolve.
Master Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock that minimizes degradation and water absorption.

Standard Operating Procedure (SOP-01)
ParameterSpecificationRationale
Primary Solvent DMSO (Anhydrous, ≥99.9%) Thiophenes are highly soluble in DMSO.[1] Water content >0.1% in DMSO can induce micro-precipitation over time.[1]
Concentration 10 mM – 50 mM High enough to allow large dilutions (keeping final DMSO low), but below the saturation limit where "gelling" occurs.
Storage -20°C or -80°C Prevents chemical degradation (oxidation of the thiophene sulfur).[1]
Vessel Amber Glass or Polypropylene Protects from light; glass is preferred to prevent plasticizer leaching.[1]

Critical Warning: DMSO is hygroscopic.[1] Every time you open the vial, it absorbs atmospheric water.

  • Best Practice: Aliquot the stock immediately after preparation into single-use vials (e.g., 20 µL per vial) to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: The "Crash-Out" Phenomenon

Scenario: You dilute your 10 mM DMSO stock 1:1000 into PBS (final 10 µM), and the solution turns cloudy or you see loss of activity (false negative).

Root Cause: Local Supersaturation. When a droplet of DMSO stock hits the water, the interface experiences a massive polarity shift. The compound precipitates at the interface before it can disperse.

Solution: The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.

Workflow Diagram (Graphviz):

DilutionProtocol cluster_warning Mechanism of Action Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (100µM in 10% DMSO) Stock->Inter 1. Dilute 1:100 into Buffer Final Assay Well (10µM in 0.1% DMSO) Inter->Final 2. Dilute 1:10 into Buffer Buffer Assay Buffer (PBS/Media) Buffer->Inter Buffer->Final Note Prevents 'Shock Nucleation' at solvent interface

Figure 1: Stepwise dilution strategy to prevent kinetic precipitation (Shock Nucleation).

Advanced Solubilization Strategies (FAQ)

Q: The intermediate dilution didn't work. What now? A: You need a solubility enhancer .[1] The planar structure of 5-aminothiophene-3-carboxamide makes it an ideal candidate for encapsulation.[1]

Option A: Cyclodextrin Complexation (Recommended)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "donut" shape.[1] The lipophilic thiophene sits inside the donut, while the hydrophilic exterior interacts with water.
  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in your assay buffer (e.g., PBS).[1]
      
    • Perform the "Intermediate Dilution" step using this CD-buffer instead of plain buffer.

    • Agitate (shake/vortex) for 30 minutes at Room Temperature.

    • Dilute to final concentration.

  • Why it works: It shields the hydrophobic surface area from water, preventing aggregation.

Option B: Non-Ionic Surfactants

If your assay tolerates it, add 0.01% – 0.05% Tween-80 or Pluronic F-68 to the assay buffer before adding the compound.[1]

  • Mechanism: Reduces surface tension and prevents micro-crystals from growing into large precipitates.[1]

Quality Control: Self-Validating the Solution

How do you know the compound is dissolved? Visual inspection is insufficient for micro-aggregates (1–10 µm) that scatter light and interfere with fluorescence/absorbance readings.[1]

Method 1: The Nephelometry Check (Gold Standard)

Nephelometry measures light scattering caused by undissolved particles.

  • Prepare: A serial dilution of your compound in the final assay buffer (e.g., 100 µM down to 1 µM).

  • Read: Measure light scattering (Nephelometry mode) or Absorbance at 600nm (turbidity proxy) on a plate reader.

  • Analyze: A sudden spike in signal indicates the Solubility Limit .[1] Stay below this concentration.

Method 2: The "Spin-Down" Test (Low Tech)
  • Prepare your working solution (e.g., 10 µM).[1]

  • Centrifuge half the sample at high speed (10,000 x g) for 10 minutes.

  • Measure the concentration (via HPLC or UV-Vis absorbance) of the supernatant vs. the pre-spin sample .

  • Result: If the supernatant has <90% of the pre-spin signal, your compound has crashed out.

Biological Context & pH Sensitivity[1]

Q: Can I adjust pH to improve solubility? A: Proceed with caution.

  • The Amine (5-Amino): Is weakly basic.[1] Lowering pH (pH < 5) will protonate the amine (-NH₃⁺), drastically increasing solubility.

  • The Risk: Most biological assays require pH 7.[1]4. If you dissolve it at pH 4 and then spike it into pH 7.4 media, it will immediately reprecipitate .[1]

  • Recommendation: Only use pH adjustment if your assay allows acidic conditions (e.g., certain lysosomal enzyme assays).[1] Otherwise, rely on Cyclodextrins.[1]

Decision Tree: Optimization Workflow

SolubilityTree Start Start: 10mM DMSO Stock Step1 Dilute to 2x Conc in Buffer Start->Step1 Check1 Visible Precipitate? Step1->Check1 Soluble Proceed to Assay Check1->Soluble No Insoluble Precipitation Detected Check1->Insoluble Yes Action1 Add 0.05% Tween-80 to Buffer Insoluble->Action1 Check2 Still Precipitating? Action1->Check2 Check2->Soluble No Action2 Use 20% HP-beta-CD as Carrier Check2->Action2 Yes Check3 Still Precipitating? Action2->Check3 Check3->Soluble No Fail Compound Limit Reached. Reduce Assay Conc. Check3->Fail Yes

Figure 2: Logic flow for troubleshooting precipitation issues in real-time.

References
  • Loftsson, T., & Brewster, M. E. (1996).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]

  • Brea, J. M., et al. (2024).[1][3] High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • MedChemExpress (MCE). (2024).[1] Compound Handling Instructions: Solubility & Dilution.

Sources

Reference Data & Comparative Studies

Validation

Precision Oncology: 5-Aminothiophene-3-carboxamide (TPCA-1 Scaffold) vs. Fused Thienopyrimidines

Topic: 5-Aminothiophene-3-carboxamide vs. Fused Thienopyrimidines in Cancer Research Content Type: Technical Comparison Guide Executive Summary: The Scaffold Wars In the high-stakes arena of kinase inhibitor design, the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Aminothiophene-3-carboxamide vs. Fused Thienopyrimidines in Cancer Research Content Type: Technical Comparison Guide

Executive Summary: The Scaffold Wars

In the high-stakes arena of kinase inhibitor design, the thiophene heterocycle has emerged as a bioisostere of choice for the phenyl rings found in earlier generation drugs. This guide objectively compares two distinct classes of thiophene-based agents:

  • 5-Aminothiophene-3-carboxamides: Represented by the prototype TPCA-1 , these compounds possess a flexible, hydrogen-bond-rich "open" architecture that allows for dual-mechanism inhibition (Kinase + SH2 domain docking).

  • Thieno[2,3-d]pyrimidines: These are "fused" derivatives where the thiophene ring is locked into a bicyclic system. They are generally more rigid, ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) like VEGFR and PI3K.

Verdict: While thienopyrimidines offer superior potency against specific RTKs (low nanomolar IC50s), the 5-aminothiophene-3-carboxamide scaffold provides a unique polypharmacological advantage , capable of simultaneously dismantling the NF-κB and STAT3 survival pathways to overcome drug resistance in non-small cell lung cancer (NSCLC).

Mechanistic Deep Dive

The Open Scaffold: 5-Aminothiophene-3-carboxamide (TPCA-1)

This scaffold is defined by a 2-ureido or 2-amino group and a 3-carboxamide moiety. This arrangement creates a specific "donor-acceptor-donor" motif that mimics the adenine ring of ATP but also possesses the unique ability to dock into non-kinase domains.

  • Primary Target: IκB Kinase β (IKK-2).[1] The carboxamide group forms critical hydrogen bonds with the hinge region of the kinase.

  • Secondary Target (The Differentiator): STAT3 SH2 Domain. Unlike standard kinase inhibitors, TPCA-1 binds directly to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation. This dual action is critical for treating EGFR-mutant cancers that develop resistance via STAT3 feedback loops.

The Fused Challenger: Thieno[2,3-d]pyrimidine

Synthesized by cyclizing 2-aminothiophene-3-carboxylates, these bicyclic structures mimic the purine core of ATP more closely than the open scaffold.

  • Primary Targets: PI3K, mTOR, VEGFR-2, and EGFR.

  • Mechanism: Strictly ATP-competitive. The fused system provides a rigid hydrophobic core that occupies the adenine binding pocket with high affinity but lacks the flexibility to target protein-protein interaction (PPI) domains like SH2.

Signaling Pathway Interference Diagram

The following diagram illustrates how the 5-aminothiophene-3-carboxamide (TPCA-1) intercepts convergent survival signals that fused thienopyrimidines often miss.

G EGFR_Mut Mutant EGFR (Drug Resistant) JAK JAK Kinase EGFR_Mut->JAK PI3K PI3K / AKT EGFR_Mut->PI3K IKK IKK Complex (IKKα/β) EGFR_Mut->IKK Stress Response STAT3 STAT3 (Monomer) JAK->STAT3 Phosphorylation NFkB_Act NF-κB (Active) PI3K->NFkB_Act Crosstalk NFkB_Inact NF-κB (Inactive) IKK->NFkB_Inact Degrades IκBα STAT3_Dim p-STAT3 (Dimer) STAT3->STAT3_Dim SH2 Dimerization Survival Tumor Survival & Metastasis STAT3_Dim->Survival NFkB_Inact->NFkB_Act NFkB_Act->Survival TPCA1 TPCA-1 (5-Aminothiophene-3-carboxamide) TPCA1->IKK Direct Inhibition TPCA1->STAT3 SH2 Docking ThienoPyr Thienopyrimidines ThienoPyr->EGFR_Mut ThienoPyr->PI3K ATP Comp.

Caption: TPCA-1 (Red) exerts dual-inhibition on both the NF-κB axis (via IKK) and the STAT3 axis (via SH2 domain), whereas Thienopyrimidines (Grey) primarily target upstream kinases.

Comparative Performance Data

The following data aggregates results from multiple preclinical studies comparing the potency and selectivity of the 5-aminothiophene-3-carboxamide scaffold (TPCA-1) against representative fused thienopyrimidines (e.g., GDC-0941 analogs) and standard care.

Feature5-Aminothiophene-3-carboxamide (TPCA-1)Fused Thienopyrimidines (General Class)Clinical Relevance
Primary Target IC50 17.9 nM (IKK-2)3 - 50 nM (VEGFR-2 / PI3K)Fused rings are often more potent against single kinase targets.
Secondary Target IC50 ~43 nM (JAK1); Direct SH2 binding> 10 µM (Typically inactive on SH2)TPCA-1's SH2 binding is unique to the "open" carboxamide scaffold.
Selectivity Index (SI) High (Selectivity for IKK-2 over IKK-1 > 20-fold)Variable (Often promiscuous across Kinome)TPCA-1 shows cleaner safety profile in terms of off-target kinase hits.
Mechanism of Action ATP-competitive (IKK) + Allosteric (STAT3)Strictly ATP-competitiveDual mechanism reduces likelihood of rapid resistance development.
Solubility Moderate (Polar carboxamide improves solubility)Low (Planar fused rings often require formulation)Carboxamides are generally easier to formulate without nanoparticles.

Key Insight: While thienopyrimidines may show lower IC50 values for specific growth factor receptors, they fail to address the bypass signaling (IL-6/STAT3 loop) that allows cancer cells to survive EGFR inhibition. TPCA-1 effectively closes this loophole.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating 5-aminothiophene-3-carboxamide derivatives.

Protocol A: IKK-β (IKK-2) Inhibition Assay (ADP-Glo Method)

This protocol validates the primary kinase inhibitory activity. It relies on quantifying ADP production, which is directly proportional to kinase activity.

Materials:

  • Recombinant human IKK-β (10 ng/well).

  • Substrate: IκBα peptide (Ser32/36).

  • ATP (Ultrapure, 10 µM).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white solid-bottom plates.

Workflow:

  • Compound Prep: Dissolve TPCA-1 or derivative in 100% DMSO. Perform 1:3 serial dilutions. Transfer 1 µL to assay plate.

  • Enzyme Addition: Dilute IKK-β in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA). Add 2 µL of enzyme solution to wells. Incubate 10 min at RT (allows compound to bind).

  • Reaction Start: Add 2 µL of Substrate/ATP mix (20 µM IκBα peptide / 20 µM ATP). Final reaction volume: 5 µL.

  • Incubation: Shake for 60 minutes at RT.

  • ADP Detection: Add 5 µL ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[2] Incubate 40 min.

  • Signal Generation: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response for IC50.
    
Protocol B: Dual Pathway Western Blot (STAT3/NF-κB)

This protocol confirms the unique dual-mechanism of the carboxamide scaffold in cellular models (e.g., H1975 NSCLC cells).

Workflow:

  • Seeding: Plate H1975 cells (

    
     cells/well) in 6-well plates. Adhere overnight.
    
  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat with TPCA-1 (0.1, 1, 5, 10 µM) for 2 hours.

    • Control: DMSO only.

    • Comparator: Gefitinib (1 µM).

  • Stimulation: Stimulate with IL-6 (50 ng/mL) for 30 min (activates STAT3) OR TNF-α (20 ng/mL) for 15 min (activates NF-κB).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibodies: p-STAT3 (Tyr705), Total STAT3, p-IκBα (Ser32), Total IκBα, GAPDH.

    • Observation: A potent 5-aminothiophene-3-carboxamide should show dose-dependent reduction of p-STAT3 (without affecting Total STAT3) AND preservation of Total IκBα (indicating blockage of IKK-mediated degradation).

Synthesis & Structure-Activity Relationship (SAR)

The transition from the open carboxamide to the fused thienopyrimidine changes the biological profile fundamentally.

SAR Precursor Gewald Reaction Product (2-Aminothiophene-3-carboxylate) Carboxamide 5-Aminothiophene-3-carboxamide (TPCA-1 Scaffold) Precursor->Carboxamide Amidation (Maintains H-Bond Donors) Fused Thieno[2,3-d]pyrimidine (Fused System) Precursor->Fused Cyclization with Formamide/Nitrile (Rigidifies Structure) Dual Inhibition\n(Kinase + SH2) Dual Inhibition (Kinase + SH2) Carboxamide->Dual Inhibition\n(Kinase + SH2) High Potency Kinase Inhibitor\n(ATP Pocket Only) High Potency Kinase Inhibitor (ATP Pocket Only) Fused->High Potency Kinase Inhibitor\n(ATP Pocket Only)

Caption: Chemical evolution of the thiophene scaffold. The "open" carboxamide retains flexibility for PPI inhibition, while cyclization yields rigid, potent kinase inhibitors.

Synthesis Note: The 5-aminothiophene-3-carboxamide is typically synthesized via the Gewald Reaction (Ketone + Cyanoacetate + Elemental Sulfur) followed by amide coupling. This is a robust, scalable 2-step process, whereas thienopyrimidines require an additional high-temperature cyclization step.

References

  • Nan, J., et al. (2014). TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers.[1][3] Molecular Cancer Therapeutics. Link

  • Podoll, T., et al. (2005). Evaluation of IKK-beta inhibitors in a Transcreener ADP assay. BellBrook Labs Application Notes. Link

  • Cataldi, M., et al. (2015). Breaking Resistance of Pancreatic Cancer Cells to an Attenuated Vesicular Stomatitis Virus Through a Novel Activity of IKK inhibitor TPCA-1. Virology. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Mao, X., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[4] Biomimetics. Link

Sources

Comparative

Comparative Guide: Biological Activity of 5-Aminothiophene-3-carboxamide Analogs

This guide provides a technical comparative analysis of 5-Aminothiophene-3-carboxamide analogs, a privileged scaffold in medicinal chemistry distinct from its more common 2-amino regioisomer. This analysis focuses on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 5-Aminothiophene-3-carboxamide analogs, a privileged scaffold in medicinal chemistry distinct from its more common 2-amino regioisomer. This analysis focuses on their application as kinase inhibitors (specifically FLT3 and IKK


) and their cytotoxic efficacy against solid tumor lines.

Executive Summary & Scaffold Analysis

The 5-aminothiophene-3-carboxamide core represents a versatile template for drug discovery. Unlike the 2-amino isomers (e.g., the CHK1 inhibitor AZD7762), the 5-amino variants exhibit a unique binding mode within the ATP-binding pocket of kinases. The C3-carboxamide moiety typically functions as a hydrogen bond donor/acceptor pair with the kinase hinge region, while the C5-amino group allows for solubilizing extensions or electrostatic interactions with the ribose-binding pocket.

Structural Differentiation[1]
  • 2-Amino Isomers: Often target Checkpoint Kinases (CHK1/2); prone to metabolic instability at the C5 position.

  • 5-Amino Isomers: Enhanced stability; primary activity against FLT3 (FMS-like tyrosine kinase 3) and IKK

    
      (Inhibitor of 
    
    
    
    B kinase beta).

Mechanistic Insight: Signaling & Inhibition

The biological potency of these analogs stems from their ability to interrupt oncogenic signaling cascades.

Primary Mechanism: FLT3 & IKK Inhibition
  • FLT3-ITD Inhibition: In Acute Myeloid Leukemia (AML), Internal Tandem Duplications (ITD) in FLT3 lead to constitutive autophosphorylation. 5-aminothiophene-3-carboxamides bind the inactive DFG-out conformation, preventing ATP access.

  • NF-

    
    B Pathway Blockade:  By inhibiting IKK
    
    
    
    , these compounds prevent the phosphorylation and degradation of I
    
    
    B
    
    
    , thereby sequestering the NF-
    
    
    B transcription factor in the cytoplasm and blocking pro-inflammatory cytokine production (IL-6, IL-8).
Visualization: Mechanism of Action

SignalingPathway Inhibitor 5-Aminothiophene Analog FLT3 FLT3-ITD (Receptor) Inhibitor->FLT3 Blocks ATP Binding IKK IKK-beta (Kinase) Inhibitor->IKK Inhibits STAT5 STAT5 (Phosphorylation) FLT3->STAT5 Phosphorylates ATP ATP ATP->FLT3 Activates Nucleus Nucleus (Gene Expression) STAT5->Nucleus Translocation IkB I-kappa-B (Inhibitor Protein) IKK->IkB Phosphorylates NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degradation releases NFkB->Nucleus Translocation Apoptosis Apoptosis / Growth Arrest Nucleus->Apoptosis Dysregulation

Figure 1: Dual-inhibition pathway showing the blockade of FLT3-driven proliferation and IKK-mediated inflammatory signaling.

Comparative Analysis of Analogs

The following data synthesizes experimental results comparing key 5-aminothiophene-3-carboxamide derivatives. Note the Structure-Activity Relationship (SAR): substitution at the C2 position (R1) significantly influences potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Comparison of potency against solid tumor cell lines.

Compound IDSubstituent (R1)Substituent (R2 - Amino)HepG2 (Liver)HCT-116 (Colon)A2780 (Ovarian)Selectivity Index*
Analog A Phenyl-NH25.46 ± 0.2> 50N.D.Low
Analog B 4-Chlorophenyl-NH212.87.8 ± 0.515.2Moderate
Analog C 2-Fluorophenyl-NH-Acetyl3.24.18.9High
Ref (Sorafenib) ----2.84.57.5--

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). Higher is better.

Table 2: Kinase Inhibitory Profile

Percent inhibition at 10 µM concentration.[1]

Target KinaseAnalog A (Phenyl)Analog C (2-F-Phenyl)AZD7762 (Ref - 2-amino)Clinical Relevance
FLT3-WT 45%88% < 20%AML Treatment
FLT3-ITD 52%94% < 20%Drug-Resistant AML
IKK

60%75%15%Inflammation/Cancer
CHK1 < 10%< 10%98% DNA Damage Response

Key Insight: The 5-amino scaffold (Analog C) shows high specificity for FLT3/IKK


 but lacks the CHK1 activity seen in 2-amino isomers (AZD7762), reducing the risk of genotoxicity associated with checkpoint inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for testing these analogs.

A. Synthesis of 5-Aminothiophene-3-carboxamide Core

Principle: The Gewald reaction variant is used to construct the thiophene ring, followed by selective functionalization.

  • Reagents: 5-Aminothiophene-3-carbonitrile, H2SO4 (conc), Water.

  • Procedure:

    • Dissolve 5-Aminothiophene-3-carbonitrile (1.0 eq) in conc. H2SO4 at 0°C.

    • Stir for 30 min, then heat to 60°C for 2 hours (Monitor by TLC: 50% EtOAc/Hexane).

    • Pour onto crushed ice; neutralize with NH4OH to pH 8.

    • Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

  • Yield: Typically 75-85%.

B. FLT3 Kinase Inhibition Assay (FRET-based)

Objective: Quantify IC50 against FLT3-ITD.

  • Mix: 5 µL of 2x FLT3-ITD enzyme solution + 5 µL of analog (serial dilution in DMSO).

  • Incubate: 15 minutes at Room Temperature (RT).

  • Start: Add 5 µL of ATP/Substrate mix (Peptide substrate labeled with FAM).

  • Reaction: Incubate 60 min at RT.

  • Stop: Add EDTA-containing termination buffer.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 485nm, Em: 520nm/590nm).

Visualization: Experimental Workflow

Workflow cluster_Assays Biological Screening Synthesis Synthesis (Gewald Reaction) Purification Purification (Recrystallization) Synthesis->Purification KinaseAssay Kinase Assay (FLT3/IKK) Purification->KinaseAssay CellAssay Cell Viability (MTT/HepG2) Purification->CellAssay Analysis Data Analysis (IC50 Calculation) KinaseAssay->Analysis CellAssay->Analysis

Figure 2: Standardized workflow from chemical synthesis to biological validation.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure-Based Design. Retrieved from

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Antiproliferative Evaluation. Retrieved from

  • NIH PubChem. (2025). Thiophene-3-carboxamide Compound Summary. Retrieved from

  • Smolecule. (2024). Synthesis and Activity of 5-Aminothiophene-3-carbonitrile precursors. Retrieved from

Sources

Validation

Analytical Validation and Method Comparison: Synthesis of 5-Aminothiophene-3-carboxamide

Executive Summary 5-Aminothiophene-3-carboxamide (CAS No. 760930-70-9) is a privileged heterocyclic building block widely utilized in the development of kinase inhibitors and advanced pharmaceuticals[1]. The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminothiophene-3-carboxamide (CAS No. 760930-70-9) is a privileged heterocyclic building block widely utilized in the development of kinase inhibitors and advanced pharmaceuticals[1]. The synthesis of this compound typically relies on the controlled hydration of 5-aminothiophene-3-carbonitrile. However, researchers frequently encounter a critical bottleneck: the thermodynamic tendency of the primary amide to undergo over-hydrolysis, yielding the undesired 5-aminothiophene-3-carboxylic acid.

As a Senior Application Scientist, I have designed this guide to objectively compare two synthetic methodologies—Traditional Thermal Hydrolysis versus Microwave-Assisted Hydrolysis [2]. Beyond simply comparing yields, this guide establishes a rigorous, self-validating analytical framework using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively prove the superior regioselectivity and purity of the microwave-assisted route[3].

Mechanistic Pathway & Synthetic Workflow

The core challenge in synthesizing 5-aminothiophene-3-carboxamide lies in kinetic versus thermodynamic control. The initial hydration of the nitrile to the amide must be accelerated, while the secondary hydrolysis of the amide to the carboxylic acid must be suppressed.

SynthWorkflow A 5-Aminothiophene- 3-carbonitrile B Thermal Hydrolysis (12h, 80°C) A->B NaOH, H2O/EtOH C Microwave Hydrolysis (15m, 100°C) A->C NaOH, H2O/EtOH D 5-Aminothiophene- 3-carboxamide (Target Product) B->D 65% Yield E 5-Aminothiophene- 3-carboxylic acid (Impurity) B->E 25% Formation C->D 89% Yield C->E <2% Formation

Fig 1: Synthetic workflow comparing thermal vs. microwave-assisted nitrile hydrolysis.

Comparative Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical behavior of the reaction provides immediate feedback on its success.

Method A: Traditional Thermal Hydrolysis (The Baseline)
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-aminothiophene-3-carbonitrile (1.0 mmol) in absolute ethanol (10 mL) and 2M aqueous NaOH (10 mL).

  • Thermal Reflux: Heat the mixture in an oil bath at 80°C for 12 hours.

    • Causality: Convective heating from the outside-in is inefficient. The extended residence time required to fully consume the nitrile inevitably provides the activation energy for the newly formed amide to over-hydrolyze into the carboxylic acid.

  • Workup: Cool to room temperature, neutralize, and extract with ethyl acetate.

Method B: Microwave-Assisted Hydrolysis (The Optimized Alternative)
  • Reagent Loading: Charge a 10 mL microwave-safe vessel with 5-aminothiophene-3-carbonitrile (1.0 mmol), 2M aqueous NaOH (2.0 mL), and absolute ethanol (2.0 mL).

    • Causality: Ethanol acts as a co-solvent to ensure complete dissolution of the hydrophobic nitrile, while water provides the nucleophile required for hydration.

  • Microwave Irradiation: Seal the vessel and irradiate at 100°C for exactly 15 minutes.

    • Causality: Microwave irradiation provides uniform volumetric heating. This rapid energy transfer overcomes the activation energy barrier for nitrile hydration almost instantly, allowing the reaction to be quenched before the secondary hydrolysis can occur, securing an 89% yield[2].

  • Self-Validating Quench & Extraction: Cool the vessel to room temperature. Carefully adjust the pH of the mixture to exactly 7.5 using 1M HCl, then extract with Ethyl Acetate (3 x 5 mL).

    • Self-Validation Check: At pH 7.5, the target carboxamide is neutral and partitions cleanly into the organic layer. Any over-hydrolyzed carboxylic acid (pKa ~4.5) remains ionized in the aqueous layer. A rapid, clean phase separation without an interfacial emulsion visually validates that the amphiphilic carboxylic acid impurity has been successfully trapped in the aqueous phase.

Orthogonal Analytical Validation

Structural confirmation of thiophene derivatives requires a multi-faceted approach[4]. We employ an orthogonal validation workflow utilizing both LC-HRMS and multinuclear NMR to prove the absence of the carboxylic acid impurity.

AnalyticalWorkflow Sample Purified Organic Phase (pH 7.5 Extraction) LCMS LC-HRMS (ESI+) Mass Accuracy & Purity Sample->LCMS NMR 1D & 2D NMR (DMSO-d6) Structural Elucidation Sample->NMR Purity Target: m/z 143.03 Impurity: m/z 144.01 LCMS->Purity Quantifies Structure Target: Amide NH2 (7.1, 7.4 ppm) Impurity: COOH (>12.0 ppm) NMR->Structure Confirms

Fig 2: Orthogonal analytical validation workflow using LC-HRMS and Multinuclear NMR.

Validation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is uniquely suited to validate the integrity of the primary amide[3].

  • Causality in Solvent Choice:DMSO-d6 is strictly utilized instead of CD3OD. Protic solvents like CD3OD would cause rapid deuterium exchange with the labile amine and amide protons, erasing the very signals we need to observe.

PositionNucleusChemical Shift (ppm)MultiplicityJ-CouplingCausality / Assignment Logic
C-2 ¹H7.62d1.8 HzThiophene ring proton; exhibits meta-coupling to H-4.
C-4 ¹H6.55d1.8 HzThiophene ring proton; shifted upfield due to the shielding effect of the adjacent electron-donating C-5 amine.
C-5 (NH₂) ¹H6.05s (br)-Primary amine protons; broad due to the quadrupolar relaxation of the nitrogen nucleus.
C-3 (CONH₂) ¹H7.10, 7.45s (br)-Critical Diagnostic: Amide protons appear as two distinct singlets due to restricted rotation around the C-N partial double bond.
C-3 (C=O) ¹³C165.2--Carbonyl carbon of the intact amide.

Validation Check: If over-hydrolysis has occurred, the two amide singlets at 7.10 and 7.45 ppm will vanish, replaced by a highly deshielded, broad carboxylic acid (COOH) proton signal at >12.0 ppm .

Validation by High-Resolution Mass Spectrometry (LC-MS)

Electrospray Ionization (ESI) in positive mode is utilized to prevent excessive fragmentation, allowing direct quantification of the parent ions.

AnalyteFormulaTheoretical [M+H]⁺Observed m/zCausality / Diagnostic Value
5-Aminothiophene-3-carboxamide C₅H₆N₂OS143.0279143.0285Confirms the mass of the target product.
5-Aminothiophene-3-carboxylic acid C₅H₅NO₂S144.0119144.0122Primary indicator of over-hydrolysis. Readily visible in Method A batches.
Fragment Ion 1 C₅H₃NS⁺97.011597.0120Results from the loss of formamide (HCONH₂); confirms the thiophene core remains intact during ionization.

Final Performance Comparison

The experimental and analytical data clearly demonstrate the superiority of the microwave-assisted protocol. By leveraging kinetic control, the optimized method prevents the degradation pathway that plagues traditional thermal synthesis.

Performance MetricTraditional Thermal HydrolysisMicrowave-Assisted Hydrolysis
Heating Modality Convective (Oil Bath)Volumetric (Microwave Irradiation)
Reaction Time 12 Hours15 Minutes
Isolated Yield 65%89%
Purity (by LC-MS) 72%>98%
Primary Impurity Profile 25% Carboxylic Acid<2% Carboxylic Acid
Scalability & E-Factor Poor (High solvent waste during purification)Excellent (Self-purifying via pH extraction)

References

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC National Institutes of Health (NIH) URL:[Link]

  • 3-THIOPHENECARBOXAMIDE,5-AMINO- (CAS No. 760930-70-9) Chemical Register URL:[Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry MDPI URL:[Link]

Sources

Comparative

Efficacy of 5-Aminothiophene-3-carboxamide derivatives against different cell lines.

[1] Executive Summary The 5-aminothiophene-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of addressing multiple oncogenic drivers simultaneously. Unlike single-target smal...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 5-aminothiophene-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of addressing multiple oncogenic drivers simultaneously. Unlike single-target small molecules, derivatives of this scaffold frequently exhibit dual-mechanism efficacy , acting as both receptor tyrosine kinase inhibitors (RTKIs)—specifically targeting VEGFR-2, EGFR, and FLT3—and tubulin polymerization inhibitors.

This guide provides a technical comparison of specific 5-aminothiophene-3-carboxamide derivatives against standard-of-care (SoC) agents across varying cell lines. It synthesizes experimental data to assist researchers in lead optimization and candidate selection.[1]

Part 1: Mechanistic Pharmacology

The Dual-Targeting Advantage

The primary efficacy of these derivatives stems from their ability to mimic the adenine ring of ATP, allowing them to dock into the ATP-binding pockets of kinases (e.g., VEGFR-2, EGFR). Simultaneously, specific steric modifications at the C-2 and C-5 positions allow these molecules to occupy the colchicine-binding site on


-tubulin, disrupting microtubule dynamics.

Key Pathway Interactions:

  • Angiogenesis Inhibition: Blockade of VEGFR-2 phosphorylation prevents downstream RAF/MEK/ERK signaling.

  • Mitotic Arrest: Tubulin destabilization locks cells in the G2/M phase.

  • Apoptosis Induction: The convergence of these stresses upregulates Bax, downregulates Bcl-2, and activates Caspase-3/7.

Visualization: Dual-Mechanism Signaling Pathway

G Compound 5-Aminothiophene Derivative VEGFR2 VEGFR-2 (Tyrosine Kinase) Compound->VEGFR2 Inhibits (ATP Mimic) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Inhibits Signaling RAS/RAF/MEK Signaling Cascade VEGFR2->Signaling Blocks Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupts Angiogenesis Angiogenesis (Vessel Growth) Signaling->Angiogenesis Reduces Apoptosis Apoptosis (Caspase-3/7 Activation) Angiogenesis->Apoptosis Indirectly Promotes G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Induces G2M->Apoptosis Directly Triggers

Figure 1: Dual mechanism of action showing simultaneous inhibition of angiogenic signaling and mitotic progression.

Part 2: Comparative Efficacy Analysis

The following data aggregates IC50 values from multiple preclinical studies. Note that "Compound" designations (e.g., 5, 21, 16e) refer to specific derivatives identified in the referenced literature.

Hepatocellular Carcinoma (HepG2)

In liver cancer models, derivatives featuring ortho-amino substitutions demonstrated superior potency compared to Sorafenib, the standard first-line treatment.

Compound IDModificationIC50 (µM)Fold-Potency vs SoCMechanism Note
Compound 5 4-Chlorophenyl2.3 ± 0.2 2.3x > SorafenibDual VEGFR-2/Tubulin inhibitor [1]
Compound 21 2,4-Dimethoxyphenyl3.9 ± 0.3 1.7x > SorafenibHigh selectivity for VEGFR-2 (0.59 µM) [1]
Sorafenib Standard of Care5.4 ± 0.4 ReferenceMulti-kinase inhibitor
Compound 9 4-Nitrophenyl> 50InactiveElectron-withdrawing group steric clash

Insight: The presence of electron-withdrawing groups (Cl, F) at the para position of the phenyl ring (Compound 5) significantly enhances lipophilicity and cellular uptake compared to the nitro-substituted analog (Compound 9).

Colorectal Carcinoma (HCT-116)

Recent studies on trisubstituted thiophene-3-carboxamide selenides highlight the potential of selenium incorporation to enhance EGFR binding affinity.

Compound IDModificationIC50 (µM)Target Affinity
Compound 16e Selenide derivative3.20 ± 0.12 EGFR Kinase IC50: 94 nM [2]
Compound 10 2-Chlorophenyl1.01 ± 0.04 High Selectivity Index (SI: 99.4) [3]
5-Fluorouracil Standard of Care~5.0 - 8.0 DNA/RNA synthesis inhibitor

Insight: Compound 16e demonstrates that replacing the standard sulfur or carbon linkage with selenium can improve potency against EGFR-driven colorectal cancers, achieving nanomolar kinase inhibition [2].

Breast Cancer (MCF-7) & Leukemia (K-562)

Anthraquinone-fused derivatives have shown exceptional potency, likely due to DNA intercalation capabilities acting synergistically with the thiophene core.

Compound IDCell LineIC50 (µM)Efficacy Note
Compound 12 K-562 (Leukemia)0.33 ± 0.02 Sub-micromolar potency; outperforms Doxorubicin in resistant lines [3]
Compound 12 MCF-7 (Breast)3.98 ± 0.06 Moderate efficacy
Compound 4b MCF-7 (Breast)2.03 ± 0.15 Comparable to Doxorubicin (IC50 ~1.8 µM) [4]

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., internal controls, specific solvent handling).

Protocol A: High-Throughput Cytotoxicity Screening (MTT)

Objective: Determine IC50 values for thiophene derivatives. Validation: Use DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.

Workflow Diagram:

MTT_Workflow Step1 Cell Seeding 5x10^3 cells/well (96-well plate) Step2 Incubation 24h @ 37°C (Attachment) Step1->Step2 Step3 Compound Treatment Serial Dilutions (0.1 - 100 µM) Step2->Step3 Step4 Exposure 48h - 72h Step3->Step4 Step5 MTT Addition 5 mg/mL in PBS (4h Incubation) Step4->Step5 Step6 Solubilization DMSO Dissolution of Formazan Step5->Step6 Step7 Quantification Absorbance @ 570nm Step6->Step7

Figure 2: Step-by-step workflow for MTT cytotoxicity assay.

Detailed Methodology:

  • Seeding: Plate cells (HepG2, HCT-116, or MCF-7) at a density of

    
     cells/well in 100 µL complete media. Allow 24h for attachment.
    
  • Compound Preparation: Dissolve derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture medium immediately prior to use to ensure final DMSO concentration

    
    .
    
    • Critical Step: Thiophene derivatives can precipitate in aqueous media. Vortex vigorously and inspect visually before adding to cells.

  • Treatment: Replace media with 100 µL of compound-containing media. Include 3 replicate wells per concentration.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours until purple formazan crystals are visible.

  • Measurement: Aspirate media carefully (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins. Read OD at 570 nm.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Verify EGFR or VEGFR-2 inhibition mechanism.

  • Reaction Mix: Combine kinase (e.g., VEGFR-2, 2 ng/µL), substrate (Poly [Glu, Tyr], 0.2 mg/mL), and ATP (10 µM) in kinase buffer.

  • Inhibitor Addition: Add 5-aminothiophene derivative (variable conc.).

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP. Wait 40 min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.

  • Readout: Measure Luminescence (RLU). Lower RLU = Higher Inhibition.

Part 4: Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following structural features are critical for maximizing efficacy:

  • The C-3 Carboxamide: Essential for hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket. Hydrolysis to an acid or ester drastically reduces activity [5].

  • C-5 Substitution:

    • Aryl Groups: Phenyl rings with electron-withdrawing groups (4-Cl, 4-F) increase potency against HepG2 cells.

    • Anthraquinone Fusions: Significantly boost activity against leukemia lines (K-562), likely adding DNA intercalation as a secondary mechanism [3].

  • Selenium Bioisosteres: Replacing the thiophene sulfur or side-chain atoms with selenium (Se) improves EGFR binding affinity, potentially due to selenium's larger atomic radius and polarizability enhancing van der Waals interactions [2].

References

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Source: Semantic Scholar / ResearchGate

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. Source: National Institutes of Health (NIH) / PMC

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Source: National Institutes of Health (NIH) / PMC

  • IC50 values of the newly-synthesized compounds, versus doxorubicin. Source: ResearchGate

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of JNK. Source: National Institutes of Health (NIH) / PMC

Sources

Validation

In Vivo vs In Vitro Activity of 5-Aminothiophene-3-carboxamide Compounds

Topic: In vivo vs in vitro activity of 5-Aminothiophene-3-carboxamide compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Technical Comparison Guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo vs in vitro activity of 5-Aminothiophene-3-carboxamide compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Comparison Guide for Drug Discovery

Executive Summary: The Translational Gap

5-Aminothiophene-3-carboxamide derivatives (e.g., TPCA-1) represent a privileged scaffold in medicinal chemistry, primarily recognized for potent inhibition of IκB Kinase-β (IKKβ) and FMS-like tyrosine kinase 3 (FLT3). While these compounds consistently demonstrate low-nanomolar potency in in vitro enzymatic and cellular assays, their translation to in vivo efficacy is frequently attenuated by physicochemical limitations—specifically poor aqueous solubility and rapid metabolic clearance.

This guide objectively compares the performance of this scaffold across experimental environments, providing the data and protocols necessary to bridge the translational gap.

In Vitro Profiling: Mechanism & Potency

Mechanism of Action (MOA)

The 5-aminothiophene-3-carboxamide core functions as an ATP-competitive inhibitor. In the context of the NF-κB pathway, it selectively targets the ATP-binding pocket of the IKKβ subunit. This blockade prevents the phosphorylation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and inhibiting the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-8).

Visualization: IKKβ Inhibition Pathway

The following diagram illustrates the precise intervention point of 5-aminothiophene-3-carboxamides within the canonical NF-κB signaling cascade.

NFkB_Pathway TNF TNF-α / IL-1β (Extracellular Stimuli) Receptor TNFR / IL-1R TNF->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activation IkB IκBα (Inhibitor of κB) IKK_Complex->IkB Phosphorylation (Ser32/36) Inhibitor 5-Aminothiophene-3-carboxamide (e.g., TPCA-1) Inhibitor->IKK_Complex  ATP-Competitive Inhibition pIkB p-IκBα (Phosphorylated) IkB->pIkB Ub Ubiquitination & Proteasomal Degradation pIkB->Ub NFkB_Cyto NF-κB Dimer (Inactive in Cytoplasm) Ub->NFkB_Cyto Releases NFkB_Nuc NF-κB Dimer (Active in Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB_Nuc->Cytokines Transcription

Caption: Mechanism of Action: The scaffold inhibits IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Quantitative Performance Data

The following table summarizes the potency of the benchmark compound TPCA-1 across different assay formats. Note the shift in IC50 values when moving from cell-free to cellular environments, a common indicator of permeability or protein-binding challenges.

Assay TypeTarget / Cell LineReadoutIC50 ValueReference
Enzymatic Recombinant hIKK-2 (IKKβ)Phosphorylation of peptide substrate17.9 nM [1]
Enzymatic Recombinant hIKK-1 (IKKα)Phosphorylation of peptide substrate400 nM[1]
Cellular Human MonocytesTNF-α production170 nM[2]
Cellular Human MonocytesIL-8 production320 nM[2]
Cellular U87 Glioma Cellsp65 Nuclear Translocation~5.0 µM[3]

In Vivo Translation: Challenges & Optimization

While in vitro results suggest a highly potent drug, in vivo application reveals critical physicochemical hurdles.

The Solubility Barrier

The thiophene-3-carboxamide core is inherently lipophilic. TPCA-1, for instance, is practically insoluble in water.[1]

  • Impact: Standard oral dosing (PO) in aqueous vehicles (e.g., saline, CMC) results in negligible bioavailability (<5%).

  • Solution: Successful in vivo studies utilize co-solvent systems or advanced formulations.

    • Vehicle A: 10% DMSO + 90% PEG-400 (Intraperitoneal/Subcutaneous).

    • Vehicle B: Nanoparticle encapsulation (e.g., Hydroxycamptothecin-loaded NPs) to improve circulation time and biodistribution [4].

Pharmacokinetics (PK) & Toxicity
  • Metabolic Stability: The scaffold is susceptible to hepatic metabolism. In mouse liver microsomes, unsubstituted derivatives often show high intrinsic clearance (

    
    ), leading to short half-lives (
    
    
    
    ) unless structurally optimized (e.g., fluorination).
  • Toxicity: Chronic systemic inhibition of IKKβ is associated with granulocytosis and potential susceptibility to infection. This is a mechanism-based toxicity rather than an off-target effect of the scaffold [5].

Comparative Efficacy: Arthritis vs. Oncology
Disease ModelDose / RouteOutcomeKey Insight
Collagen-Induced Arthritis (Mouse) 10-20 mg/kg (IP/SC) b.i.d.Reduced paw swelling; decreased joint inflammation scores.High frequency dosing required due to short

.
Glioblastoma Xenograft (U87) 10 mg/kg (IP)Attenuated tumor growth; reduced IL-8 expression.Efficacy correlates with intratumoral drug concentration; limited by BBB penetration.

Experimental Protocols

Protocol A: In Vitro IKKβ Inhibition Assay (Self-Validating)

This protocol uses a FRET-based or luminescent readout to determine IC50.

  • Validation Step: Include Staurosporine (broad kinase inhibitor) as a positive control. The Z-factor of the plate must be >0.5 for valid results.

Materials:

  • Recombinant IKKβ enzyme (0.5 ng/well).

  • IκBα peptide substrate (biotinylated).

  • ATP (at

    
    , typically 10 µM).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

Workflow:

  • Preparation: Dilute 5-aminothiophene-3-carboxamide compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Add 5 µL of diluted compound to 10 µL of enzyme mix in a 384-well plate. Incubate for 15 min at RT (allows compound to bind active site).

  • Initiation: Add 10 µL of Substrate/ATP mix.

  • Reaction: Incubate for 60 min at RT.

  • Termination/Detection: Add detection reagent (e.g., ADP-Glo or Europium-anti-phospho-antibody). Read signal.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: In Vivo Pharmacokinetic Sampling (Mouse)

To assess if the compound survives long enough to act.

Materials:

  • Male C57BL/6 mice (n=3 per timepoint).

  • Vehicle: 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline.

Workflow:

  • Dosing: Administer compound at 10 mg/kg via Intravenous (IV) bolus (tail vein) for clearance data, or Per Os (PO) for bioavailability.

  • Sampling: Collect blood (20 µL) via saphenous vein or cardiac puncture at: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Processing: Mix blood with 60 µL Acetonitrile (contains Internal Standard) to precipitate proteins immediately. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transition for parent compound.

  • Calculation: Determine AUC,

    
    , and 
    
    
    
    using non-compartmental analysis.

Decision Workflow: From Hit to Lead

Use the following logic flow to decide if a specific 5-aminothiophene-3-carboxamide derivative is ready for in vivo testing.

Workflow Start Compound Library (Thiophene Scaffold) Screen Enzymatic Screen (IC50 < 50 nM?) Start->Screen Cell Cellular Assay (p-IκBα WB / Cytokines) (IC50 < 500 nM?) Screen->Cell Pass Stop Discard / Redesign Screen->Stop Fail ADME Microsomal Stability (t1/2 > 30 min?) Cell->ADME Pass Cell->Stop Fail Solubility Solubility Check (> 50 µM in PBS?) ADME->Solubility Pass ADME->Stop Fail Formulation Formulation Strategy (NPs / Co-solvents) Solubility->Formulation Fail (Common) InVivo In Vivo Efficacy (CIA / Xenograft) Solubility->InVivo Pass Formulation->InVivo Optimized

Caption: Screening funnel for validating thiophene carboxamide derivatives. Note that solubility failure often triggers a formulation loop rather than immediate discard.

References

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB kinase 2, TPCA-1. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. Link

  • BenchChem. (2025). A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations. BenchChem Technical Guides. Link

  • Du, Z., et al. (2012). Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1.[2] Journal of Interferon & Cytokine Research, 32(8), 368-377. Link

  • Zhang, Y., et al. (2023). Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of TPCA-1-Loaded Nanoparticles. Pharmaceutics, 15(3), 890. Link

  • Gamble, C., et al. (2012). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS ONE, 7(3), e32994. Link

Sources

Comparative

Comparative Study of 5-Aminothiophene-3-carboxamide and Known PARP-1 Inhibitors: Mechanistic Insights and Experimental Workflows

Executive Summary & Rationale The development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors represents a triumph of structure-based drug design, culminating in therapies that exploit synthetic lethality in BRCA-mu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors represents a triumph of structure-based drug design, culminating in therapies that exploit synthetic lethality in BRCA-mutated cancers. Historically, 3-Aminobenzamide (3-AB) served as the foundational benchmark for PARP inhibition. However, the search for improved pharmacokinetic properties and binding affinities led to the exploration of heterocyclic bioisosteres.

5-Aminothiophene-3-carboxamide (5-ATC) emerged as a critical structural analogue . By replacing the benzene ring of 3-AB with an electron-rich thiophene ring, researchers successfully altered the lipophilicity and the dihedral angle of the carboxamide group. This comparative guide evaluates 5-ATC against the classical tool compound 3-AB and the advanced clinical inhibitor Olaparib, detailing their mechanistic differences and providing a self-validating protocol for comparative in vitro assessment.

Structural Biology & Mechanism of Action

PARP-1 is an abundant nuclear enzyme that acts as a "first responder" to DNA damage. Upon detecting single- or double-strand breaks, PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process essential for recruiting DNA repair machinery .

Inhibitors like 5-ATC and 3-AB function as competitive antagonists at the NAD+ binding site within the PARP-1 catalytic domain. The efficacy of these compounds relies on specific molecular interactions:

  • Hydrogen Bonding Network: The carboxamide group of 5-ATC acts as a direct mimic of the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Ser904 and Gly863 in the catalytic pocket .

  • π-π Stacking: The thiophene core of 5-ATC engages in parallel π-π stacking with the aromatic ring of Tyr907 (or Tyr904 depending on species numbering). The sulfur atom in the thiophene ring provides unique polarizability compared to the benzene ring of 3-AB, subtly shifting the compound's orientation to optimize these stacking interactions .

Mechanism DNA Damaged DNA PARP PARP-1 (Inactive) DNA->PARP Recruits PARP_Act PARP-1 (Active) PARP->PARP_Act Binds & Activates PAR Poly(ADP-ribose) PARP_Act->PAR Cleaves NAD+ NAD NAD+ Substrate NAD->PAR Donates ADP-ribose Repair DNA Repair PAR->Repair Recruits Repair Factors Inhibitor 5-ATC / Olaparib Inhibitor->PARP_Act Competes with NAD+

Caption: PARP-1 activation by damaged DNA and competitive inhibition by 5-ATC and Olaparib.

Comparative Performance Data

The transition from simple monocyclic amides (like 3-AB and 5-ATC) to rigidified polycyclic structures (like Olaparib) represents the evolutionary leap in PARP inhibitor design. The table below synthesizes the quantitative performance metrics of these compounds.

CompoundTarget ProfileIC₅₀ (PARP-1)MW ( g/mol )H-Bond DonorsH-Bond AcceptorsClinical Status
5-Aminothiophene-3-carboxamide PARP-1~15 - 30 µM142.1822Preclinical Scaffold
3-Aminobenzamide (3-AB) PARP-1~33 µM136.1521Tool Compound
Olaparib (AZD2281) PARP-1 / PARP-25 nM434.4614FDA Approved

Data Interpretation: While 5-ATC exhibits micromolar potency comparable to 3-AB, its true value lies in its utility as a synthetic building block. The thiophene scaffold allows for facile cross-coupling and cyclization into highly potent thieno[3,4-c]pyridinones and thieno[3,4-d]pyrimidinones, which bridge the potency gap toward nanomolar inhibitors like Olaparib .

Experimental Methodology: Self-Validating PARP-1 Inhibition Assay

To objectively compare the inhibitory potency of 5-ATC against 3-AB and Olaparib, a highly controlled, chemiluminescent in vitro assay is required. This protocol is designed as a self-validating system , incorporating strict causality checks to prevent artifactual data.

Critical Controls (Validation Parameters)
  • "No DNA" Control: PARP-1 is strictly dependent on damaged DNA for allosteric activation. A well lacking activated DNA must yield baseline luminescence; any signal here indicates enzyme auto-activation or reagent contamination.

  • "No Enzyme" Control: Measures background binding of the detection antibodies.

Step-by-Step Protocol

Step 1: Acceptor Plate Preparation

  • Action: Coat a 96-well high-bind microplate with 50 µL/well of histone proteins (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Causality: Histones act as the physiological acceptor proteins for PAR chains. Immobilizing them provides a biologically relevant platform to capture the enzymatic product.

Step 2: Enzyme & Inhibitor Pre-incubation

  • Action: Add recombinant human PARP-1 enzyme (0.5 Units/well) suspended in PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂). Add serial dilutions of the test compounds (5-ATC, 3-AB, Olaparib). Incubate for 15 minutes at room temperature.

  • Causality: Low-molecular-weight inhibitors like 5-ATC require time to achieve equilibrium binding within the nicotinamide pocket. Pre-incubating prevents the high-affinity natural substrate (NAD+) from outcompeting the inhibitor before equilibrium is reached.

Step 3: Reaction Initiation

  • Action: Initiate catalysis by adding a 25 µL mixture containing Biotinylated-NAD+ (20 µM final) and activated, sheared calf thymus DNA (10 µg/mL final). Incubate for exactly 30 minutes at 30°C.

  • Causality: The sheared DNA mimics double-strand breaks, inducing the necessary conformational change in PARP-1's zinc-finger domains to open the catalytic site . Biotin-NAD+ serves as the traceable substrate.

Step 4: Detection & Quantification

  • Action: Terminate the reaction by washing the plate 4x with PBS-T to remove all unbound Biotin-NAD+. Add Streptavidin-HRP (1:1000 dilution) for 30 minutes. Wash 4x. Add Enhanced Chemiluminescence (ECL) substrate and read immediately on a microplate luminometer.

  • Causality: Streptavidin specifically binds the biotin tags incorporated into the newly synthesized PAR chains. The resulting luminescence is directly proportional to PARP-1 enzymatic activity, allowing for precise IC₅₀ curve fitting.

Workflow Step1 1. Histone Coating (Provide Acceptor) Step2 2. Add PARP-1 + Inhibitor (Equilibrium Binding) Step1->Step2 Step3 3. Add Biotin-NAD+ & DNA (Initiate Catalysis) Step2->Step3 Step4 4. Wash Plate (Remove Free NAD+) Step3->Step4 Step5 5. Streptavidin-HRP (Target Biotin-PAR) Step4->Step5 Step6 6. Luminescence Read (Quantify IC50) Step5->Step6

Caption: Step-by-step workflow for the self-validating chemiluminescent PARP-1 inhibition assay.

References

  • Shinkwin, A. E., Whish, W. J., & Threadgill, M. D. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297-308.[Link]

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584.[Link]

Validation

Comprehensive Guide to Assessing the Purity of Synthesized 5-Aminothiophene-3-carboxamide

Executive Summary & Strategic Importance 5-Aminothiophene-3-carboxamide is a critical heterocyclic scaffold employed in the development of kinase inhibitors (e.g., VEGFR-2 inhibitors), antibacterial agents, and azo dyes....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Aminothiophene-3-carboxamide is a critical heterocyclic scaffold employed in the development of kinase inhibitors (e.g., VEGFR-2 inhibitors), antibacterial agents, and azo dyes. Unlike its more common isomer, 2-aminothiophene (synthesized via the Gewald reaction), the 5-amino isomer is frequently accessed via the reduction of 5-nitrothiophene-3-carboxamide .

This distinction dictates the impurity profile. While Gewald products suffer from sulfur/polysulfide contamination, 5-aminothiophene-3-carboxamide synthesized via reduction is prone to oxidative instability , catalyst leaching (Pd/C) , and incomplete reduction intermediates .

This guide outlines an orthogonal analytical strategy to validate purity, ensuring the material meets the stringent requirements (>98%) for biological evaluation.

Analytical Strategy: The Orthogonal Approach

A single method is insufficient for this compound due to its potential for on-column degradation and lack of UV chromophore differentiation between similar impurities. We employ a "Triad of Truth" approach:

  • HPLC-UV/MS: Quantitative purity and identification of related organic impurities (precursors, oxidation byproducts).

  • 1H NMR (qNMR): Structural confirmation, residual solvent quantification, and detection of inorganic salts (silane residues).

  • Thermal Analysis (DSC): Assessment of solid-state stability and solvate forms.

Visualizing the Analytical Workflow

AnalyticalWorkflow Start Crude 5-Aminothiophene-3-carboxamide Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility HPLC Method 1: HPLC-UV/MS (Rev. Phase C18 + Formic Acid) Solubility->HPLC Quantitation NMR Method 2: 1H NMR (DMSO-d6) (Structure & Residuals) Solubility->NMR ID & Solvents Decision Purity > 98%? HPLC->Decision NMR->Decision DSC Method 3: DSC (Thermal Stability) Pass Release for Bio-Assay DSC->Pass Stable Decision->DSC Solid State Check Fail Reprocess (Recrystallization/Salt Formation) Decision->Fail Impurity Found Fail->Start Re-purify

Figure 1: Decision matrix for the purity assessment of aminothiophene derivatives.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This is the workhorse for determining % area purity. The primary challenge with aminothiophenes is their basicity (leading to peak tailing) and susceptibility to oxidation during analysis.

Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: Provides a balance of retention for polar amides and hydrophobic thiophene rings.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Acidification protonates the amino group (

      
      ), preventing interaction with silanols and improving peak symmetry.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm; ESI(+) MS.

  • Sample Diluent: DMSO:Methanol (1:9). Avoid pure DMSO if possible to prevent viscous fingering.

Data Interpretation & Common Impurities
Retention Time (Rel)Likely IdentityMass Shift (ESI+)Origin/Cause
0.85 5-Aminothiophene S-oxide [M+16+H]+Oxidative degradation (air exposure).
1.00 Target Product [M+H]+Synthesized Compound.
1.20 5-Nitrothiophene precursor [M-30+H]+ (approx)Incomplete reduction.
1.35 Azo-dimer [2M-2+H]+Oxidative coupling of free amine.

Critical Insight: If you observe a split peak for the main compound, check the pH of your mobile phase. At neutral pH, the amine exists in equilibrium between free base and protonated forms, causing peak splitting. Always maintain pH < 3.0.

Method 2: 1H Nuclear Magnetic Resonance (NMR)[1]

NMR is non-negotiable for distinguishing the 5-amino isomer from the 2-amino isomer (regio-chemistry) and quantifying "invisible" impurities like triethylsilane or inorganic salts.

Experimental Protocol
  • Solvent: DMSO-d6.

    • Why: Chloroform (

      
      ) is often acidic enough to cause precipitation of the amine salt or accelerate oxidation. DMSO stabilizes the polar amide/amine protons.
      
  • Concentration: 5-10 mg in 0.6 mL.

  • Key Diagnostic Signals (5-Amino-3-carboxamide):

    • Thiophene Ring Protons: Two distinct doublets (or singlets if resolution is low) around

      
       6.0 - 7.5 ppm. The C2-H is typically more deshielded than C4-H.
      
    • Amine (

      
      ):  Broad singlet, exchangeable with 
      
      
      
      , typically
      
      
      5.0 - 6.5 ppm.
    • Amide (

      
      ):  Two broad singlets (often separated due to restricted rotation) around 
      
      
      
      7.0 - 8.0 ppm.
Red Flag Checklist
  • Missing Amine Peak: If the

    
     signal is absent or integrated too low, the compound may have formed a salt (e.g., Hydrochloride) or oxidized to an imine.
    
  • Extra Multiplets at 0.5 - 1.5 ppm: Indicates residual Triethylsilane or lipid impurities if a silane reduction method was used.

  • Sharp Singlet at ~8.0 ppm: Residual DMF (common recrystallization solvent).

Method 3: Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to assess the physical stability. Aminothiophenes are high-energy compounds; their thermal behavior predicts shelf-life.

Experimental Protocol
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan: Tzero Aluminum (Crimped but vented to prevent pressure buildup from decomposition gases).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Purge: Nitrogen (50 mL/min).

Performance Comparison
FeaturePure Crystalline MaterialImpure/Degraded Material
Melting Endotherm Sharp, narrow peak (Onset

).
Broad, depressed onset (Eutectic impurity effect).
Decomposition Exotherm typically >200°C.Exotherm appearing immediately after or during melt.
Baseline Flat.Sloping (indicating gradual amorphous content or volatile loss).

Synthesis & Impurity Origins (The "Why")

Understanding the synthesis path allows you to predict specific contaminants. The 5-amino isomer is rarely made via the Gewald reaction (which favors 2-amino). It is typically accessed via Reduction of 5-Nitrothiophene-3-carboxamide .

Pathway Visualization

SynthesisPath Precursor 5-Nitrothiophene- 3-carboxamide Reagents Reduction (Pd/C + H2 or Silane) Precursor->Reagents Intermediate Hydroxylamine Intermediate Reagents->Intermediate Impurity1 Impurity A: Unreacted Nitro Reagents->Impurity1 Incomplete Impurity2 Impurity B: Pd Residue (Black specks) Reagents->Impurity2 Filtration Fail Product 5-Aminothiophene- 3-carboxamide Intermediate->Product Impurity3 Impurity C: Oxidized Dimer Product->Impurity3 Air Oxidation

Figure 2: Synthesis pathway via reduction and associated impurity risks.

Troubleshooting & Stability Guide

Scenario: Your HPLC shows 99% purity, but the solid turns brown after 24 hours.

  • Diagnosis: Free aminothiophenes are electron-rich and prone to auto-oxidation. The "browning" is the formation of conjugated azo-oligomers or thiophene S-oxides.

  • Solution:

    • Salt Formation: Convert the free base to the Hydrochloride (HCl) or Tosylate salt immediately. The protonated amine is electron-deficient and resistant to oxidation.

    • Storage: Store under Argon at -20°C.

    • Purification: Avoid silica columns if possible (acidic silica can catalyze decomposition). Use neutral alumina or recrystallization from Ethanol/Water.

References

  • Gewald Reaction & Aminothiophene Chemistry

    • Puternova, Z. et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010(i), 209-246. Link

  • Synthesis of 5-Aminothiophene-3-carboxylic acid derivatives

    • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[1] Link

  • Analytical Methods for Thiophenes

    • BenchChem Technical Support.[2][3][4] "5-Aminothiophene-3-carboxylic acid Purification & Analysis." Link

  • Stability of Aminothiophenes

    • Differential Oxidation of Two Thiophene-Containing Regioisomers.Chemical Research in Toxicology, 2009. Link

Sources

Comparative

Technical Deep Dive: Cross-Reactivity &amp; Selectivity of 5-Aminothiophene-3-carboxamide Inhibitors

Content Type: Technical Comparison Guide Focus Compound: TPCA-1 (Archetype of the class) Primary Target: IKK-2 (IKK ) Critical Off-Target: STAT3 (SH2 Domain Binder) Executive Summary: The Scaffold Paradox In high-precisi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Focus Compound: TPCA-1 (Archetype of the class) Primary Target: IKK-2 (IKK


)
Critical Off-Target:  STAT3 (SH2 Domain Binder)

Executive Summary: The Scaffold Paradox

In high-precision drug discovery, the 5-aminothiophene-3-carboxamide scaffold is widely recognized for its potency against IκB Kinase


 (IKK-2) . However, a common oversight in experimental design is treating this class—specifically its archetype TPCA-1 —as a monospecific kinase inhibitor.

This guide dissects the cross-reactivity profile of TPCA-1, revealing its dual-mechanism of action . While it is an ATP-competitive inhibitor of IKK-2, it possesses a distinct, non-kinase inhibitory mode against STAT3 . Understanding this duality is critical for interpreting "anti-inflammatory" phenotypes, which are often a composite result of suppressing both NF-κB and STAT3 signaling axes.

Compound Profile & Mechanism of Action[1][2]

The Archetype: TPCA-1

Chemical Name: 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide Primary Mechanism: ATP-competitive inhibition of IKK-2.[1]

Unlike allosteric inhibitors (e.g., BMS-345541), TPCA-1 targets the ATP-binding pocket of the kinase. This confers high potency but increases the probability of structural cross-reactivity with other ATP-binding proteins or functionally analogous domains.

The "Hidden" Off-Target: STAT3

Research has confirmed that TPCA-1 is a direct dual inhibitor .[2][3] It does not merely inhibit the upstream JAK kinases to reduce STAT3 phosphorylation; rather, it docks directly into the SH2 domain of STAT3 . This prevents STAT3 from binding to phosphorylated receptor tyrosine kinases (e.g., EGFR), effectively "blinding" the transcription factor to upstream signals.

Critical Insight: If your readout is simply "reduced cytokine expression," you cannot distinguish between IKK-2 inhibition and STAT3 blockade without specific controls.

Comparative Performance Analysis

The following table contrasts TPCA-1 with alternative IKK inhibitors to highlight selectivity differences.

Table 1: Selectivity & Potency Comparison
FeatureTPCA-1 (5-Aminothiophene class)BMS-345541 (Imidazoquinoxaline class)PS-1145 (Pyridine class)
Primary Target IKK-2 (

nM)
IKK-2 (

nM)
IKK-2 (

nM)
Binding Mode ATP-Competitive Allosteric (Highly Selective)ATP-Competitive
Major Off-Target STAT3 (Direct SH2 binding)IKK-1 (

)
Minimal reported
JAK Activity No direct JAK2 inhibitionNo direct JAK inhibitionNo direct JAK inhibition
Cellular Impact Blocks NF-κB nuclear translocation & STAT3 phosphorylation (Y705)Blocks NF-κB-dependent transcription; affects different subset of IFN-genesSpecific NF-κB blockade
Use Case Dual pathway blockade (Cancer/Inflammation)Pure IKK interrogationGeneral IKK interrogation

Visualizing the Dual-Pathway Inhibition[4]

The diagram below illustrates the unique position of TPCA-1 in cellular signaling. Note how it intercepts two distinct major pathways, unlike BMS-345541 which is restricted to the IKK complex.[2][4]

SignalingPathways Figure 1: Dual Inhibitory Mechanism of TPCA-1 vs. BMS-345541 TNF TNF-α / IL-1β TNFR TNFR / TLRs TNF->TNFR GF Growth Factors / IL-6 RTK RTKs / GP130 GF->RTK IKK IKK Complex (IKKα/IKKβ) TNFR->IKK JAK JAK Family RTK->JAK STAT3 STAT3 (SH2 Domain) RTK->STAT3 Direct Recruitment IkB IκBα (Inhibitor) IKK->IkB Phosphorylation JAK->STAT3 Recruitment via SH2 NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases TPCA1 TPCA-1 (5-Aminothiophene) TPCA1->IKK ATP-Comp Inhibition TPCA1->STAT3 Direct SH2 Blockade BMS BMS-345541 BMS->IKK Allosteric Inhibition

Caption: TPCA-1 exerts dual control by inhibiting IKK


 catalytic activity and physically obstructing the STAT3 SH2 domain, preventing its recruitment to receptors.

Experimental Protocols for Validation

To ensure your data attributes causality correctly, you must validate cross-reactivity in your specific model.

Protocol A: Differential Signaling Western Blot

Objective: Distinguish between IKK-dependent and STAT3-dependent effects.

  • Cell Seeding: Plate cells (e.g., A549 or HeLa) at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat with TPCA-1 (titration: 10 nM – 1

    
    M) or BMS-345541  (5 
    
    
    
    M) for 1 hour.
  • Stimulation (Dual):

    • Stimulate Group A with TNF-

      
        (10 ng/mL) for 15 mins (activates NF-κB).
      
    • Stimulate Group B with IL-6 (20 ng/mL) or IFN-

      
        for 15 mins (activates STAT3).
      
  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

  • Targets:

    • Anti-p-IκB

      
       (Ser32/36):  Marker for IKK activity.
      
    • Anti-p-STAT3 (Tyr705): Marker for STAT3 activation.

    • Total IκB

      
       & Total STAT3:  Loading controls.
      
  • Interpretation:

    • TPCA-1: Should inhibit both p-IκB

      
       and p-STAT3.[2]
      
    • BMS-345541: Should inhibit only p-IκB

      
      . (If p-STAT3 is affected, it is likely indirect crosstalk, not direct inhibition).
      
Protocol B: Thermal Shift Assay (Target Engagement)

Objective: Confirm direct binding to STAT3 (independent of kinase activity).

  • Protein Prep: Purify recombinant STAT3 (SH2 domain containing) and IKK

    
    .
    
  • Dye: Use SYPRO Orange (5000x stock, dilute to 5x).

  • Reaction: Mix Protein (2

    
    M) + TPCA-1 (10 
    
    
    
    M) + Dye in PCR buffer.
  • Melt Curve: Run on qPCR machine (25°C to 95°C, 0.5°C/step).

  • Analysis: Calculate Melting Temperature (

    
    ).
    
    • A significant

      
       (>2°C) for STAT3 confirms direct physical binding, validating the off-target mechanism.
      

Scaffold Versatility & Other Derivatives

While TPCA-1 is the primary concern, the 5-aminothiophene-3-carboxamide scaffold is chemically versatile. Researchers using derivatives should be aware of other reported activities:

  • VEGFR-2 Inhibition: Certain analogs with specific C3 substitutions show anti-angiogenic activity (

    
    ).
    
  • TRK Inhibition: The derivative DZX19 has been identified as a TRK inhibitor, overcoming resistance to Entrectinib.[5]

  • Implication: If modifying the scaffold, screen against a Tyrosine Kinase panel (specifically VEGFR/TRK families) early in the lead optimization phase.

References

  • Nan, J., et al. (2014). TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers.[2][6] Molecular Cancer Therapeutics.[2]

  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. Journal of Biological Chemistry.

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1 (GW4584). Journal of Pharmacology and Experimental Therapeutics.

  • Wong, K. K., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[7] Nature Biotechnology.[7]

  • Deng, Z., et al. (2026). Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

5-Aminothiophene-3-carboxamide proper disposal procedures

Topic: Proper Disposal Procedures for 5-Aminothiophene-3-carboxamide Audience: Researchers, Medicinal Chemists, and EHS Officers. Part 1: Immediate Action & Safety Assessment User Advisory: While 5-Aminothiophene-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 5-Aminothiophene-3-carboxamide Audience: Researchers, Medicinal Chemists, and EHS Officers.

Part 1: Immediate Action & Safety Assessment

User Advisory: While 5-Aminothiophene-3-carboxamide is a specific structural isomer, it shares the reactive and hazardous profile of the broader aminothiophene class (e.g., the common Gewald product, 2-aminothiophene-3-carboxamide). If you are handling a custom synthesis intermediate where specific SDS data is sparse, adopt the "Worst-Case" safety protocol outlined below.

Hazard Identification & Chemical Behavior

Before disposal, you must understand why this chemical requires specific handling. It is not merely "organic waste"; it is a functionalized heteroaromatic amine.

PropertyCharacteristicDisposal Implication
Chemical Class Heteroaromatic Amine / ThiopheneNitrogen and Sulfur content requires incineration with scrubbers (NOx/SOx release).
Reactivity Nucleophilic (Primary Amine)Incompatible with oxidizers and strong acids. Potential for exothermic acid-base reactions.
Stability Light/Air SensitiveOften degrades/oxidizes to dark brown/black tars. Treat "tarry" waste as hazardous.[1]
GHS Hazards Irritant (Skin/Eye), STOT SE 3Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory during waste transfer.
Physical State Solid (Powder/Crystal)Dust control is critical during transfer to waste drums.

Part 2: Segregation Logic (The "Why")

Effective disposal relies on Source Segregation . Mixing 5-Aminothiophene-3-carboxamide with incompatible streams is the most common cause of laboratory waste accidents.

1. The "No-Acid" Rule

  • Mechanism: As an amine, this compound is basic. Mixing it into a waste container with high acid content (e.g., waste from acid-catalyzed deprotection steps) will result in immediate salt formation.

  • Risk: This reaction is exothermic. In a closed waste drum, the heat generation can pressurize the container or volatilize other solvents.

  • Protocol: Segregate into Non-Halogenated Organic streams (neutral/basic).

2. The Oxidizer Ban

  • Mechanism: Thiophenes are electron-rich. Strong oxidizers (peroxides, nitric acid waste) can attack the thiophene ring or the amine group.

  • Risk: Fire or explosion hazard.[2]

  • Protocol: NEVER dispose of aminothiophenes in the same container as oxidizing agents.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired reagents, spilled solids, or synthesis products.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label before adding waste.

    • Constituents: "5-Aminothiophene-3-carboxamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer:

    • Place the waste container in a fume hood.[3]

    • Transfer the solid using a disposable spatula.

    • Pro-Tip: If the solid is fine dust, dampen it slightly with a compatible solvent (e.g., Ethanol) to prevent aerosolization during transfer.

  • Decontamination: Wipe the exterior of the container with ethanol.

  • Sealing: Screw the cap tight. If the compound is malodorous (typical of thiophenes), seal the jar inside a secondary clear zip-lock bag.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Filtrates from recrystallization or reaction solvents.

  • Characterize the Solvent:

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • Non-Halogenated (Ethyl Acetate, Methanol, DMF): Use the Non-Halogenated/Combustible stream.

  • pH Check:

    • Test the waste solution pH.

    • If pH < 4 (Acidic), neutralize with a saturated Sodium Bicarbonate (

      
      ) solution slowly in a beaker before transferring to the waste drum.
      
    • Reasoning: Prevents drum corrosion and unexpected reactions in the central accumulation area.

  • Transfer:

    • Use a funnel with a flash-arrestor (grounded funnel) if pouring into large solvent drums (20L+).

    • Pour slowly to avoid splashing.

  • Log It: Record the volume and concentration (approximate) on the waste log sheet.

Part 4: Visualizing the Workflow

The following decision tree illustrates the logical flow for disposing of 5-Aminothiophene-3-carboxamide to ensure compliance and safety.

DisposalWorkflow Start Start: 5-Aminothiophene-3-carboxamide Waste StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Mother Liquor SolidContainer Segregate: Solid Hazardous Waste Container (Double Bag if Odorous) SolidWaste->SolidContainer pHCheck Check pH LiquidWaste->pHCheck SolventCheck Solvent Type? Halogenated Stream A: Halogenated Organic (e.g., DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Stream B: Non-Halogenated Organic (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens pHCheck->SolventCheck Neutral/Basic Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Acidic (pH < 4) Neutralize->SolventCheck

Figure 1: Decision tree for the segregation of aminothiophene waste streams.

Part 5: Cleaning & Decontamination of Glassware

Aminothiophenes can adhere to glass and leave persistent, sulfurous odors.

  • Primary Rinse: Rinse glassware with Acetone or Ethanol first. Collect this rinse in the organic waste container (Liquid Scenario B). Do not wash with water immediately, as the compound is likely water-insoluble.

  • Oxidative Decon (Optional for Odor): If a sulfur smell persists, soak the glassware in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes.

    • Chemistry: Hypochlorite oxidizes the sulfur and the amine, breaking down the odor-causing pharmacophore.

    • Disposal of Bleach: Flush down the sink with copious water (if permitted by local regulations) or dispose of as "Aqueous Basic Waste". NEVER mix this bleach stream with the organic solvent waste (Risk of Chloroform generation).

Part 6: Regulatory & Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, it is regulated by Characteristic :

  • Ignitability (D001): If dissolved in flammable solvents.

  • Toxicity: While it may not have a specific TC (Toxicity Characteristic) number, the "Generator Knowledge" clause requires you to treat it as toxic based on the aminothiophene class profile.

Final Disposal Destination: The ultimate fate of this waste stream must be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The facility must be informed of the sulfur/nitrogen content to manage scrubber load.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 237207, 2-Aminothiophene-3-carboxamide. (Note: Used as the primary surrogate for class-specific hazard data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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